molecular formula C7H8BClN2O2 B577627 1H-Indazole-5-boronic acid hydrochloride CAS No. 1257738-46-7

1H-Indazole-5-boronic acid hydrochloride

Cat. No.: B577627
CAS No.: 1257738-46-7
M. Wt: 198.413
InChI Key: DQTQZKIAQNCGLW-UHFFFAOYSA-N
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Description

Indazole-5-boronic acid, HCl>

Properties

IUPAC Name

1H-indazol-5-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-1-2-7-5(3-6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTQZKIAQNCGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NN=C2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674175
Record name 1H-Indazol-5-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257738-46-7
Record name 1H-Indazol-5-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257738-46-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-Depth Technical Guide to 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 1H-Indazole-5-boronic acid hydrochloride has emerged as a pivotal reagent. Its structure marries the pharmacologically significant indazole core with the synthetically powerful boronic acid functional group. This guide provides an in-depth examination of its physical and chemical properties, offering field-proven insights for researchers, scientists, and drug development professionals. The indazole moiety is a prevalent scaffold in numerous FDA-approved drugs, particularly in oncology, while the boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][3][4]

Section 1: Core Physicochemical Properties

The hydrochloride salt of 1H-Indazole-5-boronic acid offers specific physical properties, such as its melting point and molecular weight, that are distinct from its freebase form. The data presented below has been aggregated from supplier technical data sheets and chemical databases to provide a reliable reference for laboratory use.

PropertyValueSource(s)
IUPAC Name (1H-indazol-5-yl)boronic acid hydrochloride[5]
Synonyms Indazol-5-ylboronic acid hydrochloride[6]
CAS Number 1257738-46-7[5]
Molecular Formula C₇H₈BClN₂O₂[5][6]
Molecular Weight 198.41 g/mol [5][6]
Appearance White to off-white powder/solid[4][5]
Melting Point 154-166 °C[5]
Solubility Soluble in DMSO[7]
Purity Typically ≥95% (as determined by HPLC)[4]
Storage Conditions 2-8°C, in a dry, well-ventilated area[5][8][9]

Section 2: Structural Elucidation and Chemical Identifiers

Precise identification is critical for regulatory and synthetic purposes. The following identifiers provide unambiguous structural information for this compound.

  • SMILES: Cl.OB(O)c1ccc2[nH]ncc2c1[5]

  • InChI: 1S/C7H7BN2O2.ClH/c11-8(12)6-1-2-7-5(3-6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H[5]

  • InChI Key: DQTQZKIAQNCGLW-UHFFFAOYSA-N[5]

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Nodes for atoms N1 [label="N", pos="0,1.5!", fontcolor="#EA4335"]; N2 [label="NH", pos="-1.3,1.5!", fontcolor="#EA4335"]; C1 [label="C", pos="-1.3,0!", fontcolor="#202124"]; C2 [label="C", pos="0,0!", fontcolor="#202124"]; C3 [label="C", pos="1.3,0.75!", fontcolor="#202124"]; C4 [label="C", pos="1.3,2.25!", fontcolor="#202124"]; C5 [label="C", pos="0,3!", fontcolor="#202124"]; C6 [label="C", pos="-1.3,3!", fontcolor="#202124"]; C7 [label="CH", pos="-2.1,0.75!", fontcolor="#202124"];

// Boronic acid group B [label="B", pos="2.6,0.75!", fontcolor="#34A853"]; O1 [label="OH", pos="3.5,1.75!", fontcolor="#4285F4"]; O2 [label="OH", pos="3.5,-0.25!", fontcolor="#4285F4"];

// HCl HCl [label="• HCl", pos="4.5, 0.75!", fontsize=18, fontcolor="#5F6368"];

// Bonds N1 -- N2; N2 -- C6; C6 -- C1; C1 -- C2; C2 -- N1; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C3 -- B; B -- O1; B -- O2;

// Aromatic markings (approximated with edges) C1 -- C7; C7 -- C6; } 2D Structure of this compound.

Section 3: Causality of Chemical Functionality

The Indazole Core: A Privileged Scaffold

The indazole ring system is a bicyclic aromatic heterocycle fundamental to many biologically active compounds.[2] It exists in tautomeric forms, with the 1H-tautomer being the most thermodynamically stable and therefore predominant.[2][10] This structural motif acts as a versatile scaffold that can engage with biological targets through various non-covalent interactions, such as hydrogen bonding and π-stacking. Its prevalence in oncology drugs like Pazopanib and Niraparib underscores its importance as a "privileged structure" in drug design.[2]

The Boronic Acid Group: The Engine of Synthesis

Boronic acids are organoboron compounds that serve as indispensable reagents in organic synthesis. Their stability, ease of handling, and generally low toxicity make them superior coupling partners compared to many other organometallic reagents.[11][12] Their primary application is in the Suzuki-Miyaura coupling reaction, a robust method for forming C-C bonds.[4]

The causality behind its effectiveness lies in the palladium catalytic cycle. The boronic acid does not react directly; it must first be activated by a base. This activation forms a more nucleophilic "ate" complex, which readily undergoes transmetalation with the palladium center, a critical step in the catalytic cycle.[11] This process allows for the precise and predictable assembly of complex molecules from simpler fragments.

// Nodes start [label="R¹-X (Organohalide)\n+\n1H-Indazole-5-boronic acid", fillcolor="#5F6368"]; pd0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="R¹-Pd(II)-X", shape=ellipse, fillcolor="#EA4335"]; transmetal [label="Transmetalation\n(Base Activated)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_r1r2 [label="R¹-Pd(II)-R²", shape=ellipse, fillcolor="#EA4335"]; red_elim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="R¹-R²\n(Coupled Product)", fillcolor="#34A853"];

// Edges start -> ox_add [label=""]; pd0 -> ox_add; ox_add -> pd2_complex; pd2_complex -> transmetal; transmetal -> pd2_r1r2; pd2_r1r2 -> red_elim; red_elim -> product; red_elim -> pd0 [label="Catalyst\nRegeneration"];

// Invisible node for boronic acid input boronic_acid [label="Indazole-B(OH)₂", style=invis]; boronic_acid -> transmetal [label="R² = Indazole"]; } Logical workflow of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Self-Validating Protocols for Material Characterization

To ensure trustworthiness, every batch of a reagent must be validated. The following protocols describe a self-validating workflow for the characterization of this compound, explaining the causality behind each step.

Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of the material and identify any potential impurities.

  • Methodology:

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Chromatographic System: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Detection: Monitor the elution profile using a UV detector at 254 nm.

    • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

  • Expertise & Causality: A C18 column is chosen for its ability to separate compounds based on hydrophobicity. The indazole ring provides sufficient hydrophobicity for retention. The acidic mobile phase (formic acid) ensures that the boronic acid is in its neutral form, leading to consistent retention times and sharp peak shapes. The aromatic nature of the indazole core makes it strongly UV-active, making 254 nm an ideal wavelength for sensitive detection. The challenge of on-column hydrolysis of boronic esters is less of a concern for the more stable boronic acid, but a rapid gradient minimizes analysis time and potential degradation.[13]

Protocol 2: Structural Confirmation via NMR Spectroscopy
  • Objective: To confirm the chemical structure and isomeric purity of the compound.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analysis: Analyze the chemical shifts, integration values, and coupling patterns. The ¹H spectrum should show characteristic aromatic proton signals for the indazole ring and a broad signal for the B(OH)₂ protons. The ¹³C spectrum will confirm the number of unique carbon atoms in the molecule.

  • Expertise & Causality: DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve the polar hydrochloride salt and because its residual proton signal does not overlap with the aromatic region of the analyte.[7][10] NMR is the gold standard for structural elucidation; it provides unambiguous proof of the proton and carbon framework, confirming not only the identity but also the correct substitution pattern on the indazole ring.

Protocol 3: Molecular Weight Verification via Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 acetonitrile/water with 0.1% formic acid.

    • Instrumentation: Infuse the sample directly into a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Acquisition: Acquire the mass spectrum in positive ion mode.

    • Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the freebase of the compound (C₇H₇BN₂O₂), which should appear at m/z ≈ 162.0.

  • Expertise & Causality: ESI is a "soft" ionization technique ideal for polar molecules, preventing fragmentation and ensuring the molecular ion is the primary species observed. The acidic mobile phase aids in the protonation of the molecule, making positive ion mode detection highly sensitive. This technique provides definitive confirmation of the elemental composition by verifying the molecular weight.

// Nodes start [label="Sample of\n1H-Indazole-5-boronic acid HCl", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; hplc [label="Protocol 1: HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="Protocol 2: NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ms [label="Protocol 3: Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#FFFFFF"];

result_hplc [label="Purity ≥ 95%?", shape=diamond, fillcolor="#FFFFFF"]; result_nmr [label="Structure Confirmed?", shape=diamond, fillcolor="#FFFFFF"]; result_ms [label="Correct MW?", shape=diamond, fillcolor="#FFFFFF"];

pass [label="Material Validated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Material Fails QC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> hplc -> result_hplc; result_hplc -> nmr [label="Yes"]; nmr -> result_nmr; result_nmr -> ms [label="Yes"]; ms -> result_ms; result_ms -> pass [label="Yes"];

result_hplc -> fail [label="No"]; result_nmr -> fail [label="No"]; result_ms -> fail [label="No"]; } A self-validating analytical workflow for quality control.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound is classified with the following hazards:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6] The non-hydrochloride form is also noted as H302 (Harmful if swallowed).[14][15][16]

  • Signal Word: Warning[5][14][15][16]

  • Precautionary Measures:

    • Engineering Controls: Use only with adequate ventilation. Facilities should be equipped with an eyewash station.[8][9]

    • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields.[8][9]

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[8][9]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible substances.[8] Recommended storage temperature is 2-8°C.[5]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science.[3][4] Its well-defined physical properties, combined with the synthetic utility of the boronic acid group and the biological relevance of the indazole core, make it a high-value building block. Understanding its characteristics, as detailed in this guide, is the first step toward leveraging its full potential in the laboratory. The provided protocols for characterization establish a framework for ensuring the quality and reliability of this crucial synthetic intermediate, empowering researchers to proceed with confidence in their synthetic endeavors.

References

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Boron Suzuki Coupling - Borates Today. (2021). Retrieved January 15, 2026, from [Link]

  • Duncton, M. A. J. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8233-8254. [Link]

  • 1H-Indazole-5-boronic acid | 338454-14-1 - J&K Scientific LLC. (n.d.). Retrieved January 15, 2026, from [Link]

  • SAFETY DATA SHEET - AFG Bioscience LLC. (n.d.). Retrieved January 15, 2026, from a downloadable PDF, source URL not directly available.
  • Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3233. [Link]

  • 1H-Indazole-5-Boronic Acid, >=95% - Yorlab. (n.d.). Retrieved January 15, 2026, from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 438-446. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 17(12), 14358–14379. [Link]

Sources

The Synthetic Cornerstone of Modern Kinase Inhibitors: A Technical Guide to 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant kinase inhibitors.[1] Among the various functionalized indazole building blocks, 1H-Indazole-5-boronic acid hydrochloride has emerged as a critical reagent for the synthesis of targeted cancer therapeutics. This technical guide provides an in-depth exploration of the chemical properties, synthesis, characterization, and application of this compound, with a particular focus on its role in the construction of potent kinase inhibitors through Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical insights into the utilization of this versatile synthetic intermediate.

Introduction: The Significance of the Indazole Moiety in Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with the hinge region of protein kinases.[1] This has led to the development of a multitude of indazole-containing drugs, including the potent anti-cancer agents Axitinib, Pazopanib, and Niraparib.[2] The functionalization of the indazole core is paramount to achieving desired potency and selectivity, and the introduction of a boronic acid group at the 5-position provides a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3]

This compound is a stable, crystalline solid that serves as a key precursor in the synthesis of a wide array of indazole-based compounds. Its hydrochloride salt form often enhances stability and handling characteristics compared to the free boronic acid. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective use in a research and development setting.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

PropertyValueReference
CAS Number 1257738-46-7
Molecular Formula C₇H₈BClN₂O₂
Molecular Weight 198.41 g/mol
Appearance White to off-white powder
Melting Point 154-166 °C
Storage Temperature 2-8°C

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis and Purification: A Practical Workflow

While multiple synthetic routes to indazole boronic acids exist, a common and reliable strategy involves the synthesis of a halogenated indazole precursor followed by a borylation reaction. The following represents a generalized, field-proven workflow.

Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 5-Bromo-1H-indazole

A common precursor for 5-substituted indazoles is 5-bromo-1H-indazole. This can be synthesized from commercially available starting materials such as 4-bromo-2-methylaniline through a diazotization and subsequent intramolecular cyclization. While several methods exist, a one-pot procedure is often favored for its efficiency.

  • Dissolve 4-bromo-2-methylaniline in a suitable acidic medium (e.g., aqueous HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the cyclization is complete, as monitored by TLC or LC-MS.

  • Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the 5-bromo-1H-indazole.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Borylation to form this compound

  • Suspend 5-bromo-1H-indazole in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Slowly add a strong organolithium base, such as n-butyllithium (n-BuLi), to effect a lithium-halogen exchange.

  • After stirring for a sufficient time to ensure complete exchange, add a trialkyl borate, such as triisopropyl borate, dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (HCl). This hydrolyzes the borate ester and forms the hydrochloride salt of the desired product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • The product, this compound, may precipitate from the aqueous layer or can be isolated by evaporation of the solvent.

Purification and Characterization

Purification of the final product is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. The purity and identity of the compound should be confirmed by a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons of the indazole ring system, a broad singlet for the B(OH)₂ protons, and a broad singlet for the N-H proton. The chemical shifts and coupling constants will be characteristic of the 5-substituted indazole structure.
¹³C NMR Resonances corresponding to the seven carbon atoms of the indazole ring. The carbon atom attached to the boron will exhibit a characteristically broad signal.
Mass Spec (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺.
HPLC A single major peak indicating high purity.

Application in Drug Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the indazole core and a variety of aryl or heteroaryl halides, providing a modular and efficient route to complex molecular architectures.

Suzuki-Miyaura Coupling: A General Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Kinase Inhibitor Precursor

This protocol provides a representative example of a Suzuki-Miyaura coupling to synthesize a key intermediate for a kinase inhibitor.

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 3.0 eq).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O).

  • Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with additional organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Case Study: The Role of 1H-Indazole-5-boronic acid in the Synthesis of Axitinib

Axitinib (Inlyta®) is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, and is approved for the treatment of advanced renal cell carcinoma.[5][6] The synthesis of Axitinib provides a compelling example of the strategic importance of indazole-based building blocks. While various synthetic routes to Axitinib have been developed, many rely on the formation of the indazole core at a later stage. However, the principles of using a pre-functionalized indazole, such as an indazole boronic acid derivative, are central to many modern synthetic strategies for analogous compounds.

The VEGF Signaling Pathway and the Mechanism of Action of Axitinib

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7]

G VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Axitinib Axitinib Axitinib->VEGFR Inhibits Autophosphorylation Ras Ras PLCg->Ras Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis, Cell Survival, Permeability eNOS->Angiogenesis Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Promotes

Caption: Simplified VEGF signaling pathway and the inhibitory action of Axitinib.

VEGF ligands bind to and activate VEGFRs on the surface of endothelial cells. This triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades involving key proteins such as PI3K/Akt and Ras/Raf/MEK/ERK.[5] These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability, all of which are crucial for angiogenesis. Axitinib exerts its therapeutic effect by binding to the ATP-binding pocket of the VEGFR kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling events that drive tumor angiogenesis.[5]

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.

Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion

This compound is a high-value synthetic intermediate that plays a pivotal role in the discovery and development of modern targeted therapies, particularly in the field of oncology. Its utility in the facile construction of complex indazole-containing molecules via the Suzuki-Miyaura cross-coupling reaction provides medicinal chemists with a powerful tool for lead optimization and the synthesis of novel drug candidates. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the advancement of pharmaceutical research.

References

  • Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283. [Link]

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21564-21591. [Link]

  • Solomin, D., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(41), 25485-25489. [Link]

  • PharmGKB. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • Solomin, D., & Jirgensons, A. (2021). Indazole synthesis from 2-formylphenylboronic acids. ResearchGate. [Link]

  • J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Retrieved from [Link]

  • Yoshida, H., et al. (2007). Supporting Information for [3+2] Cycloaddition of Arynes with Diazo Compounds. Wiley-VCH.
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An In-Depth Technical Guide to 1H-Indazole-5-boronic acid hydrochloride (CAS Number 1257738-46-7)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1H-Indazole-5-boronic acid hydrochloride (CAS 1257738-46-7), a critical building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and its boronic acid derivative is instrumental for creating carbon-carbon bonds through transition-metal catalyzed cross-coupling reactions. This document delves into the physicochemical properties, synthesis, analytical characterization, and key applications of this versatile reagent, with a particular focus on its role in the synthesis of kinase inhibitors targeting critical oncogenic pathways such as the PI3K/AKT/mTOR signaling cascade. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring. This structural motif is a bioisostere of indole and is found in a multitude of compounds with a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its importance in pharmaceutical development.[3]

The utility of the indazole scaffold is greatly expanded by its functionalization, and the introduction of a boronic acid group at the 5-position creates a versatile handle for synthetic chemists. 1H-Indazole-5-boronic acid and its hydrochloride salt are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[4] This reaction's tolerance for a wide variety of functional groups makes it an indispensable tool for constructing complex molecular architectures, particularly in the synthesis of libraries of compounds for high-throughput screening in drug discovery.[4] The hydrochloride salt form often provides improved stability and handling characteristics compared to the free boronic acid.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of any chemical reagent.

Key Properties

The properties of this compound are summarized in the table below. It is important to note that while data for the hydrochloride salt is provided, some properties are inferred from the free boronic acid (CAS 338454-14-1) due to limited specific data for the salt form.

PropertyValueSource(s)
CAS Number 1257738-46-7
Molecular Formula C₇H₈BClN₂O₂[5]
Molecular Weight 198.41 g/mol [5]
Appearance White to off-white powder/solid[6]
Melting Point 154-166 °C[5]
Storage Temperature 2-8°C[5]
Solubility While specific data for the hydrochloride in various organic solvents is not readily published, arylboronic acids generally exhibit low solubility in nonpolar hydrocarbon solvents and moderate to high solubility in polar organic solvents like ethers and ketones.[7][8] The hydrochloride salt form is expected to have increased solubility in polar and protic solvents such as water and alcohols compared to the free base.
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

  • General Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Storage : Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[5] Boronic acids can be sensitive to moisture and air, which can lead to degradation or the formation of anhydrides (boroxines). Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

  • Safety Hazards : This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.

Synthesis and Purification

A plausible synthetic route is outlined below:

  • Protection of the Indazole Nitrogen : The acidic N-H proton of the indazole ring can interfere with subsequent reactions. Therefore, a protecting group, such as a tetrahydropyranyl (THP) or tert-butyloxycarbonyl (Boc) group, is often installed first.

  • Lithium-Halogen Exchange and Borylation : The protected 5-bromo-1H-indazole is treated with a strong organolithium base (e.g., n-butyllithium) at low temperature to perform a lithium-halogen exchange. The resulting lithiated indazole is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

  • Hydrolysis to the Boronic Acid : Acidic workup of the boronate ester hydrolyzes it to the desired boronic acid.

  • Deprotection and Salt Formation : The protecting group is removed under appropriate conditions (e.g., acid for Boc or THP). Subsequent treatment with hydrochloric acid yields the final this compound product.

Purification is typically achieved through recrystallization or column chromatography on silica gel.

Analytical Characterization

Confirming the identity and purity of this compound is essential before its use in synthesis. The following analytical techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. While a specific spectrum for the hydrochloride salt is not publicly available, the expected chemical shifts can be predicted based on the structure and data from similar indazole compounds.[5][9][10][11]

  • Aromatic Protons : The protons on the bicyclic indazole ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific splitting patterns (doublets, singlets) will depend on the coupling between adjacent protons.

  • NH Proton : The proton on the indazole nitrogen will likely appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration and solvent dependent.

  • B(OH)₂ Protons : The protons of the boronic acid group often appear as a broad singlet, and its chemical shift can vary. These protons are also exchangeable with D₂O.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of reagents. The analysis of boronic acids can be challenging due to their potential for on-column dehydration to form boroxines. However, robust methods have been developed.

A general reversed-phase HPLC method for analyzing arylboronic acids would involve:

  • Column : A C18 stationary phase is commonly used.

  • Mobile Phase : A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent such as acetonitrile or methanol.

  • Detection : UV detection is suitable, typically in the range of 210-280 nm, where the aromatic indazole ring will absorb.

A post-column derivatization with reagents like alizarin can also be used for selective and sensitive fluorescence detection of boronic acids.[12][13]

Applications in Drug Discovery

This compound is a highly valued building block in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. This enables the facile synthesis of 5-aryl or 5-heteroaryl indazoles, which are core structures in many targeted therapies.

Synthesis of Kinase Inhibitors

A significant application of this reagent is in the synthesis of kinase inhibitors.[14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole scaffold serves as an effective "hinge-binding" motif, mimicking the adenine core of ATP to occupy the enzyme's active site.

The PI3K/AKT/mTOR Signaling Pathway:

One of the most critical intracellular signaling pathways implicated in cancer is the PI3K/AKT/mTOR pathway, which regulates cell proliferation, growth, survival, and metabolism.[15][16] Aberrant activation of this pathway is common in many human cancers, making it a prime target for drug development.[15][17] Indazole-based compounds have been successfully developed as inhibitors of key kinases within this pathway, such as PI3K, AKT, and mTOR.[15][18][19]

Below is a diagram illustrating the central role of the PI3K/AKT/mTOR pathway in cell signaling and tumorigenesis.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT P (Thr308) TSC TSC1/2 AKT->TSC Inhibits Survival Cell Survival (Anti-apoptosis) AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT P (Ser473) mTORC1 mTORC1 TSC->mTORC1 Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound with an aryl halide. This protocol is based on established methodologies for heteroaryl boronic acids and may require optimization for specific substrates.[20][21][22]

Objective: To synthesize a 5-aryl-1H-indazole derivative.

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Bromide (1.1-1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water, or DMF)

  • Inert Gas (Argon or Nitrogen)

Workflow Diagram:

Suzuki_Workflow Setup 1. Reaction Setup - Add boronic acid, aryl halide, palladium catalyst, and base to flask. Inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon/Nitrogen (3x). Setup->Inert Solvent 3. Solvent Addition - Add degassed solvent system via syringe. Inert->Solvent Reaction 4. Reaction - Heat mixture (e.g., 80-100 °C) with vigorous stirring. Solvent->Reaction Monitoring 5. Monitoring - Track progress by TLC or LC-MS. Reaction->Monitoring Workup 6. Workup - Cool, dilute with water, and extract with organic solvent. Monitoring->Workup Purification 7. Purification - Dry, concentrate, and purify by column chromatography. Workup->Purification

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the aryl bromide (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

    • Causality: The choice of base is critical. Carbonates or phosphates are commonly used to activate the boronic acid for transmetalation without being overly harsh to sensitive functional groups. The hydrochloride salt of the starting material will be neutralized by the excess base.

  • Establish Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. An inert atmosphere is crucial for catalytic activity.

  • Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe.

    • Causality: A biphasic solvent system is often used. The organic solvent solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the reaction. Degassing the solvent removes dissolved oxygen.

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

This self-validating protocol includes a monitoring step (TLC/LC-MS) to ensure the reaction proceeds to completion before initiating the workup, thereby maximizing yield and simplifying purification.

Conclusion

This compound is a cornerstone reagent for medicinal chemists and researchers in drug discovery. Its ability to participate in robust and versatile Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to 5-substituted indazoles, a privileged scaffold in a wide array of biologically active molecules. A comprehensive understanding of its properties, handling requirements, and reaction methodologies, particularly in the context of synthesizing targeted therapeutics like kinase inhibitors for the PI3K/AKT/mTOR pathway, is essential for its effective application. This guide provides the foundational knowledge and practical protocols to empower scientists to leverage this valuable building block in the pursuit of novel therapeutic agents.

References

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Blake, J. F., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2024). International Journal of Scientific Development and Research. [Link]

  • Wang, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. [Link]

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  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

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  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. [Link]

  • ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. [Link]

  • Raut, S., et al. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6. [Link]

  • Wang, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • El Idrissi, M., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]

  • J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid | 338454-14-1. [Link]

  • De Zwart, M. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. [Link]

  • van der Meer, P. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • ResearchGate. (2013). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]

  • Kumar, A., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Sharma, P., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. [Link]

  • Chemicalize. (n.d.). 1h-indazole-5-boronic acid suppliers USA. [Link]

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Reddy, T. S., et al. (2013). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]

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  • ResearchGate. (n.d.). Solubility of investigated compounds in water. [Link]

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1H-Indazole-5-boronic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indazole-5-boronic acid hydrochloride: Properties, Applications, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 1257738-46-7), a critical building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. The guide delves into its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing a detailed mechanistic overview, a visual workflow, and a field-proven experimental protocol. Furthermore, we will highlight its significance in drug discovery and material science, supported by authoritative references. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bioisostere of the natural indole nucleus, is a privileged pharmacophore in drug discovery.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have led to its incorporation into numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[2][3] 1H-Indazole-5-boronic acid and its hydrochloride salt are indispensable reagents that provide an efficient and versatile route for introducing the indazole moiety into complex molecular architectures.[4] Their utility is most profoundly demonstrated in carbon-carbon bond-forming reactions, which are foundational to the synthesis of novel therapeutic agents and advanced materials.[3][4]

Physicochemical Properties and Molecular Data

Accurate molecular data is the cornerstone of synthetic planning and stoichiometric calculations. 1H-Indazole-5-boronic acid is most commonly supplied as its more stable hydrochloride salt. The properties of both the salt and the free base are summarized below for clarity and comparison.

PropertyThis compound1H-Indazole-5-boronic acid (Free Base)
CAS Number 1257738-46-7[5]338454-14-1[4][6]
Molecular Formula C₇H₈BClN₂O₂[5]C₇H₇BN₂O₂[4][6]
Molecular Weight 198.41 g/mol [5]161.95 g/mol [6][7]
Appearance Powder[5]White to off-white solid[4]
Melting Point 154-166 °C[5]175-180 °C[6][7]
Storage Conditions 2-8°C[5]2-8°C[6][7]
InChI Key DQTQZKIAQNCGLW-UHFFFAOYSA-N[5]CLVPGJWAMIADSY-UHFFFAOYSA-N[3][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C-C bonds. This compound is an excellent coupling partner in these reactions due to the stability and reactivity of the boronic acid functional group.

Mechanistic Overview

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group (the indazole moiety, R²) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst to continue the cycle.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_complex Oxidative Addition r1x Aryl Halide (R¹-X) r1x->pd_complex trans_complex R¹-Pd(II)L₂-R² (Transmetalation Product) pd_complex->trans_complex Transmetalation boronate Indazole-B(OR)₃⁻ (Activated Boronate) boronate->trans_complex base Base (e.g., K₂CO₃) base->boronate boronic_acid Indazole-B(OH)₂ boronic_acid->boronate trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize a 5-aryl-1H-indazole derivative.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

    • Causality: Using an anhydrous base and a dry flask prevents unwanted side reactions and ensures the reaction proceeds efficiently.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Causality: The Pd(0) catalyst, which is formed in situ, is sensitive to oxygen. An inert atmosphere is critical to prevent catalyst degradation and maintain its activity throughout the reaction.

  • Catalyst and Solvent Addition: Add the Pd(dppf)Cl₂ catalyst to the flask. Then, add the degassed solvent mixture (Dioxane/Water) via syringe.

    • Causality: The solvent system is chosen to dissolve both the organic starting materials and the inorganic base. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.[1]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure 5-aryl-1H-indazole product.

Applications in Drug Discovery and Material Science

The utility of this compound extends across multiple scientific disciplines.

Medicinal Chemistry

This reagent is a cornerstone in the synthesis of targeted therapies, particularly in oncology.[4] It serves as a key building block for a variety of kinase inhibitors by enabling the installation of the indazole hinge-binding motif.[8] Documented applications include the preparation of:

  • mTOR inhibitors for cancer treatment.[7][9]

  • Tpl2 kinase inhibitors.[7][9]

  • Inhibitors of human farnesyl pyrophosphate synthase.[7][9]

  • Affectors for the α7 neuronal nicotinic receptor.[7][9]

Material Science & Bioconjugation

Beyond pharmaceuticals, the unique electronic properties of the indazole ring are leveraged in material science.[10] This building block is used in the synthesis of advanced polymers and nanomaterials with tailored conductive or mechanical properties.[3][4] In the field of bioconjugation, it can be used to link biomolecules to surfaces, which is critical for the development of advanced biosensors and targeted drug delivery systems.[3][10]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the reagent.

  • Hazard Identification: this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (STOT SE 3, H335).[5] The signal word is "Warning".[5]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[11]

  • Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of the powder.[11] Ensure eyewash stations and safety showers are readily accessible.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[5]

Conclusion

This compound is a high-value, versatile chemical reagent with a precise molecular weight of 198.41 g/mol . Its primary role as a precursor in Suzuki-Miyaura cross-coupling reactions makes it an enabling tool for chemists, particularly in the field of drug discovery. By providing a reliable method for incorporating the biologically significant indazole scaffold, it continues to contribute to the development of novel therapeutics and advanced materials. Adherence to proper handling and experimental protocols will ensure its safe and effective application in research and development.

References

  • 1H-Indazole-5-boronic acid | 338454-14-1 , J&K Scientific LLC. [Link]

  • 1H-吲唑-5-硼酸 (1H-Indazole-5-boronic acid ≥95%) , Sigma-Aldrich China. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles , MDPI. [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid , ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives , Semantic Scholar. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives , PubMed Central (PMC). [Link]

  • Indazole synthesis , Organic Chemistry Portal. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole, Google P

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A Senior Application Scientist's Guide to the Synthesis of 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded overview of a reliable and scalable synthesis route for 1H-Indazole-5-boronic acid hydrochloride, a critical building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in numerous kinase inhibitors and other therapeutic agents, making access to functionalized intermediates like boronic acids essential for drug discovery and development programs.[1] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind procedural choices, offering field-proven insights, and ensuring that each stage of the protocol is designed for robust, verifiable outcomes. We will detail a multi-step pathway beginning with the synthesis of a key halogenated intermediate, followed by a strategic N-protection, a palladium-catalyzed Miyaura borylation, and concluding with a tandem deprotection and salt formation sequence.

Strategic Rationale & Synthesis Overview

The synthesis of this compound is most effectively approached through a retrosynthetic strategy that identifies a key halogenated precursor, 5-bromo-1H-indazole, as the branching point for introducing the boronic acid moiety. The overall forward synthesis is designed as a three-stage process:

  • Formation of the Indazole Core: Synthesis of 5-bromo-1H-indazole from a commercially available substituted aniline.

  • Introduction of the Boron Moiety: A palladium-catalyzed borylation to form a stable boronic acid pinacol ester. This stage incorporates a transient N-protection step to enhance reaction efficiency and prevent side reactions.

  • Final Deprotection and Salt Formation: Acid-mediated hydrolysis of the pinacol ester and concurrent removal of the N-protecting group, followed by precipitation as the hydrochloride salt to improve stability and handling.

This strategic pathway is visualized in the workflow diagram below.

Synthesis_Workflow cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: Borylation cluster_2 Stage 3: Deprotection & Salt Formation A 4-Bromo-2-methylaniline B Diazotization & Cyclization A->B i. Ac₂O ii. KOAc, Isoamyl nitrite C 5-Bromo-1H-indazole B->C Reflux D N-Boc Protection C->D Boc₂O, DMAP E 1-Boc-5-bromo-1H-indazole D->E F Miyaura Borylation E->F B₂pin₂, PdCl₂(dppf), KOAc G 1-Boc-1H-indazole-5-boronic acid pinacol ester F->G H Acid Hydrolysis & Deprotection G->H HCl in Dioxane I 1H-Indazole-5-boronic acid hydrochloride H->I

Caption: Overall synthetic workflow from starting material to the final product.

Stage 1: Synthesis of the Key Intermediate: 5-Bromo-1H-indazole

The cornerstone of this entire synthesis is the efficient production of 5-bromo-1H-indazole. While several routes exist[2][3], the Jacobson indazole synthesis, starting from 4-bromo-2-methylaniline, offers a reliable and high-yielding pathway.[4]

Causality of Experimental Choices:

  • Acetylation: The initial reaction with acetic anhydride protects the aniline's amino group as an acetamide. This directs the subsequent diazotization to the desired position and prevents unwanted side reactions.

  • Diazotization & Cyclization: Isoamyl nitrite, in the presence of potassium acetate as a base, serves as the diazotizing agent. Upon heating, the resulting diazonium salt undergoes an intramolecular cyclization, eliminating the acetyl group and forming the indazole ring system. This one-pot procedure is highly efficient.[4]

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole
  • Acetylation: To a flask charged with 4-bromo-2-methylaniline (95.0 g) in chloroform (700 mL), add acetic anhydride (109 mL) while maintaining the temperature below 40°C. Stir the resulting solution for approximately 50 minutes.

  • Diazotization: Add potassium acetate (14.6 g) and isoamyl nitrite (147 mL) to the reaction mixture.

  • Cyclization: Heat the solution to reflux (approx. 68°C) and maintain for 20 hours.

  • Work-up & Isolation:

    • Cool the reaction to 25°C and remove the volatile solvents under reduced pressure.

    • Add water (in portions, totaling 225 mL) and distill to remove remaining volatiles via azeotropic distillation.

    • The reaction is then subjected to a basic workup using 50% sodium hydroxide to bring the pH to 11, followed by extraction with ethyl acetate.[4]

    • The combined organic layers are dried over magnesium sulfate, filtered through a silica gel pad, and concentrated.

  • Purification: The crude solid is slurried with heptane, filtered, and dried under vacuum at 45°C to yield the final product.[4]

ParameterValueReference
Starting Material 4-Bromo-2-methylaniline[4]
Key Reagents Acetic anhydride, Isoamyl nitrite, KOAc[4]
Solvent Chloroform[4]
Reaction Temp. 68°C (Reflux)[4]
Typical Yield ~94%[4]

Stage 2: Introduction of the Boron Moiety via Borylation

With the brominated indazole in hand, the next critical transformation is the introduction of the boronic acid functional group. This is achieved via a palladium-catalyzed Miyaura borylation reaction. To ensure the reaction proceeds cleanly at the C5 position and to avoid complications at the indazole N-H, a protection strategy is employed.

Part A: N-Protection of the Indazole Core

Causality of Experimental Choices: The acidic N-H proton of the indazole ring can interfere with organometallic reactions. It can be deprotonated by bases used in the coupling reaction or interact with the palladium catalyst. Protecting this position, typically with a tert-butyloxycarbonyl (Boc) group, prevents these side reactions. The Boc group is ideal due to its stability under the basic conditions of the borylation reaction and its facile removal under acidic conditions, which aligns with the final deprotection step.[5][6]

Experimental Protocol: Synthesis of 1-Boc-5-bromo-1H-indazole
  • Reaction Setup: Dissolve 5-bromo-1H-indazole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP, catalytic amount) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

  • Reaction: Stir the mixture at room temperature until TLC or LCMS analysis indicates complete consumption of the starting material (typically 12-24 hours).

  • Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Part B: Miyaura Borylation

Causality of Experimental Choices: The Miyaura borylation is a powerful cross-coupling reaction that forms a carbon-boron bond from an aryl halide.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. It is a stable, easy-to-handle solid that forms a pinacol boronate ester. This ester is significantly more stable and easier to purify than the free boronic acid, effectively serving as a protecting group for the boronic acid itself.[7][8]

  • Catalyst System: A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), is highly effective for this transformation.

  • Base: A mild base like potassium acetate (KOAc) is used to facilitate the catalytic cycle.

Miyaura_Borylation Pd(0) Pd(0) Oxidative\nAddition Ar-Pd(II)-Br Pd(0)->Oxidative\nAddition Ar-Br Transmetalation Ar-Pd(II)-Bpin Oxidative\nAddition->Transmetalation [B₂pin₂ + KOAc] Reductive\nElimination Ar-Bpin Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0) caption Simplified Catalytic Cycle for Miyaura Borylation

Caption: Simplified catalytic cycle for the Miyaura Borylation reaction.

Experimental Protocol: Synthesis of 1-Boc-1H-indazole-5-boronic acid pinacol ester
  • Reaction Setup: To a flask charged with 1-Boc-5-bromo-1H-indazole (1.0 equiv), add bis(pinacolato)diboron (1.1-1.5 equiv), potassium acetate (2.0-3.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

  • Solvent & Degassing: Add a degassed solvent such as 1,4-dioxane or DMSO. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete as monitored by TLC or LCMS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Stage 3: Final Deprotection and Salt Formation

The final stage involves the removal of both the Boc and pinacol protecting groups and the formation of the desired hydrochloride salt. This is efficiently accomplished in a single, robust step using acidic conditions.

Causality of Experimental Choices:

  • Acidic Medium: A strong acid, such as hydrochloric acid dissolved in an organic solvent like dioxane or methanol, is used. This acidic environment serves two purposes simultaneously: it cleaves the acid-labile Boc protecting group from the indazole nitrogen, and it hydrolyzes the pinacol boronate ester to the free boronic acid.[8][9]

  • Salt Formation: The presence of excess hydrochloric acid ensures that the basic nitrogen atoms of the deprotected indazole ring are protonated, leading to the formation of the stable, crystalline hydrochloride salt.[10] This often facilitates purification, as the salt may precipitate from the reaction medium and can be isolated by simple filtration.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve the crude or purified 1-Boc-1H-indazole-5-boronic acid pinacol ester (1.0 equiv) in a suitable solvent such as 1,4-dioxane or methanol.

  • Acid Addition: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, or concentrated aqueous HCl) in excess.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by LCMS. Often, the product hydrochloride salt will begin to precipitate during this time.

  • Isolation: Once the reaction is complete, the solid product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The resulting solid is washed with a non-polar solvent (e.g., diethyl ether or heptane) to remove any organic-soluble impurities and then dried under vacuum.

ParameterValueReference
Starting Material 1-Boc-1H-indazole-5-boronic acid pinacol esterN/A
Key Reagent Hydrochloric Acid (e.g., 4M in Dioxane)[10]
Solvent Dioxane, Methanol, or EthanolN/A
Reaction Temp. Room TemperatureN/A
Final Form Hydrochloride Salt[10]
Purity (Typical) ≥95%

Purification and Characterization

Purification of the final product, this compound, is often simplified by its salt form, which tends to be a crystalline solid.[10]

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/ether) can be effective.[11]

  • Washing/Trituration: Washing the filtered solid with cold solvents like diethyl ether, ethyl acetate, or acetone can effectively remove residual non-polar impurities.

Standard Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.

  • Melting Point: The hydrochloride salt typically has a distinct melting point range.[10]

References

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A Technical Guide to the Spectroscopic Characterization of 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 1H-Indazole-5-boronic acid hydrochloride (CAS Number: 1257738-46-7), a key building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's structural features through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction

This compound belongs to the indazole class of heterocyclic compounds, which are recognized for their wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. The incorporation of a boronic acid moiety at the 5-position makes it a versatile reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex organic molecules with potential therapeutic applications.[2][3] Understanding the precise structure and purity of this compound is paramount for its effective use in research and development. This guide will delve into the interpretation of its key spectroscopic data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the atomic numbering scheme used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of direct spectroscopic data for the hydrochloride salt, the following analysis is based on the known spectra of the free base, 1H-Indazole-5-boronic acid, with predicted shifts for the hydrochloride form based on established principles of azole protonation.[4][5]

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize both the salt and any potential free base, and its residual proton signal at ~2.50 ppm provides a convenient internal reference.[6][7] The spectrum is recorded on a 400 MHz spectrometer at room temperature.

G Sample Preparation Dissolve in DMSO-d6 NMR Acquisition 400 MHz Spectrometer Sample Preparation->NMR Acquisition Data Processing Referencing to residual solvent peak NMR Acquisition->Data Processing

Caption: Workflow for ¹H NMR data acquisition.

Predicted Spectral Data and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1HN1-HThe indazole N-H proton is typically deshielded and appears as a broad singlet.
~8.2s1HC3-HThis proton is adjacent to the electron-withdrawing pyrazole ring and is expected to be a singlet.
~8.0s2HB(OH)₂The protons of the boronic acid hydroxyl groups are acidic and often appear as a broad singlet; their chemical shift can be variable and dependent on concentration and water content.
~7.8d1HC4-HThis proton is ortho to the boronic acid group and will appear as a doublet due to coupling with C6-H.
~7.6d1HC6-HThis proton is ortho to the fused pyrazole ring and will appear as a doublet due to coupling with C4-H.
~7.5d1HC7-HThis proton on the benzene ring is coupled to C6-H.

Effect of Hydrochloride: The formation of the hydrochloride salt involves the protonation of the pyridine-like nitrogen (N2). This protonation will lead to a general downfield shift of all proton signals due to the increased electron-withdrawing nature of the indazolium ring. The N-H proton may also exchange with the acidic protons of the boronic acid and residual water, potentially leading to broader signals.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is acquired from the same sample prepared for ¹H NMR analysis, using a proton-decoupled pulse sequence on a 100 MHz spectrometer. The spectrum is referenced to the central peak of the DMSO-d₆ septet at 39.52 ppm.[6]

G Sample in DMSO-d6 Sample in DMSO-d6 Proton-Decoupled Acquisition 100 MHz Spectrometer Sample in DMSO-d6->Proton-Decoupled Acquisition Spectral Referencing DMSO-d6 at 39.52 ppm Proton-Decoupled Acquisition->Spectral Referencing

Caption: Workflow for ¹³C NMR data acquisition.

Predicted Spectral Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~140C7aA quaternary carbon at the fusion of the two rings.
~135C3A carbon in the pyrazole ring, deshielded by the adjacent nitrogen atoms.
~130C5The carbon bearing the boronic acid group; its signal may be broad due to quadrupolar relaxation of the boron nucleus.
~128C3aAnother quaternary carbon at the ring fusion.
~125C4Aromatic carbon adjacent to the boronic acid-substituted carbon.
~122C6Aromatic carbon.
~110C7Aromatic carbon.

Effect of Hydrochloride: Similar to the ¹H NMR, protonation at N2 will cause a downfield shift for all carbon signals, particularly for those in the pyrazole ring (C3, C3a, and C7a) and the adjacent benzene ring carbons (C6 and C7).

Mass Spectrometry (MS)

Experimental Protocol: Mass spectral data is obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote ionization. ESI is a soft ionization technique that is well-suited for polar molecules like boronic acids and their salts, often yielding the protonated molecular ion.

G Sample in MeOH/Formic Acid Sample in MeOH/Formic Acid Electrospray Ionization (ESI) Electrospray Ionization (ESI) Sample in MeOH/Formic Acid->Electrospray Ionization (ESI) TOF Mass Analyzer TOF Mass Analyzer Electrospray Ionization (ESI)->TOF Mass Analyzer Mass Spectrum Mass Spectrum TOF Mass Analyzer->Mass Spectrum

Caption: Workflow for ESI-MS data acquisition.

Expected Mass Spectrum: The molecular weight of 1H-Indazole-5-boronic acid is 161.96 g/mol , and the hydrochloride salt is 198.41 g/mol .[1] In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak for the protonated molecule of the free base, [M+H]⁺, at an m/z of approximately 163.0. The chloride ion is not typically observed in positive ion mode.

Fragmentation Pattern: Boronic acids can undergo dehydration and trimerization to form boroxines, which might be observed in the mass spectrum, particularly under harsher ionization conditions.[6] Common fragmentation pathways for aryl boronic acids involve the loss of water and cleavage of the C-B bond.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet to obtain a high-quality spectrum.

G Grind Sample with KBr Grind Sample with KBr Press into Pellet Press into Pellet Grind Sample with KBr->Press into Pellet FTIR Analysis FTIR Analysis Press into Pellet->FTIR Analysis

Caption: Workflow for FTIR data acquisition.

Expected Spectral Data and Interpretation:

Wavenumber (cm⁻¹)AssignmentRationale
3400-3200 (broad)O-H stretchThe broad absorption is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.
3200-2500 (broad)N-H⁺ stretchThe broad and complex absorption in this region is characteristic of the stretching vibration of the protonated amine in the hydrochloride salt.[8][9][10]
~3100Aromatic C-H stretchStretching vibrations of the C-H bonds on the indazole ring.
~1620C=N stretchStretching vibration of the imine-like bond within the pyrazole ring.
~1580 & ~1470C=C stretchAromatic ring stretching vibrations.
~1350B-O stretchThe stretching vibration of the boron-oxygen bond.
~830C-H out-of-plane bendBending vibration characteristic of the substitution pattern on the benzene ring.

The presence of the broad N-H⁺ stretching band is a key indicator of the hydrochloride salt form.[10]

Conclusion

The spectroscopic data presented in this guide, based on established principles and data from related compounds, provides a comprehensive framework for the structural confirmation of this compound. The combination of NMR, MS, and IR spectroscopy allows for the unambiguous assignment of its key structural features, ensuring its identity and purity for use in synthetic and medicinal chemistry applications.

References

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A Technical Guide to the Solubility of 1H-Indazole-5-boronic acid hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1H-Indazole-5-boronic acid hydrochloride in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data. Instead, it offers a foundational understanding of the physicochemical principles governing the solubility of this specific heterocyclic boronic acid salt. We delve into the molecular structure, the influence of the hydrochloride salt form, and the complex interplay with various solvent properties. A predictive framework based on Hansen Solubility Parameters (HSP) is presented to guide solvent selection. Critically, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of solubility, ensuring that theoretical predictions are substantiated by empirical data. This integrated approach is designed to empower researchers to make informed decisions in process development, formulation, and reaction optimization.

Introduction: The Significance of Solubility for a Key Building Block

1H-Indazole-5-boronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry. Their utility in Suzuki-Miyaura cross-coupling reactions has made them indispensable for the synthesis of complex molecules, including potent kinase inhibitors and other therapeutic agents.[1][2] The hydrochloride salt of 1H-Indazole-5-boronic acid (CAS 1257738-46-7) is often supplied for its improved stability and handling properties.[3] However, the success of any synthetic or formulation endeavor hinges on a thorough understanding of the compound's solubility.

Predicting and determining the solubility of this molecule in organic solvents is not trivial. The structure presents a unique combination of features: a polar, hydrogen-bonding indazole ring system, an acidic boronic acid moiety, and the ionic character imparted by the hydrochloride salt. Furthermore, boronic acids are known to exist in equilibrium with their cyclic anhydrides, known as boroxines, which exhibit markedly different solubility profiles.[4] This guide will dissect these factors to provide a robust framework for understanding and experimentally verifying the solubility of this compound.

Physicochemical Drivers of Solubility

The solubility of this compound is a result of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. The following sections explore the key molecular features of the compound that dictate these interactions.

The Indazole Core

The 1H-indazole ring system is an aromatic, bicyclic heterocycle containing two nitrogen atoms.[5] This core structure contributes significantly to the molecule's polarity and its capacity for hydrogen bonding. The N-H proton of the pyrazole ring is a hydrogen bond donor, while the lone pair of electrons on the second nitrogen atom can act as a hydrogen bond acceptor. This dual functionality suggests a favorable interaction with polar, protic solvents (e.g., alcohols) and polar, aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).

The Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is a Lewis acid with two hydroxyl groups that are strong hydrogen bond donors.[6] This functional group enhances the polarity of the molecule and its affinity for polar solvents. Phenylboronic acid, a simpler analogue, demonstrates high solubility in polar organic solvents like ethers and ketones, and moderate solubility in chloroform.[7][8]

A critical consideration for boronic acids is their propensity to undergo dehydration to form a trimeric cyclic anhydride known as a boroxine.[4] This transformation can significantly reduce solubility in certain solvents due to the larger, less polar nature of the boroxine. The presence of water or protic solvents can often suppress boroxine formation and favor the more soluble monomeric acid form.

The Impact of the Hydrochloride Salt

The formation of a hydrochloride salt introduces ionic character to the molecule. The protonation of one of the basic nitrogen atoms of the indazole ring creates a positive charge, with the chloride ion as the counterion. In highly polar organic solvents, particularly those with a high dielectric constant like DMSO and methanol, the salt can dissociate, leading to highly favorable ion-dipole interactions that enhance solubility. In less polar solvents, the compound is more likely to exist as a tight ion pair, which may limit its solubility. The general principle is that the salt form will significantly favor solubility in more polar organic solvents over non-polar ones.[9][10]

A Predictive Framework: Hansen Solubility Parameters (HSP)

To move from a qualitative understanding to a semi-quantitative prediction of solubility, the Hansen Solubility Parameter (HSP) framework is an invaluable tool.[11][12] HSP theory is based on the principle of "like dissolves like," but it deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters, defining a point in a three-dimensional "Hansen space." The principle is that solutes will have higher solubility in solvents with similar HSP values. The distance (Ra) between the solute and solvent in Hansen space can be calculated, and smaller distances imply greater affinity.

While the specific HSP values for this compound are not published, we can infer its likely characteristics. Given its structure, it is expected to have high δp and δh values due to its polarity and hydrogen bonding capabilities. Therefore, solvents with similarly high δp and δh values are predicted to be the most effective.

The following diagram illustrates the concept of solubility prediction using Hansen Space.

HansenSpace Conceptual Hansen Solubility Space cluster_solute Solubility Sphere of Solute cluster_solvents Solute Solute (High δp, High δh) Good_Solvent Good Solvent (Similar HSP) Solute->Good_Solvent Small Ra (High Solubility) Poor_Solvent_1 Poor Solvent 1 (Low δh) Solute->Poor_Solvent_1 Large Ra Poor_Solvent_2 Poor Solvent 2 (Low δp, Low δh) Solute->Poor_Solvent_2 Very Large Ra (Low Solubility)

Figure 1: Conceptual diagram of Hansen Solubility Space.

Predicted Solubility in Common Organic Solvents

The table below provides the Hansen Solubility Parameters for a range of common organic solvents and a qualitative prediction of the solubility of this compound. These predictions are based on the principles discussed and should be confirmed experimentally.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)Predicted SolubilityRationale
High Polarity / Hydrogen Bonding
Dimethyl Sulfoxide (DMSO)18.416.410.2Very HighHigh polarity and H-bond acceptor.
Dimethylformamide (DMF)17.413.711.3Very HighHigh polarity and H-bond acceptor.
Methanol14.712.322.3HighHigh polarity and strong H-bonding.
Ethanol15.88.819.4Moderate to HighGood H-bonding, lower polarity than MeOH.
Moderate Polarity
Acetone15.510.47.0ModerateModerate polarity, some H-bond accepting.
Acetonitrile15.318.06.1Low to ModerateHigh polarity but weak H-bonding.
Tetrahydrofuran (THF)16.85.78.0Low to ModerateModerate H-bond acceptor, lower polarity.
Dichloromethane (DCM)17.07.37.1LowModerate polarity, poor H-bonding.
Low Polarity
Toluene18.01.42.0Very LowNon-polar, lacks H-bonding.
Hexane14.90.00.0InsolubleNon-polar, no H-bonding capacity.

HSP values are approximate and sourced from publicly available databases.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful for initial solvent screening, they are no substitute for empirical measurement. The "shake-flask" method, as described by Higuchi and Connors, is the gold standard for determining thermodynamic (or equilibrium) solubility and is highly recommended.[12]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility.

The following diagram outlines the workflow for the shake-flask solubility determination method.

ShakeFlaskWorkflow A Step 1: Preparation Add excess solid to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate at a constant temperature (e.g., 24-72 hours). A->B C Step 3: Phase Separation Allow solid to settle or centrifuge to clarify the supernatant. B->C D Step 4: Sample Dilution Carefully withdraw an aliquot of the supernatant and dilute with mobile phase. C->D E Step 5: Quantification Analyze the diluted sample by a calibrated analytical method (e.g., HPLC-UV). D->E F Step 6: Calculation Calculate the original concentration based on the dilution factor. E->F

Figure 2: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation:

    • To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the suspensions for a predetermined period. A minimum of 24 hours is recommended, but 48-72 hours may be necessary to ensure equilibrium is reached, especially for sparingly soluble compounds.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Alternatively, for finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sampling and Dilution:

    • Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid material.

    • Immediately dilute the aliquot with a known volume of a suitable solvent (typically the mobile phase of the analytical method to be used) to prevent precipitation and to bring the concentration within the linear range of the calibration curve. A series of dilutions may be necessary.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

  • Calculation:

    • Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor.

    • The solubility is typically expressed in mg/mL or mol/L.

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its structural features—the polar indazole ring, the hydrogen-bonding boronic acid group, and the ionic hydrochloride salt. While a qualitative understanding points towards higher solubility in polar, hydrogen-bonding solvents like DMSO, DMF, and methanol, a more quantitative prediction can be guided by the Hansen Solubility Parameter framework.

Ultimately, this guide emphasizes that theoretical prediction must be coupled with rigorous experimental verification. The provided shake-flask protocol offers a reliable, self-validating system for determining the thermodynamic solubility of this important building block. By integrating a foundational understanding of the compound's chemistry with a robust predictive model and a detailed experimental method, researchers can confidently select appropriate solvents, accelerating progress in drug discovery and chemical process development.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. [Link]

  • Hansen Solubility Parameters (HSP). Adscientis. [Link]

  • Hansen Solubility Parameters Official Site. [Link]

  • Serajuddin, A. T. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 75(5), 492-496. [Link]

  • Stahl, P. H., & Nakamo, M. (1979). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 68(2), 222-224. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

  • J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid. [Link]

  • Wikipedia. (n.d.). Indazole. [Link]

Sources

A Senior Application Scientist's Guide to the Stability and Storage of 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Datasheet

1H-Indazole-5-boronic acid hydrochloride is a pivotal building block in contemporary drug discovery and materials science, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures.[1] However, its utility is intrinsically linked to its chemical integrity. The boronic acid functional group, while versatile, is susceptible to several degradation pathways that can compromise experimental outcomes, introduce impurities, and ultimately impact the efficacy and safety of the final products.[2]

This guide moves beyond standard datasheet recommendations to provide a comprehensive, field-proven framework for understanding, managing, and verifying the stability of this compound. We will dissect the causality behind its degradation, offer robust storage and handling protocols, and detail the analytical methodologies required to ensure its purity and performance. This document is intended for researchers, process chemists, and quality control specialists who demand both technical rigor and practical, actionable insights.

The Chemical Profile of a Versatile Reagent

Understanding the inherent chemical properties of this compound is the first step toward mastering its handling. The molecule's structure, featuring a heterocyclic indazole ring coupled with a boronic acid moiety, presents a unique combination of stability challenges.

PropertyThis compound1H-Indazole-5-boronic acid (Free Base)
CAS Number 1257738-46-7338454-14-1[3][4]
Molecular Formula C₇H₈BClN₂O₂C₇H₇BN₂O₂[3][4]
Molecular Weight 198.41 g/mol 161.95 g/mol [3][4]
Appearance Powder / Solid[3]Solid[3][4]
Melting Point 154-166 °C175-180 °C[3][4]
Recommended Storage Temp. 2-8 °C2-8 °C[3][4]

Table 1: Comparative Physicochemical Properties.

The hydrochloride salt form is often supplied to improve stability and handling characteristics compared to the free base. However, as we will explore, neither form is immune to degradation.

Core Stability Challenges: Unraveling Degradation Pathways

The stability of arylboronic acids is not absolute. Several competing chemical processes can degrade the reagent, both in the solid state and in solution. For 1H-Indazole-5-boronic acid, these challenges are compounded by the electronic nature of the heteroaromatic ring system.[5][6]

Protodeboronation: The Primary Aqueous Threat

Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, thereby converting the starting material into simple 1H-Indazole.[5][7][8] This is arguably the most significant degradation pathway in solution.

Mechanism: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃[7][8]

The rate of this reaction is highly pH-dependent.[7][8] Both highly acidic and highly basic conditions can accelerate protodeboronation.[9] For heteroaryl boronic acids, the protonation state of the heterocyclic ring adds another layer of complexity, potentially creating multiple pH-dependent degradation pathways.[7][8]

Oxidation: An Atmospheric Menace

The boronic acid group can be susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents, leading to the formation of the corresponding phenol (5-hydroxy-1H-indazole).[5][10] While often considered a competing process in cross-coupling reactions, it can also occur during storage if the material is not properly protected.[8] The mechanism can be complex, sometimes involving reactive oxygen species.[11]

Boroxine Formation: The Solid-State Equilibrium

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[2][5]

Mechanism: 3 Ar-B(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

While this process is often reversible upon exposure to water (e.g., when dissolving the reagent for a reaction), it presents a significant challenge for stoichiometry.[5] If a portion of the solid exists as the boroxine, the actual molar quantity of the active monomeric boronic acid is lower than calculated based on the bulk weight, leading to inaccurate reagent loading in reactions.

Degradation_Pathways main 1H-Indazole-5-boronic acid (Ar-B(OH)₂) protodeboronation 1H-Indazole (Ar-H) main->protodeboronation H₂O (Protodeboronation) oxidation 5-Hydroxy-1H-Indazole (Ar-OH) main->oxidation [O] (Oxidation) boroxine Indazole Boroxine ((ArBO)₃) main->boroxine -3 H₂O (Dehydration) boroxine->main +3 H₂O (Rehydration)

Diagram 1: Key degradation pathways for 1H-Indazole-5-boronic acid.

Recommended Storage and Handling Protocols

A proactive and stringent approach to storage and handling is essential to mitigate the degradation pathways described above. The goal is to minimize exposure to the three primary environmental aggressors: moisture, oxygen, and heat.

Optimal Storage Conditions

Based on chemical principles and supplier recommendations, the following conditions are mandated for maximizing the shelf-life and integrity of this compound.

ParameterRecommendationRationale
Temperature 2–8 °C [3][4]Reduces the kinetic rate of all degradation pathways. Avoids freeze-thaw cycles which can introduce moisture condensation.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis (protodeboronation).[5][8] Crucial for long-term storage.
Moisture Control Store in a desiccator over a strong desiccant (e.g., Drierite®, P₂O₅). The compound is hygroscopic; absorbed water can initiate hydrolysis and promote caking, which alters physical properties.[12][13]
Light Store in an amber or opaque vial. While not definitively proven to be highly photosensitive, it is best practice for complex organic molecules to prevent potential photolytic degradation.[14]
Container Use vials with PTFE-lined caps or other high-integrity seals. After use, re-seal tightly, potentially using Parafilm® for added protection on primary containers.Prevents gradual ingress of atmospheric moisture and oxygen, which is a common failure point in long-term storage.[15]

Table 2: Summary of Recommended Storage Conditions.

Best Practices for Handling

From a practical standpoint, how you handle the reagent when it is out of storage is just as critical as the storage conditions themselves.

  • Equilibration: Before opening, allow the container to warm to ambient temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: For weighing and dispensing, use a glove box or glove bag with a positive pressure of inert gas whenever possible.

  • Minimize Exposure: If a glove box is unavailable, open the container for the shortest possible time. Quickly weigh the required amount and immediately and securely reseal the primary container.

  • Aliquotting: For frequently used reagents, it is highly advisable to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. This protects the integrity of the main stock.

Handling_Workflow start Start: Need to use reagent remove Remove container from 2-8°C storage start->remove equilibrate Place in desiccator and allow to warm to room temp remove->equilibrate handle Weigh required amount (Preferably in glovebox) equilibrate->handle reseal Tightly reseal primary container (Use Parafilm® if needed) handle->reseal use Use reagent in experiment handle->use store Return to 2-8°C storage reseal->store

Diagram 2: Recommended workflow for handling the reagent.

Analytical Verification of Compound Integrity

Trustworthiness in research demands that we do not assume stability. Regular analytical verification is a self-validating system that ensures the quality of the reagent before its use. Reversed-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS) is the preferred method.[2]

Challenges in Boronic Acid Analysis

Analyzing boronic acids via RP-HPLC can be challenging due to their high polarity and potential for on-column degradation or interaction with silica-based columns.[2][16] Pinacolboronate esters, for example, are known to hydrolyze back to the boronic acid under typical RP-HPLC conditions.[16] Therefore, a carefully developed method is required.

Protocol: HPLC-MS Purity Assessment

This protocol provides a robust starting point for the purity analysis of this compound.

Objective: To determine the purity of the boronic acid and identify the presence of key degradants (1H-Indazole, 5-Hydroxy-1H-Indazole).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in a diluent of 90:10 Acetonitrile:Water. Aprotic solvents are often best for sample preparation to minimize hydrolysis before injection.[16]

    • Vortex briefly to dissolve. Avoid extensive sonication which can heat the sample.

    • Dilute to a working concentration of ~50 µg/mL using the same diluent.

  • Chromatographic Conditions:

    • Instrument: UHPLC or HPLC system with UV/PDA and Mass Spectrometer detectors.

    • Column: A modern C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0.0 min: 5% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 5% B

      • 7.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm.

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Expected Ions:

      • 1H-Indazole-5-boronic acid: [M+H]⁺ = 163.0

      • 1H-Indazole (Protodeboronation): [M+H]⁺ = 119.1[17]

      • 5-Hydroxy-1H-Indazole (Oxidation): [M+H]⁺ = 135.1

  • Acceptance Criteria:

    • The purity of the main peak should be ≥95% (or as specified for the application).

    • The protodeboronated impurity (1H-Indazole) should be <1.0%.

    • The oxidized impurity (5-Hydroxy-1H-Indazole) should be <0.5%.

Protocol: Forced Degradation Study

To fully understand the stability envelope of the compound, a forced degradation study is invaluable. This involves subjecting the material to harsh conditions to intentionally induce and identify degradation products.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Prepare Samples: Weigh ~5 mg of the compound into five separate amber glass vials.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 5 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 5 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidation: Add 5 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal: Store the solid sample in an oven at 80 °C for 48 hours.

    • Photolytic: Dissolve in ACN:Water and expose to a photostability chamber (ICH Q1B guidelines) for a defined period.

    • Control: Prepare a sample in the analysis diluent and analyze immediately.

  • Sample Processing:

    • After the stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base/acid.

    • Dilute all samples with the analysis diluent to a final concentration of ~50 µg/mL.

  • Analysis:

    • Analyze all samples by the HPLC-MS method described in Section 5.2.

    • Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition. This data is critical for developing formulation strategies and defining handling limits.

Conclusion: A Framework for Reliability

The chemical integrity of this compound is not a given; it is the result of deliberate and informed scientific practice. By understanding its primary degradation pathways—protodeboronation, oxidation, and boroxine formation—researchers can implement a robust framework of controls. Adherence to stringent storage conditions (2-8 °C, inert atmosphere, desiccated) and meticulous handling protocols are the cornerstones of preserving this reagent's quality. Finally, routine analytical verification provides the ultimate assurance of purity, ensuring that this versatile building block contributes to the success, rather than the complication, of your scientific endeavors.

References

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
  • What are the analytical methods for determining the purity of Boric acid - 10B?. Blog.
  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.
  • This compound. Sigma-Aldrich.
  • Strategies for the analysis of highly reactive pinacolboronate esters.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Bor
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
  • 1H-Indazole-5-boronic acid. Sigma-Aldrich.
  • Boronic Acids & Deriv
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • 1H-Indazole-5-boronic acid. J&K Scientific LLC.
  • 338454-14-1|1H-Indazole-5-boronic acid|BLD Pharm. BLD Pharm.
  • Organoborons. Frontier Specialty Chemicals.
  • 1H-Indazole. PubChem.
  • 1-Methyl-1H-indazole-5-boronic acid. Sigma-Aldrich.
  • 1H-Indazole-5-Boronic Acid, >=95%. Yorlab.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • Photoinduced deprotection of masked boronic acids enables light-triggered polycondens
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Is there a practical and efficient way to protect hygroscopic compounds

Sources

Commercial suppliers of 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of 1H-Indazole-5-boronic acid hydrochloride for Research and Drug Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and verifying the quality of this compound. We will delve into the landscape of commercial suppliers, provide a framework for supplier selection, and detail essential protocols for in-house quality verification to ensure the integrity of your research and development endeavors.

Introduction to this compound

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its indazole core is a prevalent scaffold in numerous biologically active compounds, and the boronic acid moiety enables its participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reactivity makes it a valuable reagent for the synthesis of complex organic molecules, including pharmaceutical intermediates and final drug products. The hydrochloride salt form often enhances the compound's stability and solubility, facilitating its handling and use in various reaction conditions.

The purity and consistency of this reagent are paramount. Impurities can lead to unpredictable reaction outcomes, the formation of undesirable byproducts, and complications in purification, ultimately impacting project timelines and the validity of experimental results. Therefore, a thorough understanding of the supplier landscape and a robust quality control process are critical.

Landscape of Commercial Suppliers

A number of chemical suppliers offer this compound. The quality, purity, and available documentation can vary significantly between vendors. Below is a comparative analysis of prominent suppliers based on publicly available data.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierProduct Number (CAS)PurityAvailable QuantitiesDocumentation
Sigma-Aldrich 724017 (338454-14-1)≥95%250mg, 1gCertificate of Analysis (CoA) available by lot number.[1][2]
Chem-Impex 17605 (338454-14-1)≥95% (HPLC)Not specifiedCoA not readily available online.[3][4]
Alfa Chemistry Not specified (1257738-46-7)95%Not specifiedNot specified.[5]
US Biological Not specified (338454-14-1)≥95% (HPLC)100mg, 250mg, 1g, 5gNot specified.[5]
ChemTik CTK8C6168 (1257738-46-7)Not specifiedNot specifiedNot specified.[6]

Disclaimer: This information is based on publicly available data and may not be exhaustive. Researchers should always contact suppliers directly for the most current information and to request specific quality documentation.

A Framework for Supplier Selection and In-House Quality Verification

Choosing the right supplier and verifying the quality of the received material are critical steps that underpin the reliability of your research. The following workflow provides a structured approach to this process.

Supplier Due Diligence

Before placing an order, it is essential to conduct due diligence on potential suppliers. Key considerations include:

  • Request for Certificate of Analysis (CoA): A comprehensive CoA is a non-negotiable requirement. It should detail the purity of the compound, the analytical methods used for its determination (e.g., HPLC, NMR), and the levels of any identified impurities.

  • Request for Safety Data Sheet (SDS): The SDS provides crucial information on the safe handling, storage, and disposal of the compound.

  • Inquire about Batch-to-Batch Consistency: For long-term projects, it is important to understand the supplier's ability to provide material with consistent quality across different batches.

  • Technical Support: A reliable supplier should have a knowledgeable technical support team that can answer questions about the product's specifications and stability.

Visualizing the Supplier Selection and Validation Workflow

The following diagram illustrates a logical workflow for selecting a supplier and validating the received this compound.

G cluster_0 Phase 1: Supplier Evaluation cluster_1 Phase 2: In-House Quality Control cluster_2 Phase 3: Material Management A Identify Potential Suppliers B Request Certificate of Analysis (CoA) & SDS A->B C Evaluate Supplier Reputation & Technical Support B->C D Compare Purity, Price, and Availability C->D E Select Primary Supplier D->E F Receive Material and Log Batch Number E->F Place Order G Perform Identity Verification (¹H NMR, MS) F->G H Assess Purity (HPLC, qNMR) G->H I Compare QC Data with Supplier's CoA H->I J Decision: Accept or Reject Batch I->J J->A If Rejected, Re-evaluate Suppliers K Store Material Under Recommended Conditions (2-8°C) J->K If Accepted L Document and Archive All QC Data K->L

Caption: Workflow for supplier selection and in-house QC of this compound.

Detailed Protocols for In-House Quality Verification

Upon receipt of this compound, it is imperative to perform in-house analytical testing to verify its identity and purity. This ensures that the material meets the requirements of your specific application and validates the supplier's claims.

Identity Verification: ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. The chemical shifts, integration values, and coupling patterns of the protons provide a unique fingerprint of the compound.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and assign them to the corresponding protons in the structure of this compound. Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts to confirm the identity.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a widely used technique for separating and quantifying the components of a mixture. It is an excellent method for determining the purity of a compound and for detecting the presence of any impurities.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • HPLC System and Column: Use a standard HPLC system equipped with a UV detector. A C18 reversed-phase column is typically a good starting point for this type of compound.

  • Method Development: Develop a suitable gradient or isocratic elution method. A typical mobile phase could consist of a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Data Acquisition: Inject a known volume of the sample solution and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the area of all the peaks in the chromatogram. The purity of the compound can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Conclusion

The successful application of this compound in research and drug development is critically dependent on the quality of the starting material. A systematic approach to supplier selection, coupled with rigorous in-house quality control, is essential to mitigate risks associated with impurities and to ensure the reproducibility and reliability of experimental outcomes. By implementing the framework and protocols outlined in this guide, researchers can confidently source and utilize this important chemical building block in their scientific pursuits.

References

  • Chemicals Search. (n.d.). 1h-indazole-5-boronic acid suppliers USA. Retrieved January 15, 2026, from [Link].

  • Chem-Impex. (n.d.). 1H-Indazole-5-boronic acid. Retrieved January 15, 2026, from [Link].

  • ChemTik. (n.d.). 1H-Indazole. Retrieved January 15, 2026, from [Link].

  • Yorlab. (n.d.). 1H-Indazole-5-Boronic Acid, >=95%. Retrieved January 15, 2026, from [Link].

  • PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved January 15, 2026, from [Link].

  • Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester. Retrieved January 15, 2026, from [Link].

Sources

Indazole-Based Building Blocks in Drug Discovery: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Privileged Scaffold

In the landscape of medicinal chemistry, the concept of "privileged structures" has emerged as a powerful strategy for accelerating drug discovery.[1] First described by Evans and co-workers, a privileged scaffold is a molecular framework capable of providing high-affinity ligands for multiple, diverse biological targets through strategic functionalization.[2][3] These frameworks are not merely passive skeletons; they present a specific arrangement of atoms in three-dimensional space that is predisposed to interact with various protein families, from G-protein coupled receptors (GPCRs) to kinases. The indazole nucleus, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, is a quintessential example of such a scaffold.[4]

While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into numerous clinically approved drugs.[5][6] Their versatility stems from a combination of structural rigidity, rich electronic properties, and the availability of multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8] This guide provides an in-depth exploration of the indazole core, from its fundamental structure and synthesis to its strategic functionalization and successful application in modern drug development.

The Indazole Core: Structure, Tautomerism, and Properties

The indazole system (C₇H₆N₂) is an aromatic heterocycle with 10 π-electrons.[6] A critical feature of the unsubstituted indazole ring is its existence in different tautomeric forms. The equilibrium between these forms is a key consideration in its synthesis and biological interactions.[9]

  • 1H-Indazole: This is the most thermodynamically stable and predominant tautomer.[5][8] Its stability is derived from its classic benzenoid aromatic character.

  • 2H-Indazole: This tautomer possesses ortho-quinoid characteristics and is generally less stable, but N2-substituted indazoles are crucial components of many important drugs, including the kinase inhibitor Pazopanib.[4][10]

  • 3H-Indazole: This form is the least stable and typically serves as a transient intermediate.[9]

The presence and position of the two nitrogen atoms impart unique electronic properties, enabling the indazole to act as both a hydrogen bond donor and acceptor—a critical feature for molecular recognition at protein active sites.[4]

Caption: Key sites for functionalization on the 1H-indazole scaffold.

Key Functionalization Workflows:

  • C3-Position Functionalization: The C3 position is highly reactive and a common site for introducing diversity.

    • Halogenation: Direct iodination or bromination provides a versatile handle for subsequent reactions. This is a critical step, as the resulting 3-haloindazoles are precursors for a multitude of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig).

    • Direct C-H Arylation/Acylation: Modern transition-metal-catalyzed methods allow for the direct coupling of partners at the C3-H bond, offering a more atom-economical alternative to pre-functionalization. [11]

  • N1/N2-Position Functionalization:

    • N-Alkylation/Arylation: Direct alkylation of the indazole NH often yields a mixture of N1 and N2 isomers, presenting a significant regioselectivity challenge. [12]The choice of base, solvent, and electrophile can influence the ratio, but chromatographic separation is frequently required. This step is self-validating through rigorous characterization (e.g., 2D NMR) to confirm the point of attachment, which is crucial as the biological activity of N1 and N2 isomers can differ dramatically.

  • Benzene Ring Functionalization (C4-C7):

    • Electrophilic Aromatic Substitution: Reactions like nitration can be directed to positions on the benzene ring, typically at C5 or C7. [13] * Directed Ortho-Metalation (DoM): By first installing a directing group (e.g., at N1), it is possible to use strong bases to deprotonate a specific ortho-position (C7), allowing for subsequent reaction with an electrophile.

Indazoles in Action: Approved Drugs and Clinical Candidates

The privileged nature of the indazole scaffold is best illustrated by the number of successful drugs and clinical candidates that feature this core. They span a wide range of therapeutic areas, underscoring the scaffold's versatility. [14][15] Table of Representative Indazole-Containing Drugs:

Drug NameTarget(s)Therapeutic AreaKey Structural FeatureReference(s)
Pazopanib VEGFR, PDGFR, KitOncology (Renal Cell Carcinoma)N2-substituted 2,3-dimethyl-2H-indazole[5][10][16][17]
Niraparib PARP1, PARP2Oncology (Ovarian Cancer)N2-substituted 2H-indazole-7-carboxamide[5][18][19][20]
Axitinib VEGFR1, VEGFR2, VEGFR3Oncology (Renal Cell Carcinoma)N1-substituted 1H-indazole[4][21]
Gandotinib JAK2 (V617F mutant)Oncology (Myeloproliferative Neoplasms)N-substituted indazole[22][23][24]
Granisetron 5-HT₃ ReceptorAntiemeticN1-substituted 1H-indazole[4][25]
Benzydamine Anti-inflammatoryPain & InflammationN1-substituted 1H-indazole[4][5][26]

Experimental Protocol: Synthesis of a Key Pazopanib Intermediate

To illustrate the practical application of indazole chemistry, this section details a representative protocol for a key step in the synthesis of Pazopanib: the coupling of the indazole core with the pyrimidine fragment. The innovator's synthesis begins with 3-methyl-6-nitro-1H-indazole, which is elaborated to the key intermediate N,2,3-trimethyl-2H-indazol-6-amine. [27][28] Workflow: Synthesis of Pazopanib

Caption: High-level synthetic workflow for the anti-cancer drug Pazopanib.

Protocol: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

This procedure describes the nucleophilic aromatic substitution reaction between the key indazole amine and 2,4-dichloropyrimidine. The rationale for this step is to forge the central C-N bond that links the two core heterocyclic systems of the final drug.

  • Materials & Reagents:

    • N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq)

    • 2,4-Dichloropyrimidine (1.2 eq)

    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • n-Butanol (10 vol)

    • TLC plates (Silica gel 60 F₂₅₄)

    • Mobile Phase: Ethyl Acetate/Hexanes (1:1)

  • Step-by-Step Methodology:

    • Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq).

    • Solvent & Reagent Addition: Add n-butanol (10 volumes) to the flask. Stir the mixture to achieve a suspension. Add 2,4-dichloropyrimidine (1.2 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.5 eq) at room temperature. The use of a hindered, non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing in the substitution.

    • Reaction Execution: Heat the reaction mixture to reflux (approx. 110-115 °C). The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction on the electron-deficient pyrimidine ring.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) every 2 hours until the starting indazole amine is consumed (typically 12-18 hours). The self-validating nature of this step involves comparing the reaction mixture to a co-spotted lane of the starting material to confirm its disappearance.

    • Work-up & Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a solid. The expected yield is typically in the range of 75-85%.

Conclusion and Future Outlook

The indazole scaffold is a testament to the power of privileged structures in medicinal chemistry. [7]Its structural and electronic attributes have made it a cornerstone in the development of therapies targeting a vast array of diseases, particularly in oncology. [21]The continued evolution of synthetic methodologies, especially in the realm of late-stage C-H functionalization, promises to further expand the chemical space accessible from this versatile core. As our understanding of complex biological signaling pathways deepens, the indazole building block is poised to remain a critical tool for scientists and researchers dedicated to discovering the next generation of innovative medicines.

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Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Moiety

The indazole scaffold is a privileged structure in medicinal chemistry and drug development, frequently appearing as a core component in a range of therapeutic agents, including kinase inhibitors for oncology.[1] The ability to functionalize this heterocycle by forming new carbon-carbon bonds is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for this purpose, prized for its broad functional group tolerance, mild reaction conditions, and the general stability of its organoboron reagents.[1][2]

This guide provides an in-depth analysis and practical protocols for the Suzuki-Miyaura cross-coupling of 1H-Indazole-5-boronic acid hydrochloride, a key building block for pharmaceutical synthesis.[3][4] We will move beyond a simple recitation of steps to explore the underlying principles that govern catalyst selection, reaction optimization, and troubleshooting, empowering researchers to confidently and successfully implement this critical transformation.

Pillar 1: Understanding the Mechanism - The Palladium Catalytic Cycle

At the heart of the Suzuki-Miyaura reaction is a well-defined catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[5] A fundamental grasp of this cycle is not merely academic; it is the key to rational troubleshooting and optimization. The three cardinal steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

  • Oxidative Addition: The cycle begins with the active, coordinatively unsaturated Pd(0) species inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This oxidizes the metal center to Pd(II), forming a new organopalladium(II) complex.[7] This step is often the rate-determining step of the entire cycle.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the Pd(II) complex. This crucial step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OR)₃⁻).[7] The halide or other leaving group on the palladium is displaced by the organic group from the boronate.

  • Reductive Elimination: The two organic partners, now coordinated to the same palladium center, couple to form the new carbon-carbon bond. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L-Pd(0)-L (Active Catalyst) OA_Complex L-Pd(II)(Ar¹)(X)-L (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex L-Pd(II)(Ar¹)(Ar²)-L (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) TM_Complex->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OA_Complex Ar2B Ar²-B(OH)₂ (Boronic Acid) Ar2B->TM_Complex Base Base (e.g., K₃PO₄) Base->TM_Complex Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Causality Behind Experimental Choices

Success in coupling this compound hinges on the careful selection of four key components: the palladium catalyst system (precatalyst and ligand), the base, and the solvent.

The Substrate: Special Considerations for this compound
  • The Hydrochloride Salt: The starting material is an acid salt (HCl).[9] This necessitates the use of at least one extra equivalent of base simply for neutralization before any catalytic activity can begin. This is a critical consideration often overlooked, leading to failed reactions.

  • The Unprotected NH Group: The indazole ring contains an acidic N-H proton. This group can potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive species.[10] Catalyst systems must be robust enough to overcome this challenge.

  • Protodeboronation: Heteroaryl boronic acids, particularly those containing nitrogen, are susceptible to protodeboronation—the cleavage of the C-B bond by a proton source (like water), which degrades the nucleophilic partner.[11][12][13] This side reaction is often accelerated by heat and harsh basic conditions, making the choice of reaction parameters a delicate balance.[13] To mitigate this, one can use more stable boronic acid surrogates like MIDA boronates or trifluoroborate salts.[14]

The Palladium Catalyst System: Precatalyst and Ligand

The "catalyst" is rarely a single component but a system comprising a palladium source (precatalyst) and a ligand.

  • Palladium Precatalysts:

    • Traditional Sources (Pd(OAc)₂, Pd₂(dba)₃): These are common and cost-effective but require in situ reduction from Pd(II) or complex dissociation to generate the active Pd(0) species. This activation step can sometimes be inefficient.[15]

    • Pre-formed Pd(0) (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium is a reliable Pd(0) source that does not require a reduction step. However, its performance can be limited with challenging substrates.[16]

    • Well-Defined Precatalysts (e.g., Pd(dppf)Cl₂, Buchwald Precatalysts): These are often air- and moisture-stable Pd(II) complexes that are designed for rapid and reliable activation to the active Pd(0) catalyst under the reaction conditions.[15][17] For nitrogen-rich heterocycles, catalysts like Pd(dppf)Cl₂ have shown excellent efficacy.[16][18]

  • The Ligand's Decisive Role: The ligand is arguably the most critical factor in determining the success of a challenging cross-coupling. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

    • Why Bulky, Electron-Rich Ligands? For coupling with heterocyclic boronic acids and less reactive aryl chlorides, bulky and electron-rich phosphine ligands are the gold standard.[19] Examples include trialkylphosphines (e.g., P(t-Bu)₃) and biarylphosphines (e.g., XPhos, SPhos).[20]

    • Causality: The steric bulk of these ligands promotes the reductive elimination step and helps maintain a monoligated, highly reactive Pd(0) species.[21] Their electron-donating nature increases the electron density on the palladium, which significantly accelerates the rate-limiting oxidative addition step, especially with electron-rich or sterically hindered aryl halides.[13]

The Base and Solvent System
  • Role of the Base: The base plays multiple, indispensable roles:

    • Neutralization: As noted, it neutralizes the HCl salt of the starting material.

    • Boronate Formation: It reacts with the boronic acid to form a more nucleophilic boronate anion, which is the active species in the transmetalation step.[13]

    • Facilitating Transmetalation: It assists in the ligand exchange on the palladium center during transmetalation.

    • Common Choices: Weak bases like Na₂CO₃ can be effective, but stronger inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings as they more effectively promote boronate formation.[13][22] The choice can significantly impact yield.[16]

  • Solvent Selection: The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).

    • Aprotic Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are most common.[23] Toluene is also widely used.

    • The Role of Water: A small amount of water is often added as a co-solvent. This is not just for solubility; it is crucial for dissolving inorganic bases like K₃PO₄ and facilitating the hydrolysis of the boronate ester intermediate, which is essential for transmetalation.[24] A typical ratio is 4:1 or 5:1 dioxane:water.[10][22]

Pillar 3: Data-Driven Protocols and Troubleshooting

Comparative Analysis of Catalyst Systems

The following table summarizes reported conditions for the Suzuki-Miyaura coupling of indazole derivatives, providing a valuable starting point for optimization.

Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Coupling PartnersReference
Pd(dppf)Cl₂ (5)dppfK₂CO₃ (2)DME802845-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid[16]
Pd(PPh₃)₄ (5)PPh₃K₂CO₃ (2)DME804225-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid[16]
P1 Precatalyst (1.5)XPhosK₃PO₄ (2)Dioxane/H₂O605-8953-chloro-1H-indazole + 4-methoxyphenylboronic acid[10]
Pd(PPh₃)₄ (10)PPh₃Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140482N-(7-bromo-1H-indazol-4-yl) derivative + phenylboronic acid
PdCl₂(dppf) (5)dppfK₂CO₃ (3)1,4-dioxane/H₂O1001240-85Bromo-indazole carboxamide + various arylboronic acids

Note: P1 Precatalyst is a specific Buchwald G3 precatalyst containing the XPhos ligand.

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide (Ar-Br).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents 1. Reagent Assembly - Add Indazole Boronic Acid HCl (1.0 eq) - Add Aryl Halide (1.1-1.2 eq) - Add Base (e.g., K₃PO₄, 3.0 eq) - Add stir bar to oven-dried flask Seal 2. Seal & Purge - Seal flask with a rubber septum - Purge with inert gas (Ar or N₂) for 15 min Reagents->Seal Solvent 3. Solvent Addition - Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe Seal->Solvent Catalyst 4. Catalyst Addition - Briefly remove septum under positive pressure - Add Pd catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) Solvent->Catalyst Heat 5. Heating & Monitoring - Heat to 80-100 °C with vigorous stirring - Monitor reaction by TLC or LC-MS Catalyst->Heat Cool 6. Quench & Extract - Cool to room temperature - Dilute with Ethyl Acetate - Wash with water and brine Heat->Cool Dry 7. Dry & Concentrate - Dry organic layer (e.g., Na₂SO₄) - Filter and concentrate in vacuo Cool->Dry Purify 8. Purification - Purify crude product via flash column chromatography Dry->Purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equivalent), the aryl halide partner (1.1–1.2 equivalents), and a finely powdered base (e.g., K₃PO₄, 3.0 equivalents).

    • Causality Check: Using 3 equivalents of base is crucial: 1 equivalent to neutralize the HCl salt and 2 equivalents to drive the catalytic cycle. A slight excess of the aryl halide can help drive the reaction to completion if the boronic acid is prone to decomposition.

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. It is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[5][11]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water at a 4:1 v/v ratio) via syringe. The concentration should typically be between 0.1 and 0.2 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure coupled product.

Troubleshooting Common Issues
ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient base. 2. Inactive catalyst (oxygen contamination). 3. Reaction temperature too low. 4. Ineffective catalyst/ligand system.1. Ensure at least 3 eq. of a strong base (K₃PO₄, Cs₂CO₃) are used.[13] 2. Rigorously degas solvents and maintain a positive inert gas pressure.[11] 3. Increase temperature in 10-20 °C increments. Microwave heating can be effective.[11] 4. Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos) with an appropriate precatalyst.[13][20]
Significant Protodeboronation 1. Reaction temperature is too high or reaction time is too long. 2. Base is too harsh or conditions are too aqueous.1. Run the reaction at the lowest feasible temperature. 2. Use a milder base like KF or CsF. Consider using a more stable boronic acid surrogate like a pinacol or MIDA ester.[13][14]
Boronic Acid Homocoupling 1. Oxygen present in the reaction mixture. 2. Use of a Pd(II) source without efficient reduction.1. Improve the degassing procedure (freeze-pump-thaw cycles are highly effective).[11] 2. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a well-defined precatalyst that activates cleanly.[5]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful, enabling transformation for modern drug discovery. Success is not achieved by rigidly following a recipe, but by understanding the interplay between the substrate's unique characteristics, the catalyst's mechanism, and the critical roles of the base and solvent. By selecting bulky, electron-rich ligand systems, employing a sufficient quantity of a strong inorganic base to both neutralize the substrate and drive catalysis, and maintaining a scrupulously inert atmosphere, researchers can overcome common challenges like catalyst inhibition and protodeboronation to achieve high yields of desired products.

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  • Hong, X., et al. (2017). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 139(40), 14073–14075. [Online] Available at: [Link]

  • ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Online] Available at: [Link]

  • ResearchGate. (2011). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Online] Available at: [Link]

  • Scite.ai. (2014). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Online] Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(12), 4147-4166. [Online] Available at: [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Online] Available at: [Link]

  • ResearchGate. (2001). ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. [Online] Available at: [Link]

  • J&K Scientific LLC. 1H-Indazole-5-boronic acid. [Online] Available at: [Link]

  • Blair, D. J., & Prokopcova, H. (2014). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Molecules, 19(11), 17743–17763. [Online] Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. [Online] Available at: [Link]

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Application Notes & Protocols for the Synthetic Utility of 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole moiety is a privileged heterocyclic structure, forming the core of numerous pharmacologically active compounds.[1][2] Its presence is critical in drugs developed for oncology, such as Pazopanib and Axitinib, and other therapeutic areas.[3] The ability to functionalize this scaffold is paramount in medicinal chemistry and drug development. 1H-Indazole-5-boronic acid, particularly in its more stable hydrochloride salt form, serves as a versatile and indispensable building block for this purpose.[4]

This document provides a detailed guide for researchers, chemists, and drug development professionals on the effective use of 1H-Indazole-5-boronic acid hydrochloride (CAS: 1257738-46-7) in synthesis, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide a robust and validated protocol, and discuss the critical parameters that ensure successful and reproducible outcomes.

Reagent Profile: Physicochemical Properties and Safe Handling

This compound is a solid material that requires careful handling to maintain its integrity and ensure laboratory safety.[5]

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
CAS Number 1257738-46-7[5]
Molecular Formula C₇H₈BClN₂O₂[5]
Molecular Weight 198.41 g/mol [5]
Appearance Powder / Solid[5]
Melting Point 154-166 °C[5]
Storage Conditions 2-8°C, under inert atmosphere[5]
Hazard Class Skin Irritant 2, Eye Irritant 2, STOT SE 3[5]
Expertise in Handling & Storage

Causality Behind Handling Procedures: Boronic acids, while generally stable, are susceptible to certain degradation pathways. The primary concern is protodeboronation, where the C-B bond is cleaved by hydrolysis, particularly under harsh conditions.[6][7] The hydrochloride salt form enhances stability but requires specific handling considerations.

  • Safe Handling: Always handle this compound in a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin or eyes.[9] In case of contact, rinse the affected area thoroughly with water.[8]

  • Storage Integrity: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated environment, ideally between 2-8°C as recommended.[5] Exposure to moisture and air should be minimized to prevent degradation and ensure reactivity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a C-C bond between the indazole C-5 position and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide/triflate.[4][10]

Mechanistic Causality: The "Why" Behind the Protocol

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The reaction proceeds through three fundamental steps, each with specific requirements.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: This is the key step where the organic group from the boron atom is transferred to the palladium center. For this to occur efficiently, the boronic acid must be "activated."[11][12] A base is required to convert the neutral boronic acid into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[13][14] Crucially, when using the hydrochloride salt, the base serves a dual purpose: first, to neutralize the hydrochloride, and second, to form the active boronate species. Therefore, a sufficient excess of base is non-negotiable.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the final product (Ar-Ar') and regenerating the Pd(0) catalyst.[12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArAr_prime Ar-Ar' Transmetal->ArAr_prime Boronate_Formation Boronic Acid Activation R-B(OH)₂ + Base → [R-B(OH)₃]⁻ ArX Ar-X ArX->OxAdd Boronate [Ar'-B(OH)₃]⁻ Boronate->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Synthesis of a 5-Aryl-1H-Indazole

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.

Materials & Equipment:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and Water)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) species.

  • Solvent & Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane, sufficient to make a ~0.1 M solution) followed by an aqueous solution of the base (e.g., 2M K₂CO₃, 3.0 eq.). The solvent should be degassed beforehand by bubbling with an inert gas for at least 30 minutes.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).[16]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure 5-aryl-1H-indazole.[15][17]

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Parameter Optimization: A Guide to Success

The success of the Suzuki-Miyaura coupling often depends on the careful selection of reaction components. The following table provides guidance for optimizing the reaction for different substrates.

Table 2: Key Parameter Optimization

ParameterCommon Choices & Rationale
Palladium Catalyst Pd(PPh₃)₄: A classic, robust catalyst. Pd(dppf)Cl₂: Excellent for heteroaromatic substrates, often providing higher yields.[15] Buchwald/Nolan Ligand Pre-catalysts (e.g., XPhos): Can be effective for challenging or sterically hindered substrates.[18]
Base & Stoichiometry K₂CO₃, Cs₂CO₃, K₃PO₄: Carbonates are common and effective. K₃PO₄ is a stronger base and can be beneficial for less reactive substrates.[18] Stoichiometry: A minimum of 3 equivalents is recommended to neutralize the HCl salt and activate the boronic acid.
Solvent System Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂O: Biphasic systems are standard and effective.[19] The choice of solvent can influence reaction rate and solubility of reagents.
Temperature 60-110 °C: A good starting point is 80-90 °C. Less reactive halides (chlorides) may require higher temperatures and more active catalyst systems.

Trustworthiness: A Self-Validating System

A robust protocol must be self-validating. This is achieved through diligent in-process monitoring and comprehensive final product characterization.

  • In-Process Controls: The progress of the reaction should be tracked methodically. A simple co-spotted TLC plate (showing starting material, co-spot, and reaction mixture) can reveal the consumption of the limiting reagent and the formation of a new, more polar or non-polar spot corresponding to the product.[16] For more quantitative analysis, periodic sampling for LC-MS or HPLC analysis is recommended.[19][20]

  • Final Product Characterization: The identity and purity of the isolated product must be unambiguously confirmed.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of the coupled product.

    • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful coupling.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

  • Troubleshooting Common Issues:

    • Low Yield/No Reaction: Check the quality of the catalyst (may need to be fresh), ensure the atmosphere was truly inert, and confirm the base is sufficient and of good quality.

    • Protodeboronation: If significant amounts of unsubstituted indazole are observed, the reaction may be too slow or the conditions too harsh. Consider a more active catalyst to accelerate the desired coupling or lower the reaction temperature. This side reaction is more common with electron-rich heterocyclic boronic acids.[6]

    • Homocoupling of Boronic Acid: This side-product can arise from oxidative conditions. Ensure thorough degassing of solvents and maintenance of an inert atmosphere.

Conclusion

This compound is a high-value reagent for the synthesis of complex molecules, particularly within pharmaceutical research. Its effective use in the Suzuki-Miyaura cross-coupling reaction is predicated on a sound understanding of the reaction mechanism, especially the critical role of the base in activating the boronic acid. By following the detailed protocols and optimization guidelines presented in this document, researchers can confidently and reproducibly synthesize novel indazole-containing compounds, accelerating the pace of discovery in chemical and life sciences.

References

  • C. Lima, M. Lima, J. R. M. Pinto, M. Ribeiro, Artur M. S. Silva, Luís M. N. B. F. Santos. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Braga, A., Morgon, N., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Lima, C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Thomas, S. et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]

  • Wang, Z. et al. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie International Edition. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Google Patents. (2011). Method for separating and purifying substituted indazole isomers.
  • Hein, J. (2022). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]

  • Varejão, J. et al. (2019). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Semantic Scholar. [Link]

  • Pace, V. et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Lima, F. et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. Angewandte Chemie. [Link]

  • Pudasaini, B., & Janesko, B. G. (2011). Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. Organometallics. [Link]

  • Wilson Salt. (2016). SAFETY DATA SHEET BORIC ACID. [Link]

  • Smith, M. (2004). Catalytic C-H Activation and Boronic Acid Synthesis. Grantome. [Link]

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  • Qin, T. et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Journal of the American Chemical Society. [Link]

  • Li, W. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Wang, Y. et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]

  • Tikhomirov, D. S. et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. [Link]

  • Maji, M. et al. (2022). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]

  • ResearchGate. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

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  • IJCRT.org. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. [Link]

  • Wang, B. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Len, C. et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Browne, D. L. et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry. [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibitor Design

The indazole core is a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its bicyclic aromatic structure, featuring two adjacent nitrogen atoms, allows it to function as a versatile pharmacophore that can form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[3] This structural motif is present in several commercially successful anticancer drugs, including Axitinib, Linifanib, and Pazopanib, which primarily target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR involved in tumor angiogenesis.[1][4] The dysregulation of kinase signaling is a hallmark of many cancers, making the development of potent and selective kinase inhibitors a cornerstone of modern targeted therapy.[2]

1H-Indazole-5-boronic acid hydrochloride serves as a critical building block in the synthesis of these complex molecules.[5] The boronic acid moiety is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a robust and widely used method for forming carbon-carbon bonds.[6][7] This allows for the strategic introduction of diverse aryl and heteroaryl groups at the 5-position of the indazole ring, enabling extensive structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity against specific kinase targets.[8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of a representative AXL kinase inhibitor, a key target in cancer metastasis and drug resistance.[9][10]

Core Principles and Mechanistic Rationale: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the cornerstone of this synthetic strategy. Its success lies in its mild reaction conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents.[6] The catalytic cycle, which regenerates the active Palladium(0) species, is a well-understood process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (the coupling partner), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[6][7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium.[6][7]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7]

The use of 1H-Indazole-5-boronic acid as the hydrochloride salt necessitates careful consideration of the base used in the reaction. At least one equivalent of the base will be consumed to neutralize the hydrochloric acid, in addition to the amount required to facilitate the catalytic cycle. Therefore, a sufficient excess of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for the reaction to proceed efficiently.[11]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of a generic indazole-based kinase inhibitor via a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow reagent reagent intermediate intermediate product product process process Indazole_Boronic 1H-Indazole-5-boronic acid hydrochloride Reaction_Vessel Suzuki-Miyaura Coupling Indazole_Boronic->Reaction_Vessel Aryl_Halide Aryl/Heteroaryl Halide (Coupling Partner) Aryl_Halide->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Final_Product 5-Aryl-1H-indazole (Kinase Inhibitor Core) Reaction_Vessel->Final_Product

Caption: General workflow for the synthesis of a 5-Aryl-1H-indazole core structure.

Experimental Protocol: Synthesis of a 5-Aryl-1H-Indazole AXL Inhibitor Precursor

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and a hypothetical heteroaryl bromide to synthesize a core structure found in AXL kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • 2-Bromo-N-methyl-benzamide (Aryl Halide coupling partner, 1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard reaction glassware, heating mantle with stirrer, and condenser

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 2-Bromo-N-methyl-benzamide, and potassium carbonate.

    • Causality Note: Using flame-dried glassware and an inert atmosphere minimizes the presence of oxygen, which can oxidize and deactivate the Pd(0) catalyst.A 3-fold excess of K₂CO₃ is used to both neutralize the HCl salt of the boronic acid and to activate the boronic acid for transmetalation.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the flask.

    • Causality Note: Pd(dppf)Cl₂ is a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand provides the necessary steric and electronic properties to stabilize the palladium center and facilitate the catalytic cycle.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The reaction mixture should be a suspension.

    • Causality Note: A mixture of an organic solvent and water is often optimal for Suzuki couplings. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Causality Note: The brine wash removes residual water and inorganic salts from the organic phase.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-1H-indazole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Representative Reaction Parameters and Outcomes

The following table summarizes typical parameters for the synthesis of various 5-aryl-1H-indazoles via Suzuki-Miyaura coupling.

ParameterValue/ConditionRationale
Indazole Reagent 1H-Indazole-5-boronic acid HClProvides the core indazole scaffold.
Aryl Halide Aryl/Heteroaryl Bromide or IodideThe C-X bond strength (I < Br < Cl) affects reactivity.
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%)Robust, commercially available pre-catalyst.[12]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Neutralizes HCl and activates the boronic acid.
Solvent System 1,4-Dioxane/Water (4:1) or DME/WaterCommon solvent mixture for Suzuki reactions.[11]
Temperature 80 - 100 °CProvides thermal energy to overcome activation barriers.
Reaction Time 2 - 18 hoursMonitored by TLC or LC-MS for completion.
Typical Yield 60 - 95%Dependent on the specific coupling partners and conditions.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the reaction was performed under strictly inert conditions. Consider using a freshly opened bottle of catalyst.

    • Insufficient Base: If using the hydrochloride salt, ensure at least 3 equivalents of base are used. Cs₂CO₃ is a stronger base and may improve yields with challenging substrates.

    • Poor Boronic Acid Quality: Boronic acids can dehydrate to form boroxines. While often still reactive, their purity can affect stoichiometry.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Running the reaction at the lowest effective temperature can minimize this.

    • Protodeborylation: The boronic acid group can be replaced by a hydrogen atom. This is often promoted by excess water or acidic conditions. Ensure the base is added before heating.

  • Difficult Purification:

    • Residual Palladium: The final product may be contaminated with palladium. Treating the crude product with a scavenger resin or performing an activated carbon filtration can help remove residual metal.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of indazole-based kinase inhibitors. The Suzuki-Miyaura cross-coupling provides a reliable and efficient method for elaborating the indazole core, enabling the creation of diverse chemical libraries for drug discovery. By understanding the underlying mechanism and carefully controlling reaction parameters—particularly the choice and quantity of base to account for the hydrochloride salt—researchers can successfully leverage this building block to develop novel and potent therapeutics targeting a wide range of kinases implicated in human disease.

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  • Synthesis of pyrazole–indazole derivatives as AXL inhibitors. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

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  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. (2020). ARKAT USA, Inc. Retrieved January 15, 2026, from [Link]

  • 1H-Indazole-5-boronic acid. (n.d.). J&K Scientific LLC. Retrieved January 15, 2026, from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

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  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 15, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 15, 2026, from [Link]

Sources

Use of 1H-Indazole-5-boronic acid hydrochloride in materials science

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I'm currently immersed in Google searches, focusing on 1H-Indazole-5-boronic acid hydrochloride's applications in materials science. My initial focus is on its role in synthesizing organic electronics. I'm aiming to build a solid foundation of relevant literature before moving onto more advanced applications.

Analyzing Reactions & Data

I'm now diving into the specific reaction protocols, particularly Suzuki couplings, looking for detailed conditions and performance data. The focus is on quantitative aspects, like quantum yields and stability. I'm also actively identifying authoritative sources to ensure the accuracy and reliability of my collected information. The ultimate goal is a structured document with experimental protocols, quantitative data, and insightful visualizations.

Exploring Synthesis & Applications

I'm expanding my Google searches to include metal-organic frameworks (MOFs) and sensor applications alongside organic electronics. I'm actively seeking specific Suzuki coupling reaction protocols and conditions involving this compound, focusing on performance data like quantum yields, stability, and sensor sensitivity. My aim is to synthesize a structured document rich with protocols, data, and visualizations. I'm prioritizing authoritative sources for verification.

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Pinpointing Key Protocols

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Application Note: Strategic Approaches to C-N Cross-Coupling with 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Aryl Indazole Scaffold

The indazole motif is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including potent kinase inhibitors used in oncology such as Pazopanib and Axitinib.[1] The strategic formation of a carbon-nitrogen (C-N) bond to introduce aryl or heteroaryl substituents onto the indazole nitrogen is a critical step in the synthesis of these complex molecules. This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the effective use of 1H-Indazole-5-boronic acid hydrochloride in C-N cross-coupling reactions. We will explore the mechanistic underpinnings and provide detailed, field-proven protocols for two of the most powerful catalytic systems for this transformation: the copper-catalyzed Chan-Evans-Lam (CEL) coupling and the palladium-catalyzed Buchwald-Hartwig amination.

The Starting Material: Understanding this compound

This compound is a versatile and commercially available building block.[2] Its structure features both a nucleophilic N-H site on the indazole ring and a boronic acid moiety, making it suitable for C-N coupling reactions.

  • Molecular Formula: C₇H₈BClN₂O₂[2]

  • Molecular Weight: 198.41 g/mol [2]

  • Key Structural Feature: The presence of the hydrochloride salt is a critical experimental consideration. It necessitates the use of at least one molar equivalent of a base for neutralization to unmask the reactive freebase form of the indazole before the catalytic C-N coupling can proceed. This stoichiometric requirement is in addition to the base needed to facilitate the catalytic cycle itself.

Catalytic Systems for C-N Bond Formation

The choice of catalytic system is paramount and depends on the specific amine coupling partner, functional group tolerance, and desired reaction conditions.

The Chan-Evans-Lam (CEL) Coupling: An Operationally Simple Approach

The CEL coupling is a copper-promoted C-N bond formation between an N-H containing compound and a boronic acid.[3] Its primary advantage is its operational simplicity, as it can often be conducted at room temperature and is tolerant of air and moisture, obviating the need for stringent inert atmosphere techniques.[3][4]

Mechanistic Rationale: The mechanism is understood to proceed through a copper(II) catalytic cycle.[4] A key sequence involves transmetalation of the boronic acid with the copper catalyst, followed by coordination of the amine. An oxidative step, often facilitated by atmospheric oxygen, is proposed to generate a transient copper(III) intermediate. This high-valent species then undergoes rapid reductive elimination to form the desired C-N bond and regenerate the active copper catalyst.[3][4]

Causality Behind Experimental Choices:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst for this transformation.[5] Other copper salts like CuI can also be effective.[6]

  • Base: A base is required to facilitate the coupling. Organic bases like pyridine or triethylamine (Et₃N) are frequently employed; pyridine can also serve as a ligand, stabilizing the copper intermediates.[5][7] The choice of a weaker base can sometimes be crucial for achieving product selectivity.[7]

  • Solvent: Dichloromethane (CH₂Cl₂), acetonitrile (MeCN), and methanol are common solvents.[5][8] For challenging couplings involving boronic esters, a mixed solvent system such as MeCN/Ethanol has been shown to be effective.[9]

  • Atmosphere: The reaction's tolerance for air is a significant practical benefit, simplifying the experimental setup.[3] Indeed, oxygen can be a required oxidant for the catalytic cycle to turn over efficiently.[8]

Principles from Buchwald-Hartwig Amination: A High-Performance Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction and stands as one of the most powerful and versatile methods for C-N bond formation in modern organic synthesis.[10][11] While it classically couples amines with aryl halides or triflates, the underlying principles of catalyst, ligand, and base selection are highly instructive and can be adapted for challenging C-N couplings.

Mechanistic Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[10][12] The cycle begins with the oxidative addition of an aryl electrophile to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[10]

Causality Behind Experimental Choices:

  • Palladium Precursor & Ligand: The success of this reaction is critically dependent on the choice of a supporting ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[13][14] These ligands accelerate the rate-limiting reductive elimination step and stabilize the catalyst. The specific ligand choice is often tailored to the amine substrate (e.g., primary vs. secondary amines).[14]

  • Base: A wide array of bases can be used, and their strength is a key variable. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required for deprotonating less acidic amines.[15] For substrates with base-sensitive functional groups, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[15][16] The use of soluble organic bases like DBU has also been explored, though their coordination to the palladium center can sometimes inhibit the reaction.[17][18]

  • Solvent & Atmosphere: Anhydrous solvents such as toluene, dioxane, or THF are typically used, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[15]

Experimental Protocols and Workflows

Protocol 1: General Procedure for Chan-Lam N-Arylation of an Amine with this compound

This protocol describes a general starting point for coupling an amine with this compound using copper catalysis.

Reagent Table:

Reagent M.W. Equiv. Amount (mmol) Mass/Volume
Amine (Substrate) - 1.0 0.5 -
1H-Indazole-5-boronic acid HCl 198.41 1.2 0.6 119 mg
Copper(II) Acetate (Cu(OAc)₂) 181.63 0.1 0.05 9.1 mg
Pyridine 79.10 2.5 1.25 101 µL

| Dichloromethane (DCM) | - | - | - | 5 mL |

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the amine (0.5 mmol), this compound (119 mg, 0.6 mmol), and copper(II) acetate (9.1 mg, 0.05 mmol).

  • Add dichloromethane (5 mL) to the flask.

  • Add pyridine (101 µL, 1.25 mmol) to the suspension. Note: The initial 1.2 equivalents of pyridine relative to the boronic acid are intended to neutralize the HCl salt and deprotonate the indazole N-H, with the remainder facilitating the catalytic reaction.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 24-72 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted indazole.

Protocol 2: Workflow for Reaction Screening and Optimization

Not all C-N couplings proceed smoothly with a single set of conditions. A systematic approach to optimization is often necessary. The following workflow provides a logical progression for troubleshooting and improving reaction outcomes.

G start_node start_node condition_node condition_node check_node check_node outcome_node outcome_node success_node success_node action_node action_node start Start: Initial Reaction Setup (e.g., Chan-Lam Protocol 1) check1 Reaction Complete? start->check1 Monitor at 24h success Isolate & Characterize Product check1->success Yes check2 Substrate Consumed? check1->check2 No outcome1 Problem: Low Reactivity check2->outcome1 No (Low Conversion) outcome2 Problem: Decomposition or Side Reactions check2->outcome2 Yes (Complex Mixture) action1a Increase Temperature (e.g., 40-60°C) outcome1->action1a Option 1 action1b Switch to Pd-Catalysis (e.g., Pd₂(dba)₃/XPhos, NaOtBu, Toluene) outcome1->action1b Option 2 action1a->start Re-run Reaction action1b->start Re-run Reaction action2a Use Milder Base (e.g., K₂CO₃ or Cs₂CO₃) outcome2->action2a Option 1 action2b Change Solvent (e.g., to Toluene or Dioxane) outcome2->action2b Option 2 action2a->start Re-run Reaction action2b->start Re-run Reaction

Caption: Optimization workflow for C-N coupling reactions.

Data Summary: Comparative Guide to Reaction Conditions

The table below summarizes key parameters for the two primary catalytic systems, providing a quick reference for selecting initial reaction conditions.

ParameterChan-Evans-Lam (CEL) CouplingBuchwald-Hartwig Amination Principles
Catalyst Cu(OAc)₂, CuI (5-20 mol%)Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)
Ligand Often none, or Pyridine, PhenanthrolineBulky Phosphines (XPhos, SPhos, RuPhos, etc.)
Base Pyridine, Et₃N, K₂CO₃, Cs₂CO₃NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄
Solvent DCM, MeCN, Toluene, MeOHToluene, Dioxane, THF, t-BuOH
Temperature Room Temperature to 80 °C60 °C to 110 °C
Atmosphere AirInert (Argon or Nitrogen)
Key Insights Operationally simple, good for many substrates, tolerant of air/moisture.[3]Highly versatile, broad substrate scope, requires inert conditions, ligand choice is critical.[10][15]

Troubleshooting and Field-Proven Insights

  • Problem: No Reaction or Low Conversion:

    • Insight: The N-H bond of the coupling partner may not be sufficiently acidic for the chosen base. For Chan-Lam, increasing the temperature or adding a ligand like phenanthroline can enhance reactivity.[19] For more challenging substrates, switching to a more potent Buchwald-Hartwig system with a strong base (NaOtBu) and an effective ligand (e.g., XPhos) is a logical step.[13]

  • Problem: Formation of Phenol/Hydroxyindazole Byproduct:

    • Insight: This arises from the competitive coupling of the boronic acid with residual water or the solvent. Ensure all reagents and solvents are anhydrous, particularly for palladium-catalyzed reactions. For CEL reactions, adding 4Å molecular sieves can mitigate this side reaction.[9]

  • Problem: Homo-coupling of Boronic Acid (Dimerization):

    • Insight: This is a common side reaction in both copper and palladium catalysis. For Pd-catalysis, this often indicates catalyst decomposition or inefficient oxidative addition; screening different ligands may be necessary. For CEL, adjusting the stoichiometry or catalyst loading can sometimes minimize this pathway.

  • Problem: Regioselectivity with Indazole:

    • Insight: Indazole can be alkylated or arylated at either the N1 or N2 position. While C-N coupling with aryl boronic acids often shows a preference, mixtures can occur. The regioselectivity can be influenced by the catalyst, ligands, and steric hindrance of the coupling partners. Careful characterization of the product mixture (e.g., by 2D NMR) is essential.

Conclusion

The C-N cross-coupling of this compound is a powerful and versatile transformation for the synthesis of high-value N-aryl indazole derivatives. By understanding the distinct mechanistic principles of the copper-catalyzed Chan-Evans-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination, researchers can make rational choices regarding reaction conditions. The Chan-Lam approach offers unparalleled operational simplicity, while the Buchwald-Hartwig system provides exceptional scope and reactivity for more demanding substrates. The protocols and optimization strategies outlined in this guide provide a robust framework for successfully navigating these reactions, accelerating research and development in medicinal chemistry and materials science.

References

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579. [Link]

  • Gueiffier, A., et al. (2000). First combined selective N- and C-arylations with boronic acids: application to the synthesis of 1,3-diarylindazoles. Tetrahedron Letters, 41(45), 8757-8760. [Link]

  • Christmann, U., & Vilar, R. (2005). Palladium-Catalysed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • Marshall, J. R., et al. (2020). Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. ChemRxiv. [Link]

  • Kim, J., et al. (2023). Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. Molecules, 28(18), 6706. [Link]

  • Roscales, S., & Csáky, A. G. (2021). How to make C–N bonds using boronic acids and their derivatives without transition metals. Organic & Biomolecular Chemistry, 19(2), 255-276. [Link]

  • Semenov, A. A., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(40), 24901-24905. [Link]

  • Sherwood, T. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3124-3133. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

  • Sherwood, T. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3124–3133. [Link]

  • Zhang, Y., et al. (2020). N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. Organic & Biomolecular Chemistry, 18(3), 481-487. [Link]

  • Huang, X. (2000). Palladium-catalyzed C-C, C-N and C-O bond formation. MIT Libraries. [Link]

  • ResearchGate. (2018). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • ResearchGate. (2020). First combined selective N- and C-arylations with boronic acids: Application to the synthesis of 1,3-diarylindazoles. [Link]

  • Sherwood, T. C. (2019). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. MIT Libraries. [Link]

  • Suwińska, K., et al. (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry, 9, 2523-2533. [Link]

  • Roscales, S., & Csáky, A. G. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances, 13(49), 34651-34668. [Link]

  • ResearchGate. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. [Link]

  • Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(10), 3942-3950. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • ResearchGate. (2013). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]

  • Liu, W., et al. (2022). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 13(1), 6061. [Link]

  • Yousuf, Z., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic Chemistry, 129, 106173. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6981-6989. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid. [Link]

  • Suwińska, K., et al. (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry, 9, 2523–2533. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • ResearchGate. (2020). Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. [Link]

  • Organic Chemistry Portal. (n.d.). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. [Link]

Sources

Protecting group strategies for 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Orthogonal Protecting Group Strategies for the Synthesis and Derivatization of 1H-Indazole-5-boronic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a pivotal building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. However, its synthetic utility is complicated by the presence of two distinct reactive functionalities: the acidic N-H proton of the indazole ring and the chemically sensitive boronic acid group. Uncontrolled reactivity at these sites can lead to undesired side reactions, low yields, and purification challenges. This guide provides a comprehensive framework for implementing orthogonal protecting group strategies, enabling chemists to selectively mask and unmask these functional groups with high precision. We will explore field-proven protecting groups for both the indazole nitrogen and the boronic acid moiety, detail robust experimental protocols, and present integrated orthogonal schemes for advanced synthetic applications.

The Challenge: Managing Reactivity in a Bifunctional Scaffold

The indazole core is a privileged scaffold in numerous FDA-approved drugs, and the boronic acid handle at the C-5 position makes it an ideal precursor for Suzuki-Miyaura couplings. The molecule's hydrochloride salt form enhances its stability and solubility but underscores the acidic nature of the indazole N-H proton (pKa ≈ 14). This site is readily deprotonated and can undergo undesired alkylation, acylation, or interfere with metal-catalyzed reactions.

Simultaneously, the boronic acid group is susceptible to degradation under strongly acidic or oxidative conditions and can form trimeric anhydrides known as boroxines, complicating characterization and stoichiometry.[1] A successful synthetic campaign requires a robust strategy to navigate these challenges, which is achieved through the principles of orthogonal protection.[2][3][4] Orthogonal protecting groups are distinct classes of temporary modifications that can be removed under specific, non-interfering conditions, allowing for the selective manipulation of a single site within a multifunctional molecule.[5]

Protecting the Indazole Nitrogen: A Game of Regioselectivity and Stability

Protection of the indazole nitrogen serves two primary purposes: it prevents unwanted N-functionalization and can be used to direct regioselectivity in subsequent reactions, such as C-3 lithiation.[6][7][8] The choice of protecting group is dictated by the planned synthetic route, particularly the conditions required for its removal.

Key N-Protecting Groups for Indazoles
Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsKey Features & Considerations
tert-ButoxycarbonylBoc(Boc)₂O, TEA, DMAPAcidic: TFA, HClBasic: NaOMe in MeOH; Na₂CO₃ in DME[9][10]Widely used; stable to hydrogenolysis and mild bases. Acidic removal may degrade the boronic acid. Base-mediated removal offers a milder, orthogonal pathway.[11][12]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH or dicyclohexylmethylamineFluoride: TBAF in THFAcidic: aq. HCl in EtOH[6][7][8]Excellent stability. Fluoride-based deprotection is a highly orthogonal method, compatible with most other protecting groups. Can direct N-2 protection.[6][7]
BenzylBnBnBr, NaHHydrogenolysis: H₂, 10% Pd/C, MeOHExtremely stable to acidic and basic conditions. Removal by hydrogenolysis is exceptionally mild and orthogonal to acid-, base-, and fluoride-labile groups.[9]
TritylTrtTrCl, Et₃N, DMFAcidic: TFA; 80% aq. Acetic Acid[9][13]Very bulky, leading to selective protection of less hindered sites.[14] Highly acid-labile, offering modulated stability compared to Boc.[15]
Protocol 1: N-Boc Protection of 1H-Indazole-5-boronic acid

This protocol leverages the widely accessible Boc group. The hydrochloride salt must first be neutralized.

  • Rationale: The use of triethylamine (TEA) serves as a base to both neutralize the hydrochloride salt and facilitate the reaction with di-tert-butyl dicarbonate ((Boc)₂O). DMAP acts as a nucleophilic catalyst to accelerate the carbamoylation of the indazole nitrogen.

  • Step-by-Step Methodology:

    • Suspend this compound (1.0 equiv) in dichloromethane (DCM, 10 mL/mmol).

    • Add triethylamine (2.2 equiv) and stir for 15 minutes at room temperature to ensure complete neutralization.

    • Add di-tert-butyl dicarbonate (1.2 equiv) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, dilute the mixture with DCM and wash with a 1 M aqueous solution of citric acid, followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, primarily the 1-Boc-indazole isomer, can be purified by column chromatography.

Protocol 2: N-SEM Protection of 1H-Indazole-5-boronic acid

This protocol introduces the robust SEM group, whose deprotection via fluoride is a cornerstone of many orthogonal strategies.

  • Rationale: The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the indazole N-H. SEM-Cl is then added as the electrophile. Anhydrous conditions are critical to prevent quenching of the base.

  • Step-by-Step Methodology:

    • First, prepare the freebase of the indazole boronic acid by dissolving the hydrochloride salt in a minimal amount of water and adjusting the pH to ~7-8 with saturated NaHCO₃, followed by extraction with ethyl acetate and drying.

    • To a solution of the dried 1H-Indazole-5-boronic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Cool the reaction back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.

    • Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protecting the Boronic Acid: Ensuring Stability and Purity

While often robust enough for direct use in Suzuki couplings, protecting the boronic acid as a boronate ester can prevent decomposition and facilitate purification.[1] The choice of diol for esterification determines the stability and deprotection conditions.

Key Protecting Groups for Boronic Acids
Protecting GroupStructure/TypeTypical Introduction ReagentsTypical Deprotection ConditionsKey Features & Considerations
Pinacol EsterCyclic diesterPinacol, Toluene, Dean-StarkAcidic Hydrolysis: HCl, often with NaIO₄ or PhB(OH)₂ to scavenge pinacol.[1]Two-Step: Transesterification with diethanolamine, then mild acid hydrolysis.[16][17]The most common protecting group. Stable to chromatography and a wide range of non-hydrolytic conditions.[1] Can be difficult to cleave directly.
MIDA EsterTricyclic boronateN-methyliminodiacetic acid, DMSOMild Basic Hydrolysis: 1 M NaOH, THF, rt[1]Exceptionally stable to anhydrous conditions, including strong acids, bases, and organometallics. Deprotection is highly specific and mild, making it ideal for orthogonal schemes.
Trifluoroborate SaltAnionic complexKHF₂ (aq.)Acidic Hydrolysis: SiO₂, aq. acid[1]Crystalline, highly stable salts. Incompatible with standard chromatography.
Protocol 3: Formation of the Pinacol Boronate Ester (Bpin)

This protocol converts the boronic acid to its more stable and easily handled pinacol ester derivative.

  • Rationale: The reaction with pinacol is an equilibrium process. Azeotropic removal of water using a Dean-Stark apparatus in a high-boiling solvent like toluene drives the reaction to completion.

  • Step-by-Step Methodology:

    • Combine the N-protected indazole-5-boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a round-bottom flask equipped with a Dean-Stark trap and condenser.

    • Add toluene (20 mL/mmol) and heat the mixture to reflux.

    • Continue refluxing for 3-5 hours, monitoring the collection of water in the trap.

    • Once the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure. The crude product is often pure enough for subsequent steps but can be purified by column chromatography on silica gel.[1]

Integrated Orthogonal Strategies: Design and Execution

The true power of protecting groups is realized when they are used in orthogonal combinations.[18] This allows for the sequential, selective transformation of the indazole core.

Strategy A: Fluoride/Base Orthogonality

This strategy is ideal for syntheses requiring distinct, non-acidic deprotection steps.

  • Indazole-N Protection: SEM group (cleaved by TBAF).

  • Boronic Acid Protection: MIDA ester (cleaved by mild base).

G cluster_0 cluster_1 cluster_2 cluster_3 A 1H-Indazole-5-boronic acid (Hydrochloride) B N-SEM-Indazole-5-boronic acid A->B SEM-Cl, Base C N-SEM-Indazole-5-B(MIDA) B->C MIDA, DMSO D Synthetic Transformations C->D e.g., C-3 Lithiation E N-SEM-Indazole-5-boronic acid D->E Mild Base (e.g., NaOH) F 1H-Indazole-5-B(MIDA) D->F Fluoride (e.g., TBAF) G Final Product E->G TBAF F->G NaOH

Caption: Workflow for the SEM/MIDA orthogonal strategy.

Strategy B: Hydrogenolysis/Acid Orthogonality

This classic approach leverages the extreme mildness of hydrogenolysis.

  • Indazole-N Protection: Bn group (cleaved by H₂/Pd-C).

  • Boronic Acid Protection: Pinacol ester (stable to hydrogenolysis; can be used directly in coupling or cleaved with acid).

G cluster_0 cluster_1 cluster_2 cluster_3 A 1H-Indazole-5-boronic acid (Hydrochloride) B N-Bn-Indazole-5-boronic acid A->B BnBr, Base C N-Bn-Indazole-5-B(pin) B->C Pinacol, Toluene D Synthetic Transformations C->D e.g., Suzuki Coupling E Coupled Product with N-Bn D->E Deprotection of B(pin) (if necessary, via acid) F Final Deprotected Product E->F Hydrogenolysis (H₂, Pd/C)

Caption: Workflow for the Benzyl/Pinacol orthogonal strategy.

Conclusion

The successful synthesis and derivatization of this compound hinges on the strategic application of protecting groups. By understanding the distinct reactivity profiles of the indazole nitrogen and the boronic acid moiety, researchers can design robust, orthogonal protection schemes. The SEM/MIDA combination offers exceptional control via fluoride and base-labile groups, while the Bn/Pinacol strategy provides a pathway leveraging the mildness of hydrogenolysis. The protocols and strategies outlined in this guide provide a validated starting point for chemists to unlock the full synthetic potential of this valuable building block, accelerating the discovery and development of novel chemical entities.

References

  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Chem-Station. (2016). Protecting Groups for Boronic Acids.
  • Kiselyov, A. S., & Piatnitski, E. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Kiselyov, A. S., & Piatnitski, E. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]

  • ResearchGate. (2006). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]

  • Engle, K. M., & Yu, J. Q. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(33), 4342-4345. [Link]

  • Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Yao, X., & Hall, D. G. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 2142-2145. [Link]

  • Hall, D. G. (2015). Protecting groups for boronic acids.
  • Yao, X., & Hall, D. G. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

  • West, F. G. VI Protecting Groups and Orthogonal Protection Strategies. University of Alberta Chemistry. [Link]

  • LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]

  • Fiveable. Orthogonal Protection Definition. Fiveable. [Link]

  • Common Organic Chemistry. Trityl Protection. Common Organic Chemistry. [Link]

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

  • ResearchGate. (2000). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143-155. [Link]

  • Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619. [Link]

Sources

Application Note: A Guide to the Scale-Up Synthesis of Pharmacologically Relevant Indazoles Using 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] 1H-Indazole-5-boronic acid hydrochloride serves as a critical building block for introducing this valuable moiety into complex molecules, primarily through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.[2][3] Transitioning such syntheses from the laboratory bench to a pilot or manufacturing scale introduces significant challenges related to safety, process control, reproducibility, and purification. This document provides a detailed guide for researchers, chemists, and process development professionals on the key principles and practical considerations for the scale-up of reactions involving this compound. A representative Suzuki-Miyaura coupling protocol is presented, emphasizing scalable strategies, in-process controls (IPCs), and safety management to ensure a robust and efficient synthesis.

Introduction: The Strategic Importance of the Indazole Moiety

Indazole-containing compounds are integral to modern drug discovery, with notable examples including the anti-cancer agents Pazopanib and Niraparib.[1] The indazole nucleus is valued for its ability to form key hydrogen bond interactions with protein kinase targets.[4] 1H-Indazole-5-boronic acid and its hydrochloride salt are therefore high-value starting materials, enabling the direct installation of the indazole core onto various aromatic and heteroaromatic systems.[5]

While laboratory-scale syntheses often prioritize discovery and yield, a scale-up campaign shifts the focus to process robustness, safety, cost-effectiveness, and impurity control. This guide bridges that gap by explaining the causality behind critical process decisions, transforming a lab procedure into a scalable and self-validating protocol.

Reagent Profile: this compound

A thorough understanding of the starting material is the foundation of any successful scale-up campaign.

Physicochemical and Safety Data
PropertyValueSource
CAS Number 1257738-46-7[6]
Molecular Formula C₇H₈BClN₂O₂[6]
Molecular Weight 198.41 g/mol [6]
Appearance White to off-white powder/solid[3][6]
Melting Point 154-166 °C[6]
Storage Conditions Store at 2-8°C, away from moisture and oxidants.
Safety & Handling

This compound is classified as a skin, eye, and potential respiratory irritant.[6] Safe handling is paramount, especially when working with kilogram quantities.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. When handling large quantities of powder, a respirator is recommended to minimize dust inhalation.[7]

  • Engineering Controls: Use a certified chemical fume hood or a ventilated enclosure to handle the solid reagent.[7]

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area. Boronic acids can be susceptible to dehydration and trimerization (to form boroxines), which can affect reactivity. Storing under an inert atmosphere (N₂ or Ar) is recommended for long-term stability.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7]

Core Principles for Process Scale-Up

Scaling a synthesis is not merely about multiplying reagent quantities. It requires a fundamental shift in approach, focusing on process control and safety.

Thermal Hazard Assessment

The exothermicity of a reaction is a critical safety parameter. Suzuki-Miyaura couplings are generally exothermic. On a large scale, the reduced surface-area-to-volume ratio of the reactor makes heat dissipation less efficient, potentially leading to a thermal runaway.

  • Causality: A failure to control the reaction temperature can lead to accelerated side reactions, impurity formation, and in the worst case, a dangerous increase in pressure and temperature.

  • Best Practice: Before any scale-up beyond a few grams, a reaction calorimetry (RC1) study is highly recommended. This provides critical data on the heat of reaction, maximum heat flow, and the thermal accumulation, allowing for the design of a safe and controlled process.[8][9]

Reagent and Solvent Selection

Choices that are convenient at the bench may be impractical or unsafe at scale.

  • Solvents: Ethereal solvents like 1,4-dioxane and THF are common in the lab but are problematic at scale due to peroxide formation and low flash points. Safer, higher-boiling alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are preferred.

  • Bases: Strong, soluble bases can lead to rapid, uncontrolled reactions. Weaker, heterogeneous bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide better control over the reaction rate.

  • Catalyst: The cost of palladium is a significant factor. Catalyst loading should be optimized to be as low as possible without compromising reaction time or yield. Modern, highly active catalysts (e.g., Buchwald-Hartwig palladacycles) can often be used at very low loadings (0.1–0.01 mol%).

Work-up and Product Isolation

Chromatographic purification is not a viable option for multi-kilogram production.[10] The process must be designed to yield a product that can be purified by crystallization or slurry.

  • Causality: Relying on chromatography at scale is prohibitively expensive and generates large volumes of solvent waste. The entire process should be geared towards producing a crude solid that is pure enough to be upgraded via a simple crystallization step.

  • Best Practice: Design the work-up to remove impurities effectively. This includes aqueous washes to remove inorganic salts and careful selection of an anti-solvent for crystallization to purge organic impurities.

Application Protocol: Scale-Up of a Suzuki-Miyaura Cross-Coupling

This section details a representative protocol for the coupling of 1H-Indazole-5-boronic acid HCl with a generic aryl bromide (Ar-Br) on a 100-gram scale.

Reaction Overview

The protocol describes the palladium-catalyzed cross-coupling to form an aryl-indazole, a common structural motif in kinase inhibitors.

Suzuki_Reaction cluster_reagents Conditions Indazole 1H-Indazole-5-boronic acid HCl Product 5-Aryl-1H-indazole Indazole->Product + ArylHalide Aryl Bromide (Ar-Br) ArylHalide->Product + Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., 2-MeTHF/H₂O)

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials and Equipment
Reagent/MaterialGradeQuantityMoles (Equiv.)
1H-Indazole-5-boronic acid HCl≥95%100.0 g0.504 mol (1.0)
4-Bromoisoquinoline (Example Ar-Br)≥98%115.4 g0.554 mol (1.1)
Pd(dppf)Cl₂·CH₂Cl₂Catalyst4.12 g5.04 mmol (0.01)
Potassium Carbonate (K₂CO₃), milledAnhydrous209.0 g1.51 mol (3.0)
2-Methyltetrahydrofuran (2-MeTHF)ACS1.0 L-
Deionized Water-0.5 L-
Celite®Filtration50.0 g-
Ethyl Acetate (EtOAc)ACS1.5 L-
HeptaneACS1.0 L-
  • Equipment: 5 L jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet/outlet.

Detailed Step-by-Step Protocol

1. Reactor Setup and Inerting:

  • Assemble the 5 L reactor system. Ensure all joints are properly sealed.

  • Purge the reactor with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Rationale: Oxygen can deactivate the palladium catalyst and lead to side reactions. A fully inert atmosphere is crucial for a reproducible and high-yielding reaction.

2. Reagent Charging:

  • To the inerted reactor, charge 1H-Indazole-5-boronic acid HCl (100.0 g), 4-bromoisoquinoline (115.4 g), and milled potassium carbonate (209.0 g).

  • Add 2-MeTHF (1.0 L) followed by deionized water (0.5 L).

  • Rationale: Charging solids before liquids minimizes dust exposure. Milled K₂CO₃ has a higher surface area, improving reaction kinetics. The biphasic solvent system (2-MeTHF/water) is effective for Suzuki couplings and is safer than dioxane.[4]

3. Degassing:

  • Begin stirring the slurry at 150 RPM.

  • Perform three cycles of vacuum/nitrogen backfill to thoroughly degas the solvent and headspace.

  • Rationale: This step removes any residual dissolved oxygen from the solvents, further protecting the sensitive catalyst.

4. Reaction Execution:

  • Add the Pd(dppf)Cl₂ catalyst (4.12 g) to the stirring mixture.

  • Heat the reactor jacket to 75-80 °C. The internal temperature should reach approximately 65-70 °C (reflux).

  • Maintain the reaction at this temperature for 4-6 hours.

  • Rationale: The catalyst is added last to the fully assembled and degassed mixture. The reaction is run at a controlled temperature to ensure a steady reaction rate without excessive pressure build-up or impurity formation.

5. In-Process Control (IPC):

  • After 4 hours, carefully take a sample from the reaction. Quench it with water and extract with ethyl acetate. Analyze the organic layer by HPLC or TLC.

  • Target: Conversion > 98%. If the reaction is stalled, an additional charge of catalyst (0.1 mol%) may be considered.

6. Work-up and Phase Separation:

  • Once the reaction is complete, cool the mixture to 20-25 °C.

  • Stop stirring and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Add 500 mL of 1M NaCl solution to the reactor, stir for 15 minutes, and separate the aqueous layer.

  • Rationale: The brine wash helps to remove residual water and inorganic salts from the organic phase, which is critical for successful crystallization.

7. Filtration and Solvent Swap:

  • Filter the organic (2-MeTHF) layer through a pad of Celite® to remove residual palladium residues and inorganic fines.

  • Rinse the reactor and the filter cake with 200 mL of 2-MeTHF.

  • Charge the combined filtrate back to a clean reactor and distill off the 2-MeTHF under atmospheric pressure, replacing it with ethyl acetate (EtOAc) until the internal volume is ~1.2 L.

  • Rationale: Celite filtration provides a clear organic solution. A solvent swap from 2-MeTHF to EtOAc is performed to set up the system for crystallization, as the product may have better solubility/crystallinity properties in an EtOAc/heptane system.

8. Crystallization and Isolation:

  • Heat the EtOAc solution to 60-65 °C to ensure complete dissolution.

  • Slowly add heptane (~800 mL) as an anti-solvent over 1 hour, maintaining the temperature.

  • Cool the mixture slowly to 0-5 °C over 4-6 hours and hold for at least 2 hours.

  • Filter the resulting solid product. Wash the filter cake with a cold (0-5 °C) mixture of 20% EtOAc in heptane (2 x 200 mL).

  • Rationale: Slow cooling and controlled anti-solvent addition are critical for forming large, pure crystals, which are easier to filter and dry.

9. Drying:

  • Dry the product in a vacuum oven at 50 °C until constant weight is achieved.

  • Expected Yield: 115-125 g (85-92%). Purity: >99% by HPLC.

Workflow and Troubleshooting

Overall Process Workflow

Sources

Application Notes and Protocols: Leveraging 1H-Indazole-5-boronic acid hydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] FBDD's core principle is "starting small": identifying low molecular weight fragments (<300 Da) that bind weakly but efficiently to a biological target.[2] These initial hits then serve as starting points for rational, structure-guided evolution into potent, drug-like molecules.

Within the vast chemical space of available fragments, certain scaffolds stand out for their proven utility. The 1H-indazole core is one such "privileged" structure, found in numerous clinically approved drugs and investigational agents, valued for its rigid bicyclic structure and versatile hydrogen bonding capabilities.[3][4] When this scaffold is combined with a boronic acid moiety, the resulting fragment becomes exceptionally powerful. Boronic acids are unique functional groups that can act as hydrogen bond donors and, crucially, form reversible covalent bonds with nucleophilic residues like serine or threonine, or engage in strong hydrogen bonding networks.[][6]

This guide focuses on 1H-Indazole-5-boronic acid hydrochloride (CAS: 1257738-46-7), a fragment that synergistically combines these features. Its indazole core provides a well-defined shape for probing protein surfaces, while the boronic acid at the 5-position acts as a potent interaction hub and a synthetic handle for future elaboration.[7][8][9] The hydrochloride salt form generally enhances the compound's solubility and stability for storage, making it an ideal candidate for screening campaigns.

Physicochemical Properties and Handling

Proper handling and storage are critical to ensure the integrity of the fragment stock for screening. Boronic acids can be susceptible to dehydration, forming cyclic boroxine trimers, and may have limited oxidative stability under certain conditions.[10][11][12]

PropertyValueSource
CAS Number 1257738-46-7
Molecular Formula C₇H₈BClN₂O₂
Molecular Weight 198.41 g/mol
Appearance Powder
Melting Point 154-166 °C
Storage Temperature 2-8°C, desiccated

Handling Protocol:

  • Storage: Store the solid compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture to minimize boroxine formation.

  • Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 100 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

  • Aqueous Buffer Stability: While the hydrochloride salt aids initial dissolution, boronic acids can have limited stability in aqueous buffers over extended periods. It is recommended to prepare working dilutions in the final assay buffer immediately before use.

The Fragment Screening Cascade: A Multi-Pronged Approach

Identifying a true fragment hit requires a rigorous, multi-step validation process to eliminate false positives and build confidence before committing resources to synthetic chemistry.[13] A typical cascade involves a rapid primary screen followed by orthogonal validation and detailed structural characterization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead FragmentLibrary Fragment Library (incl. 1H-Indazole-5-boronic acid HCl) PrimaryScreen Primary Screen (e.g., DSF / TSA) FragmentLibrary->PrimaryScreen High Throughput Hits Initial Hits (ΔTm > 2σ) PrimaryScreen->Hits Data Analysis OrthogonalScreen Orthogonal Screen (e.g., SPR or NMR) Hits->OrthogonalScreen Eliminate False Positives ValidatedHits Validated Hits OrthogonalScreen->ValidatedHits Confirm Binding & Affinity (KD) StructuralBiology Structural Biology (X-ray Crystallography) ValidatedHits->StructuralBiology Determine Binding Mode Structure Fragment-Bound Structure StructuralBiology->Structure SAR Structure-Guided Design (SAR by Catalog/Synthesis) Structure->SAR Rational Design Lead Lead Compound SAR->Lead

A typical Fragment-Based Drug Discovery workflow.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is an ideal primary screening method.[14] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein, a hallmark of a binding event.[15][16]

Causality: This assay is rapid, low-cost, and requires minimal protein, making it suitable for screening entire fragment libraries.[] A stabilizing interaction is a direct biophysical readout of target engagement.[14]

Step-by-Step Protocol:

  • Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The final concentration in the assay is typically 2-5 µM.

  • Reagent Preparation:

    • Fragment: Dilute the 100 mM DMSO stock of this compound to 10 mM in assay buffer. This intermediate dilution minimizes the final DMSO concentration.

    • Dye: Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions (e.g., 5X concentration).

  • Assay Plate Setup (384-well PCR plate):

    • To each well, add 10 µL of the protein solution.

    • Add 5 µL of the 5X dye solution.

    • Add 0.25 µL of the 10 mM fragment solution for a final concentration of 100 µM and a final DMSO concentration of 1%.

    • For control wells, add 0.25 µL of a buffer/DMSO solution. Run controls in replicates (e.g., n=16) to establish a robust baseline Tm and standard deviation.

  • Thermal Denaturation:

    • Seal the plate securely.

    • Place the plate in a real-time PCR instrument.

    • Run a temperature gradient from 25 °C to 95 °C, increasing by 1 °C per minute.[18]

  • Data Analysis:

    • The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.

    • Calculate the Tm for each well, typically by fitting the first derivative of the curve.

    • Calculate the ΔTm for the fragment: ΔTm = Tm(fragment) - Tm(control_average).

    • A fragment is typically considered a "hit" if its ΔTm is greater than two or three times the standard deviation of the control Tm.

Hypothetical DSF Data Summary:

Fragment IDConcentration (µM)Avg. Control Tm (°C)Std. Dev.Fragment Tm (°C)ΔTm (°C)Hit (ΔTm > 3σ)
ControlN/A52.30.2N/AN/AN/A
Indazole-B(OH)₂ 10052.30.254.1+1.8 Yes
Fragment X10052.30.252.4+0.1No
Fragment Y10052.30.251.5-0.8No (Destabilizer)

Protocol 2: Orthogonal Hit Validation by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor chip surface where the target protein is immobilized.[19] It serves as an excellent orthogonal method to validate DSF hits and provides valuable kinetic and affinity data (KD).[20]

Causality: Unlike DSF, which measures thermal stability, SPR directly measures mass changes due to binding. A confirmed hit in both assays strongly suggests a true, specific binding event rather than an assay artifact.

Step-by-Step Protocol:

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low-to-moderate immobilization density to minimize mass transport effects.

  • Fragment Preparation: Prepare a serial dilution of this compound in SPR running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO). A typical concentration range for fragments is from 1 µM to 500 µM.

  • Binding Analysis:

    • Inject the fragment solutions over the target-immobilized surface and a reference flow cell (for background subtraction) at a constant flow rate (e.g., 30 µL/min).

    • Include several buffer-only (blank) injections for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel and blank injection signals.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD). For fragments, KD values are typically in the high µM to low mM range.

Protocol 3: Binding Site and Structural Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for fragment screening because it can unambiguously detect weak binding and provide information on the location of the binding site.[21][22] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly informative.

Causality: In a ¹H-¹⁵N HSQC spectrum, each backbone amide group of the protein produces a unique peak. When a fragment binds, the chemical environment of nearby amides changes, causing their corresponding peaks to shift (a phenomenon called Chemical Shift Perturbation, or CSP). This not only confirms binding but also maps the interaction site directly onto the protein's structure.[23]

Step-by-Step Protocol:

  • Protein Preparation: Produce isotopically labeled protein by expressing it in minimal media supplemented with ¹⁵NH₄Cl. Purify the ¹⁵N-labeled protein and exchange it into an NMR-compatible buffer (e.g., 20 mM Phosphate pH 7.0, 50 mM NaCl, 5% D₂O). The protein concentration should be between 50-200 µM.

  • Sample Preparation: Transfer the protein solution to an NMR tube.

  • Acquire Reference Spectrum: Record a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone. This is the reference (apo) state.

  • Fragment Titration: Add a small aliquot of a concentrated stock of this compound to the NMR tube to achieve a desired protein:fragment molar ratio (e.g., 1:5 or 1:10).

  • Acquire Binding Spectrum: Record a second ¹H-¹⁵N HSQC spectrum under identical conditions.

  • Data Analysis:

    • Overlay the apo and fragment-bound spectra.

    • Identify peaks that have shifted significantly upon fragment addition.

    • If backbone assignments for the protein are available, these shifting peaks can be mapped directly onto the protein's 3D structure, revealing the binding pocket.

    • By performing a full titration with multiple fragment concentrations, the magnitude of the shifts can be used to calculate the KD.

Protocol 4: High-Resolution Structural Analysis via X-ray Crystallography

The gold standard for fragment validation is determining the high-resolution crystal structure of the fragment bound to its target.[19] This provides definitive proof of binding and reveals the precise orientation and interactions of the fragment, which is invaluable for subsequent structure-guided design.[24]

Causality: A crystal structure provides an unambiguous 3D map of the binding event. It allows visualization of the reversible covalent bond if the boronic acid engages a serine, or the specific hydrogen bonds and van der Waals contacts that mediate binding, providing a clear roadmap for fragment elaboration.[25][26]

Step-by-Step Protocol:

  • Crystallization: Screen for crystallization conditions for the target protein alone to obtain well-diffracting apo crystals.

  • Fragment Soaking:

    • Prepare a "soaking solution" by adding this compound to the crystallization mother liquor at a concentration of 1-10 mM.

    • Transfer an apo crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo protein structure as a search model.

    • Analyze the resulting electron density maps. The presence of clear, unambiguous density corresponding to the shape of the indazole boronic acid fragment in the active site confirms binding.

    • Refine the model of the protein-fragment complex to high resolution.

From Hit to Lead: The Path of Fragment Elaboration

Once this compound is validated as a binder with a known binding mode, the hit-to-lead phase begins. The goal is to increase affinity and selectivity while maintaining favorable physicochemical properties.

Causality: The small size and low complexity of the initial fragment mean that adding well-matched functionality can lead to large, super-additive gains in binding affinity, a key principle of FBDD.

Hit_To_Lead cluster_0 Initial Hit cluster_1 Elaboration Strategies cluster_2 Optimized Lead InitialHit 1H-Indazole-5-boronic acid HCl (KD = 500 µM) VectorGrowth Vector Growth (Suzuki Coupling at C5) InitialHit->VectorGrowth Explore Pocket FragmentLinking Fragment Linking (Join with adjacent binder) InitialHit->FragmentLinking Capture Synergy ScaffoldHopping Scaffold Hopping (Replace Indazole core) InitialHit->ScaffoldHopping Improve Properties LeadCompound Lead Compound (KD = 50 nM) VectorGrowth->LeadCompound FragmentLinking->LeadCompound ScaffoldHopping->LeadCompound

Strategies for evolving a fragment hit into a lead compound.

Key Strategies:

  • Vector Growth: The boronic acid at the C5 position is an ideal handle for Suzuki coupling reactions.[27] By coupling a library of different aryl or heteroaryl boronic acids/esters at this position, chemists can systematically probe adjacent pockets identified in the crystal structure to find favorable new interactions.[9]

  • Structure-Activity Relationship (SAR) by Catalog: Before embarking on extensive synthesis, commercially available analogs of the indazole core can be tested to quickly build an initial SAR understanding.

  • Ligand Efficiency (LE): Throughout the optimization process, it is critical to monitor LE (binding energy per heavy atom). This metric helps ensure that affinity gains are achieved efficiently and that the molecule does not become excessively large or lipophilic.[19]

Conclusion

This compound is a high-quality chemical tool for fragment-based drug discovery. Its privileged indazole scaffold and versatile boronic acid warhead provide a strong foundation for identifying novel binding interactions. By employing a rigorous screening cascade—from high-throughput DSF to direct validation with SPR and NMR, and culminating in high-resolution structural analysis by X-ray crystallography—researchers can confidently identify and validate this fragment as a starting point. The subsequent, structure-guided elaboration of this hit provides a rational and efficient pathway toward the development of potent and selective lead compounds.

References

  • Sygnature Discovery. Fragment Screening. Drug Discovery. [Link]

  • Ciulli, A., & Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]

  • Ganesh, T., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • Eurofins Discovery. Biophysics for Successful Drug Discovery Programs. [Link]

  • UCL Press. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]

  • Luo, Y., et al. (2008). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed. [Link]

  • Tondi, D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Tondi, D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • ResearchGate. Thermal‐shift assay for fragment library screening. [Link]

  • ResearchGate. X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. [Link]

  • Creative Biolabs. Thermal Shift Assay. [Link]

  • Charles River Laboratories. Thermal Shift Assays. [Link]

  • Nandi, S., et al. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights. [Link]

  • ResearchGate. Describes the predicted SAR studies of indazole based derivatives. [Link]

  • Creative Biostructure. Boronic Acid Fragment Library. [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Vasta, J. D., & Arrowsmith, C. H. (2013). Interrogating fragments using a protein thermal shift assay. Semantic Scholar. [Link]

  • J&K Scientific LLC. 1H-Indazole-5-boronic acid. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Matthews, D., et al. X-ray crystallographic study of boronic acid adducts with subtilisin BPN' (Novo). A model for the catalytic transition state. Semantic Scholar. [Link]

  • Wang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. PubMed. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Pellecchia, M., et al. (2016). Practical aspects of NMR-based fragment screening. PubMed. [Link]

  • Dias, D. M., et al. (2021). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed. [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • Lee, W., et al. (2022). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]

  • Kumaraswamy, G., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Cioffi, A. G., & Ciulli, A. (2019). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Peng, J. W. (2015). Fragment-based drug discovery using NMR spectroscopy. Semantic Scholar. [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges associated with achieving high yields in Suzuki-Miyaura cross-coupling reactions involving 1H-Indazole-5-boronic acid hydrochloride . The unique characteristics of this substrate, namely its N-heterocyclic nature and its formulation as a hydrochloride salt, introduce complexities not encountered with simpler arylboronic acids. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and optimize your reaction outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured to help you identify the root cause of poor reaction performance and implement targeted solutions.

Problem 1: Very Low or No Conversion of Starting Materials

You observe significant amounts of unreacted aryl halide and/or see no formation of the desired product, with the boronic acid potentially being consumed through decomposition.

Possible Cause A: Insufficient Active Base

The most common and often overlooked issue with this specific substrate is the failure to account for its acidic nature. Your boronic acid is a hydrochloride salt, and the indazole ring itself possesses an acidic N-H proton (pKa ≈ 14-15).

Scientific Rationale: The Suzuki-Miyaura reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate 'ate' complex (e.g., [ArB(OH)₃]⁻), which is the active species in the crucial transmetalation step.[1][2][3][4] If an insufficient amount of base is used, it will be consumed by a simple acid-base neutralization with the hydrochloride salt and the indazole N-H proton before it can activate the boronic acid for the catalytic cycle.

Recommended Solutions:

  • Increase Base Stoichiometry: Use a minimum of 3-4 equivalents of base. The first equivalent neutralizes the HCl salt, the second interacts with the indazole N-H, and the subsequent equivalents are required to drive the catalytic cycle.

  • Select an Appropriate Base: Stronger inorganic bases are often necessary. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging heterocyclic couplings.[5]

Possible Cause B: Catalyst Inhibition or Decomposition

The nitrogen atoms in the indazole ring are Lewis basic and can coordinate to the palladium center. This coordination can inhibit the catalyst by occupying sites required for the catalytic cycle, leading to low or no activity.[6]

Scientific Rationale: The active Pd(0) species is electron-rich and can be "poisoned" by coordination with other Lewis bases in the reaction mixture. The N-heterocyclic substrate or product can act as a ligand, forming stable off-cycle palladium complexes that are catalytically inactive.[7][8]

Recommended Solutions:

  • Switch to Bulky, Electron-Rich Ligands: Employ modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9][10][11] These ligands are highly electron-donating and sterically bulky. The bulkiness promotes rapid reductive elimination (the final step of the cycle), which can outcompete the rate of catalyst inhibition.[11]

  • Use Palladium Pre-catalysts: Instead of traditional sources like Pd(PPh₃)₄, consider using air-stable Pd(II) pre-catalysts (e.g., XPhos Pd G3, PEPPSI-IPr). These are designed to generate the active Pd(0) species cleanly and efficiently in situ, often leading to more robust and reproducible results.[11][12]

Problem 2: Significant Side Product Formation

Your starting materials are consumed, but the yield of the desired product is low, with mass balance being accounted for by side products like homocoupled boronic acid or protodeboronated starting material.

Possible Cause A: Protodeboronation of the Indazole Boronic Acid

You observe the formation of 1H-indazole, where the boronic acid group has been replaced by a hydrogen atom.

Scientific Rationale: Heteroaryl boronic acids, particularly those with electron-donating groups or N-H functionalities, are susceptible to protodeboronation.[5][7][13] This process is the cleavage of the C-B bond by a proton source (often water) and is accelerated by high temperatures and strong bases.[14]

Recommended Solutions:

  • Use Milder Bases: If protodeboronation is dominant, a stronger base may be exacerbating the issue. Consider screening milder bases like potassium fluoride (KF) or using a biphasic system where the base concentration in the organic phase is lower.

  • Lower the Reaction Temperature: High temperatures accelerate protodeboronation. Determine the lowest temperature at which the reaction proceeds at a reasonable rate (e.g., start screening at 60-80 °C).[5]

  • Use Anhydrous Conditions: While some water can be beneficial for dissolving inorganic bases, excess water promotes protodeboronation. Try using anhydrous solvents and a soluble organic base like potassium trimethylsilanolate (TMSOK) if the problem persists.[5][8]

  • Convert to a More Stable Boronic Ester: Boronic acids can be converted to more stable derivatives like pinacol (BPin) or MIDA boronates.[5][15] These esters are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low.[14][16]

Possible Cause B: Homocoupling of the Boronic Acid

You observe the formation of a bi-indazole dimer.

Scientific Rationale: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[15]

Recommended Solutions:

  • Ensure Rigorous Degassing: Oxygen must be scrupulously removed from the reaction mixture. Degas the solvent and the reaction mixture (containing all reagents except the catalyst) by bubbling with an inert gas like argon or nitrogen for 20-30 minutes. Alternatively, use several freeze-pump-thaw cycles for the most sensitive reactions.[17][18]

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the entire process, from setup to workup.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrochloride salt of my boronic acid a problem?

The hydrochloride salt means you are starting with an acid-base adduct. The primary role of the base in a Suzuki coupling is to activate the boronic acid.[4][5] With the hydrochloride salt, the first equivalent of your base is consumed in a non-productive acid-base neutralization. Failing to add at least one extra equivalent of base to account for this is a primary reason for reaction failure.

Q2: Can the indazole N-H group be protected?

Yes. If catalyst inhibition or side reactions involving the N-H proton are suspected, protecting the indazole nitrogen can significantly improve yields. Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are stable to many Suzuki conditions and can be removed post-coupling.[18][19][20] While this adds steps, it can be a robust solution for particularly challenging substrates.

Q3: What is the optimal catalyst and ligand combination to start with?

For challenging N-heterocyclic substrates, a good starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[7][9] Alternatively, using a well-defined pre-catalyst such as XPhos Pd G3 simplifies handling and often gives more reproducible results. A typical catalyst loading is 1-3 mol %.

Q4: Which solvent system is best?

The choice is often linked to the base. For inorganic bases like K₃PO₄ or Cs₂CO₃, solvent mixtures like 1,4-dioxane/water or THF/water (typically in a 4:1 to 10:1 ratio) are common. The water helps to solubilize the base.[18][21] For anhydrous conditions, solvents like toluene or CPME can be used with soluble bases.[17]

Data & Protocols

Table 1: Comparison of Common Bases for Suzuki Coupling
BasepKa of Conjugate AcidTypical EquivalentsCommon SolventsNotes
K₂CO₃10.33 - 4Dioxane/H₂O, DMEA standard, moderate base. May not be strong enough for this substrate.[18]
K₃PO₄12.33 - 4Dioxane/H₂O, TolueneA stronger, non-nucleophilic base. Often a good choice for N-heterocycles.[5][7]
Cs₂CO₃10.3 (effective > K₂CO₃)3 - 4Dioxane, THFHigher solubility in organic solvents often leads to better results than other carbonates.
KF3.23 - 4Dioxane, THFA mild base. Can be effective in preventing protodeboronation.[2]
TMSOK~133 - 4Toluene, THF (Anhydrous)A strong, soluble organic base for strictly anhydrous conditions.[5][8]
Experimental Protocol: Base and Ligand Screening Workflow

This protocol outlines a systematic approach to optimizing your reaction using a 24-well parallel synthesis platform or individual reaction vials.

1. Reagent Preparation:

  • Prepare a stock solution of your aryl halide in the chosen solvent (e.g., 1,4-dioxane).

  • Prepare a stock solution of the palladium pre-catalyst (e.g., XPhos Pd G3) in the same solvent.

2. Reaction Setup (per vial):

  • To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 eq).

  • Add the chosen base (e.g., K₃PO₄, 3.0 eq).

  • Add the chosen ligand (if not using a pre-catalyst, e.g., SPhos, 2.2 mol %).

  • Seal the vial with a septum cap.

3. Inert Atmosphere:

  • Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[17]

4. Reagent Addition:

  • Under a positive pressure of inert gas, add the aryl halide stock solution (1.2 eq) via syringe.

  • Add the chosen solvent (e.g., 1,4-dioxane/water 10:1) to reach the desired concentration (e.g., 0.1 M).

  • Add the palladium pre-catalyst stock solution (2.0 mol %) via syringe.

5. Reaction and Monitoring:

  • Place the sealed vials in a preheated heating block or oil bath set to the desired temperature (e.g., start at 80 °C).

  • Stir the reactions for a set time (e.g., 12 hours) or monitor by TLC or LC-MS until the limiting reagent is consumed.

6. Workup and Analysis:

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analyze the crude yield/conversion by ¹H NMR or LC-MS with an internal standard to compare conditions.

Visual Guides

Diagram 1: Key Challenges in the Coupling Reaction

G cluster_reactants Reactant Issues cluster_problems Potential Problems Indazole 1H-Indazole-5-boronic acid hydrochloride Neutralization Acid-Base Neutralization Indazole->Neutralization Inhibition Catalyst Inhibition Indazole->Inhibition N-coordination Protodeboronation Protodeboronation Indazole->Protodeboronation Base Base (e.g., K3PO4) Base->Neutralization Consumed by HCl & N-H Base->Protodeboronation Promoted by strong base Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Inhibition

Caption: Core challenges with the indazole substrate.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed q1 Sufficient Base Used? (>= 3 eq.) start->q1 a1_no Increase Base Stoichiometry (3-4 eq.) q1->a1_no No q2 Side Products Observed? q1->q2 Yes a1_no->q2 a2_yes Protodeboronation or Homocoupling? q2->a2_yes Yes q3 No Conversion? q2->q3 No a3_proto Use Milder Base (KF) Lower Temperature Use Boronic Ester a2_yes->a3_proto Protodeboronation a3_homo Improve Degassing Maintain Inert Atmosphere a2_yes->a3_homo Homocoupling end Optimized Reaction a3_proto->end a3_homo->end a4_cat Switch to Bulky Ligand (SPhos, XPhos) Use Pd Pre-catalyst q3->a4_cat Yes q3->end No, review analytics a4_cat->end

Caption: A logical workflow for troubleshooting low yields.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • Wikipedia. (n.d.). Suzuki reaction.
  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • BenchChem. (2025). Comparison of catalysts for Suzuki coupling in heterocyclic synthesis.
  • RSC Publishing. (2024).
  • Molander, G. A., & Biolatto, B. (2003).
  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Denmark, S. E., & Kassel, D. B. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • ResearchGate. (n.d.). Selection of boron reagents for Suzuki–Miyaura coupling.

Sources

Technical Support Center: Troubleshooting Side Reactions of 1H-Indazole-5-boronic acid hydrochloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for side reactions encountered when using 1H-Indazole-5-boronic acid hydrochloride in cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. Our goal is to equip you with the scientific understanding and practical protocols to minimize impurities and maximize the yield of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions in a direct, problem-solution format. We delve into the causality behind experimental choices to provide you with a robust framework for troubleshooting.

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields and multiple side products. What are the most likely side reactions?

When working with this compound, two principal side reactions are the primary culprits for low yields and product contamination: protodeboronation and homocoupling .

  • Protodeboronation: This is the undesired cleavage of the C-B bond, where a proton from the solvent or reaction medium replaces the boronic acid group, leading to the formation of 1H-indazole.[1] This side reaction is particularly prevalent with heteroaryl boronic acids, like indazoles, due to the electronic nature of the heterocyclic ring and the presence of basic nitrogen atoms.[1]

  • Homocoupling: This reaction results in the formation of a symmetrical biaryl, in this case, 5,5'-bi-1H-indazole, from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling catalyzed by palladium.

Q2: I suspect protodeboronation is occurring. How can I confirm this and what are the primary causes?

Confirmation: The most direct way to confirm protodeboronation is through ¹H NMR spectroscopy of your crude reaction mixture. The presence of 1H-indazole, the byproduct of protodeboronation, will show a characteristic set of signals.

Reference ¹H NMR Data for 1H-Indazole (Protodeboronation Product): (Chemical shifts can vary slightly depending on the solvent and concentration.)

  • ¹H NMR (300MHz, CDCl₃): δ 8.10 (1H, s), 7.77 (1H, d, J = 8.4 Hz), 7.51 (1H, d, J = 8.4 Hz), 7.40 (1H, m), 7.18 (1H, m).[2]

  • ¹³C NMR (75 MHz, CDCl₃): δ 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01.[2]

Primary Causes and Mitigation Strategies:

CauseScientific RationaleMitigation Strategy
Presence of Water Water acts as the proton source for the cleavage of the C-B bond. This is especially problematic under basic conditions which activate the boronic acid towards both the desired coupling and this undesired side reaction.Use anhydrous solvents and reagents. If an aqueous co-solvent is necessary for solubility, minimize the amount of water.
Excessively Strong or High Concentration of Base Strong bases can increase the rate of protodeboronation. The choice of base is critical in managing the delicate balance between activating the boronic acid for transmetalation and promoting its decomposition.Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or K₃PO₄. Use the minimum effective amount of base.
Elevated Temperatures Higher reaction temperatures can accelerate the rate of protodeboronation.Screen a range of temperatures to find the optimal balance between reaction rate and side product formation. Consider starting at a lower temperature (e.g., 80 °C) and gradually increasing if the reaction is sluggish.
Inherent Instability of the Heteroaryl Boronic Acid The indazole ring, being a nitrogen-containing heterocycle, can influence the stability of the boronic acid group.[3]Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for some degradation. Alternatively, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
Q3: I am observing a significant amount of a high molecular weight impurity that I suspect is the homocoupling product. How can I identify it and what are the best ways to prevent its formation?

Prevention of Homocoupling:

CauseScientific RationalePrevention Strategy
Presence of Oxygen Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution or by using several freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction.
Use of a Pd(II) Precatalyst Pd(II) precatalysts must be reduced in situ to the active Pd(0) species. This reduction can sometimes be accompanied by the homocoupling of the boronic acid.Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. If using a Pd(II) source, ensure efficient reduction to Pd(0) at the start of the reaction.
Ligand Choice The choice of phosphine ligand can influence the stability of the palladium catalyst and its propensity to engage in side reactions.Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can often stabilize the palladium catalyst and promote the desired cross-coupling over homocoupling.
Q4: The starting material is this compound. How does the hydrochloride salt affect my reaction setup?

The hydrochloride salt form means that the indazole ring is protonated. This has two important implications for your Suzuki-Miyaura coupling:

  • Neutralization is Required: The boronic acid needs to be in its neutral or, more accurately, its boronate form to participate in the transmetalation step of the catalytic cycle. The acidic hydrochloride will prevent this.

  • Additional Base is Necessary: You will need to add at least one extra equivalent of base to your reaction mixture to neutralize the hydrochloride salt, in addition to the base required for the catalytic cycle itself.

Recommendation: Add one equivalent of your chosen base to a solution of the this compound in your reaction solvent and stir for 10-15 minutes before adding your aryl halide, palladium catalyst, and the remaining portion of the base. This pre-neutralization step ensures that the boronic acid is ready to engage in the catalytic cycle.

Q5: The N-H group on the indazole ring seems to be causing issues. What is the problem and how can I address it?

The acidic N-H proton of the indazole ring can indeed interfere with the palladium catalyst.[3] The nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive dimeric palladium species.[3]

Troubleshooting Strategies:

StrategyRationale
N-Protection: Protecting the indazole nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, can prevent its coordination to the palladium catalyst. The protecting group can be removed in a subsequent step if the final product requires the free N-H.
Ligand Selection: The use of bulky, electron-rich phosphine ligands can sometimes mitigate the inhibitory effects of N-H containing substrates by sterically discouraging the coordination of the indazole nitrogen to the palladium center.
Careful Choice of Base: A base that is strong enough to facilitate the catalytic cycle but not so strong as to excessively deprotonate the indazole N-H may be beneficial. K₂CO₃ and Cs₂CO₃ are often good choices.

Experimental Protocols & Methodologies

Recommended Starting Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for your specific substrates.

Reagents & Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv total)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound (1.2 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Pre-neutralization: Under the inert atmosphere, add a portion of the degassed solvent and K₂CO₃ (1.0 equiv). Stir the mixture at room temperature for 15 minutes.

  • Addition of Reagents: To the stirred suspension, add the aryl halide (1.0 equiv) and the remaining K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Workflow

To aid in your experimental design and troubleshooting, the following diagram outlines a logical workflow for addressing common issues.

Troubleshooting_Workflow Troubleshooting Suzuki Coupling with this compound Start Reaction Start: Low Yield / Impurities Analyze Analyze Crude Mixture: ¹H NMR, LC-MS Start->Analyze Protodeboronation Protodeboronation Detected? (Presence of 1H-Indazole) Analyze->Protodeboronation Homocoupling Homocoupling Detected? (Dimer of Boronic Acid) Protodeboronation->Homocoupling Proto_No Solve_Proto Mitigate Protodeboronation: - Use anhydrous solvents - Switch to milder base (K₂CO₃) - Lower reaction temperature - Use boronate ester Protodeboronation->Solve_Proto Proto_Yes NoReaction Mainly Starting Material? Homocoupling->NoReaction Homo_No Solve_Homo Prevent Homocoupling: - Rigorous degassing (Ar/N₂) - Use Pd(0) precatalyst - Screen bulky ligands (e.g., SPhos) Homocoupling->Solve_Homo Homo_Yes Solve_NoReact Address Low Reactivity: - Check catalyst activity - Increase temperature cautiously - Screen different ligands/bases - Consider N-protection of indazole NoReaction->Solve_NoReact NoReact_Yes Success Successful Coupling NoReaction->Success NoReact_No Proto_Yes Yes Proto_No No Homo_Yes Yes Homo_No No NoReact_Yes Yes NoReact_No No Solve_Proto->Success Solve_Homo->Success Solve_NoReact->Success

Caption: A logical workflow for troubleshooting common side reactions.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PubChem. 1H-Indazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Wikipedia. Protodeboronation. Retrieved from [Link]

  • MDPI. (2020). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • National Institutes of Health. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

  • ResearchGate. (2017). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • ResearchGate. (2015). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (2018). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Retrieved from [Link]

  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from 1H-Indazole-5-boronic acid hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products derived from 1H-Indazole-5-boronic acid hydrochloride. The content is structured to address specific experimental challenges with a focus on the underlying chemical principles to empower your purification strategies.

Introduction to Purification Challenges

This compound is a versatile building block in medicinal chemistry, frequently employed in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.[1] While powerful, reactions with this substrate can present unique purification challenges. These often stem from the polar nature of the indazole ring, the reactivity of the boronic acid moiety, and the potential for various side products. This guide will walk you through common issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: General Purification Strategies

Question: What are the primary methods for purifying products from reactions involving this compound?

Answer: The choice of purification method depends heavily on the properties of your target compound and the impurities present. The most common techniques include:

  • Aqueous Workup/Extraction: This is the first line of defense to remove inorganic salts, water-soluble reagents, and highly polar impurities. Manipulating the pH during extraction can be a powerful tool for separating acidic or basic compounds.[2]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[3][4][5] It relies on the differential solubility of your product and impurities in a chosen solvent system at varying temperatures.[3][4]

  • Silica Gel Chromatography: This is a widely used technique for separating compounds based on polarity.[6] However, boronic acids and their derivatives can sometimes interact strongly with silica, leading to poor recovery.[7]

  • Derivatization: In cases where direct purification is challenging, converting the boronic acid or your product into a more easily purifiable derivative can be an effective strategy.[6][7]

Troubleshooting Guide
Issue 1: My product is a polar solid that is difficult to separate from unreacted 1H-Indazole-5-boronic acid by chromatography.

Root Cause Analysis: Both your product and the starting indazole boronic acid are likely to be quite polar, leading to poor separation on normal-phase silica gel with common solvent systems like hexanes/ethyl acetate.[2]

Solutions:

  • Acid-Base Extraction:

    • Principle: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This increases their aqueous solubility, allowing for separation from less acidic or neutral organic products.[2][8]

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

      • Wash the organic layer with a mild aqueous base solution (e.g., 1-2 M sodium carbonate or potassium bicarbonate). The unreacted 1H-Indazole-5-boronic acid will move into the aqueous layer as its salt.[8]

      • Separate the organic layer, which should now contain your desired product, and wash it with brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

      • The aqueous layer can be acidified (e.g., with 10% HCl) and extracted with an organic solvent to recover the unreacted boronic acid if desired.[9]

  • Recrystallization:

    • Principle: This technique exploits differences in solubility between your product and the boronic acid starting material in a specific solvent or solvent mixture.[4] Finding the right solvent is key.

    • Protocol for Solvent Screening:

      • Place a small amount of your crude product in several test tubes.

      • Add a small amount of a single solvent to each tube and observe solubility at room temperature. An ideal solvent will have poor solubility at room temperature.

      • Heat the tubes that showed poor solubility. The ideal solvent will fully dissolve your product when hot.[4][5]

      • Allow the solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a potentially suitable solvent.[4][5]

      • Mixed solvent systems (e.g., ethanol/water, acetone/water) can also be effective for indazole derivatives.[10][11]

    G start Crude Product (with Boronic Acid Impurity) extraction Acid-Base Extraction (e.g., NaHCO3 wash) start->extraction Liquid-Liquid recrystallization Recrystallization start->recrystallization Solid Product chromatography Modified Chromatography start->chromatography Complex Mixture pure_product Pure Product extraction->pure_product recrystallization->pure_product chromatography->pure_product

    Figure 1. Decision workflow for initial purification strategies.
Issue 2: During silica gel chromatography, my product is either streaking badly or not eluting from the column.

Root Cause Analysis: This is a common problem with boronic acids and polar N-heterocycles. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to irreversible adsorption.[7] Additionally, the acidic nature of silica can cause hydrolysis of boronate esters back to the more polar boronic acids.[7]

Solutions:

  • Modify the Mobile Phase:

    • Adding a small amount of a polar modifier can improve elution and reduce tailing.

    • For acidic products: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent can help by protonating the silanol groups, reducing their interaction with your compound.

    • For basic products: Adding a small amount of triethylamine or ammonia (e.g., 0.1-1%) can saturate the acidic sites on the silica.[6]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: For less polar compounds, neutral alumina can be a good alternative to silica gel as it lacks the acidic silanol groups.[7]

    • Reversed-Phase (C18) Chromatography: If your product is sufficiently non-polar, reversed-phase chromatography can be very effective. The elution order is reversed, with polar compounds (like the boronic acid starting material) eluting first.[12]

Issue 3: I suspect boroxine formation is complicating my purification and characterization.

Root Cause Analysis: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines, especially under anhydrous conditions or upon heating.[13][14] Boroxines have different physical properties (e.g., polarity, solubility) than the corresponding boronic acid, which can lead to multiple spots on a TLC plate or confusing NMR spectra.[13][15] This equilibrium is shifted towards the boronic acid in the presence of water.[13]

Solutions:

  • Controlled Hydrolysis:

    • Principle: Convert any boroxine back to the boronic acid to simplify the mixture.[13]

    • Protocol: Before purification, dissolve the crude mixture in a solvent like THF or dioxane and add a small amount of water. Stir for a short period to ensure complete hydrolysis of any boroxines back to the boronic acid.

  • Azeotropic Removal of Water (to intentionally form boroxine):

    • In some cases, converting everything to the less polar boroxine might aid in purification. This can be achieved by dissolving the crude material in a solvent like toluene and removing water via a Dean-Stark apparatus.

    G cluster_0 Equilibrium boronic_acid 3 x R-B(OH)₂ (Boronic Acid) boroxine (RBO)₃ (Boroxine) boronic_acid->boroxine - 3 H₂O (Heat/Anhydrous) boroxine->boronic_acid + 3 H₂O (Aqueous conditions)

    Figure 2. Reversible equilibrium between boronic acid and boroxine.
Issue 4: My Suzuki-Miyaura reaction is complete, but I'm struggling to remove palladium residues and phosphine oxide byproducts.

Root Cause Analysis: Palladium catalysts and phosphine ligands (and their oxides) are common reagents in Suzuki-Miyaura couplings.[9] These can be difficult to remove as they may co-elute with the product during chromatography.

Solutions:

  • Filtration through Celite/Silica Plug:

    • After the reaction, dilute the mixture with a suitable solvent and filter it through a short plug of Celite or silica gel. This is often effective at removing the majority of the palladium catalyst.[7]

  • Specific Extraction for Phosphine Oxides:

    • Triphenylphosphine oxide, a common byproduct, can sometimes be removed by trituration with a solvent in which it is sparingly soluble, such as diethyl ether or a mixture of hexanes and ethyl acetate.

  • Use of Scavenger Resins:

    • There are commercially available scavenger resins with functional groups that can selectively bind to palladium or phosphine species, allowing for their removal by simple filtration.

Summary of Common Impurities and Purification Strategies
ImpurityCommon SourceRecommended Purification Strategy
Unreacted 1H-Indazole-5-boronic acid HClIncomplete reactionAcid-base extraction; Recrystallization
Homocoupled Indazole DimerSide reaction of the starting materialChromatography; Recrystallization
Boroxine of Starting MaterialDehydration of boronic acidControlled hydrolysis before workup
Palladium CatalystSuzuki-Miyaura CouplingFiltration through Celite/Silica plug; Scavenger resins
Phosphine OxidesOxidation of phosphine ligandsChromatography; Trituration
Protodeborylation Product (1H-Indazole)Side reaction, loss of boronic acid groupChromatography
References
  • How to purify boronic acids/boronate esters? - ResearchGate. (2016).
  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 40(9), 974-975. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2011). ResearchGate.
  • CN101948433A - Method for separating and purifying substituted indazole isomers. (2011).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved from [Link]

  • Boronic acid synthesis by hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for purification of boronic acid and its derivatives. (2005).
  • Purification of boronic acids? (2017). Reddit. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2012). National Institutes of Health. Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Can I remove boronic acid using Work up process? (2016). ResearchGate.
  • Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit. Retrieved from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). National Institutes of Health. Retrieved from [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2020). MDPI. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from Rose-Hulman Institute of Technology.
  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche. (n.d.). CORE.
  • 1H-Indazole-5-boronic acid | 338454-14-1. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). The Society of Synthetic Organic Chemistry, Japan. Retrieved from [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (2010). National Institutes of Health. Retrieved from [Link]

  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. (2014). ResearchGate.
  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). The Society of Synthetic Organic Chemistry, Japan. Retrieved from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved from [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... (n.d.). ResearchGate.
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006). Synfacts. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). National Institutes of Health. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Indazole-5-boronic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering solubility issues with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying chemical principles and field-proven insights to help you overcome these challenges and ensure the success of your experiments.

Section 1: Understanding the Core Problem
Q1: Why is this compound so difficult to dissolve?

A1: The solubility challenge with this compound is rooted in its dual chemical nature. It is simultaneously a salt and a boronic acid, leading to conflicting solubility properties.

  • The Hydrochloride Salt: The molecule is protonated at one of the indazole nitrogen atoms, forming a hydrochloride salt. Salts are typically polar and favor dissolution in polar, aqueous, or protic solvents (like water or methanol) where they can dissociate into ions. However, they exhibit very poor solubility in the less polar aprotic organic solvents (like Toluene, Dioxane, or THF) commonly required for organic reactions.[1]

  • The Boronic Acid Moiety: Boronic acids have a tendency to undergo reversible self-condensation (dehydration) to form cyclic trimers known as boroxines .[2] These boroxine anhydrides are significantly less polar and more hydrophobic than the parent boronic acid, reducing their solubility in aqueous media.[3] This equilibrium is sensitive to the amount of water present; removing water drives the equilibrium towards the boroxine, while adding water favors the boronic acid form.[4]

  • The Indazole Core: The fused aromatic ring system of the indazole core contributes significant nonpolar character, further limiting aqueous solubility.

The result is a compound that is often poorly soluble in both aqueous and common organic solvents, creating a significant hurdle for its use in reactions like the Suzuki-Miyaura coupling.

Diagram 1: The Boronic Acid ⇌ Boroxine Equilibrium This diagram illustrates the water-dependent equilibrium between the monomeric boronic acid and its less soluble trimeric anhydride, the boroxine.

G cluster_0 Aqueous / Protic Conditions cluster_1 Anhydrous / Aprotic Conditions Boronic Acid 3 x R-B(OH)₂ (Monomer, More Polar) Boroxine R₃B₃O₃ (Trimer, Less Polar) Boronic Acid->Boroxine + 3 H₂O (Hydrolysis) Boroxine->Boronic Acid - 3 H₂O (Dehydration)

Caption: Equilibrium between boronic acid and its boroxine trimer.

Section 2: Initial Troubleshooting Workflow
Q2: My this compound won't dissolve in my reaction solvent. What are the first steps I should take?

A2: When facing initial solubility issues, a systematic approach is crucial. The first step is always to neutralize the hydrochloride salt in situ. The freebase form of the indazole is significantly more soluble in the organic solvents typically used for cross-coupling reactions.

Diagram 2: Troubleshooting Decision Workflow Follow this workflow to diagnose and solve common solubility problems.

G start Start: Compound is insoluble neutralize Is the reaction base present? start->neutralize add_base Add stoichiometric equivalent of a mild base (e.g., NaHCO₃, Et₃N) to neutralize the HCl salt. neutralize->add_base No check_solvent Is the solvent system appropriate? (e.g., Dioxane, THF, DMF) neutralize->check_solvent Yes add_base->check_solvent solvent_screen Perform a solvent screen. Consider co-solvents (e.g., DMF/water). check_solvent->solvent_screen No check_temp Is the mixture being heated? check_solvent->check_temp Yes solvent_screen->check_temp heat Gently warm the mixture. (Caution: check thermal stability) check_temp->heat No degradation Suspect degradation. Check purity (NMR, LC-MS). check_temp->degradation Yes, but still insoluble success Success: Compound Dissolves check_temp->success Yes, and it dissolves heat->degradation No Change heat->success Success

Caption: A step-by-step workflow for troubleshooting solubility.

Protocol 1: Initial Solubility Test and Neutralization

This protocol helps you determine a suitable solvent system and perform the essential initial neutralization step.

  • Small-Scale Test: In separate small vials, place a few milligrams of this compound.

  • Solvent Addition: To each vial, add ~0.5 mL of your intended reaction solvents (e.g., Dioxane, THF, DMF, Toluene).[5] Observe for dissolution at room temperature. It is expected to be poor.

  • Base Addition: To the vials with poor solubility, add a mild base. You have two primary options:

    • Aqueous Base: Add a small amount of saturated aqueous sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).

    • Organic Base: Add 1.1 equivalents of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Observation: Vigorously stir or sonicate the vials. The freebase indazole boronic acid should now show significantly improved solubility in solvents like Dioxane, THF, or DMF.

  • Scaling Up: Once a suitable solvent is identified, apply this pre-neutralization step before adding other sensitive reagents like your palladium catalyst.

Causality: The added base reacts with the hydrochloride salt, forming a neutral (freebase) indazole boronic acid and a salt byproduct (e.g., NaCl or Et₃N·HCl). The neutral organic molecule has much higher affinity for the organic solvent.

Section 3: Advanced Solubilization Strategies
Q3: I've neutralized the salt, but solubility is still poor in my desired solvent for a Suzuki reaction. What's next?

A3: If basic neutralization is insufficient, you need to consider co-solvents and pH control, which are critical for the Suzuki-Miyaura reaction mechanism itself.

The Suzuki reaction is remarkably tolerant of a wide range of solvents, including biphasic organic-water systems.[1][6] This property is key to solving solubility issues.

Strategy 1: Employing Co-Solvents

Often, a single solvent is not optimal. A mixture of a primary organic solvent with a polar co-solvent can dramatically improve solubility.

Solvent System Primary Organic Solvent Co-Solvent Rationale & Best Use Case
Dioxane / Water 1,4-DioxaneWater (e.g., 4:1 or 5:1 v/v)A classic, highly effective system. Water helps dissolve the boronic acid and the inorganic base (e.g., K₂CO₃, Cs₂CO₃), while dioxane dissolves the organic halide and the catalyst.[7]
THF / Water Tetrahydrofuran (THF)WaterSimilar to dioxane/water, but THF is less toxic. Good general-purpose choice.
Toluene / Water TolueneWaterUseful for higher-temperature reactions. The biphasic nature is very pronounced.
DMF or DMAc N,N-Dimethylformamide or N,N-Dimethylacetamide(Often used neat or with water)These polar aprotic solvents are excellent solubilizers for a wide range of compounds. Use with caution as they can be difficult to remove and may participate in side reactions at high temperatures.[5]

Strategy 2: The Role of pH and Base Selection

The base in a Suzuki coupling does more than just drive the catalytic cycle; it critically impacts the solubility of the boronic acid. Boronic acids are weak Lewis acids (pKa ~9) and react with bases to form a more nucleophilic and often more soluble boronate species (R-B(OH)₃⁻).[8][9]

  • Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are typically used with aqueous co-solvents. They are effective at forming the active boronate species. K₃PO₄ is a stronger base and can be particularly effective for less reactive systems.[1]

  • Organic Bases (Et₃N, DIPEA): These are used in anhydrous conditions but are generally less effective for the transmetalation step of the Suzuki coupling compared to inorganic bases.

If your compound is still not dissolving, ensure your chosen base is sufficiently soluble in your solvent system and is strong enough to deprotonate the boronic acid. Using a phase-transfer catalyst (e.g., TBAB) can sometimes help in biphasic systems.

Section 4: Quality Control & Stability Considerations
Q4: I've tried multiple solvent systems and bases, but I'm getting a gooey oil or the material still won't dissolve. Could the compound have degraded?

A4: Yes. Poor solubility, especially the formation of intractable oils or gums, can be a sign of compound degradation or the presence of impurities.[10] Boronic acids are susceptible to several degradation pathways.

1. Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be catalyzed by acid or base, especially at elevated temperatures.

2. Oxidation: The C-B bond can be oxidized, particularly in the presence of trace metals or peroxides.

Protocol 2: Quick Quality Control Check

If you suspect degradation, a quick analytical check is essential before proceeding.

  • Sample Preparation: Dissolve a small sample of your boronic acid in a deuterated solvent where it is at least partially soluble, such as DMSO-d₆ or MeOD. Sonication may be required.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. Look for the characteristic aromatic signals of the indazole ring. Compare the spectrum to a reference or the supplier's certificate of analysis. The appearance of a new, simple aromatic proton signal in place of the complex pattern around the boronic acid attachment point could indicate protodeboronation.

  • ¹¹B NMR Analysis: This is a powerful technique for directly observing the boron atom.[10]

    • A signal around 25-35 ppm is characteristic of a neutral, tricoordinate boronic acid or boroxine.

    • A signal around 10 ppm suggests a tetracoordinate boronate species, which you would expect in the presence of a base or diols.[11]

    • The absence of a clear boron signal or the presence of multiple broad signals could indicate degradation.

  • LC-MS Analysis: A reverse-phase HPLC-MS analysis can quickly confirm the molecular weight of the main component and identify potential impurities or degradation products like the protodeboronated indazole.[12]

Storage and Handling: To prevent degradation, store this compound under inert gas (Argon or Nitrogen), refrigerated (2-8°C), and protected from light and moisture.[13]

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use an alcohol like ethanol or isopropanol as a solvent? A: While alcohols can dissolve the compound, they can also react with the boronic acid to form boronic esters.[8] This may be acceptable or even beneficial in some cases, but it adds a layer of complexity. For standard Suzuki couplings, it's often better to use aprotic solvents like dioxane or THF.[5]

Q: I formed the potassium trifluoroborate (KHF₂) salt to improve stability. How does this affect solubility? A: Aryltrifluoroborate salts are an excellent alternative to boronic acids.[1] They are generally more stable towards protodeboronation. Their solubility is different; they are crystalline solids often soluble in polar organic solvents but may require different reaction conditions (e.g., a fluoride source is not needed).

Q: My reaction mixture is a slurry, but the reaction seems to be working. Is this okay? A: Yes, many successful Suzuki reactions are run as heterogeneous slurries. As the boronic acid is consumed, more may dissolve according to Le Châtelier's principle. The key is efficient stirring to ensure mass transfer between the liquid and solid phases. However, complete dissolution is always preferable for reproducibility and kinetics.

Q: Can I convert the boronic acid to its pinacol ester for better solubility and stability? A: Absolutely. Converting the boronic acid to its corresponding pinacol boronate ester is a very common strategy. These esters are much more soluble in organic solvents and are less prone to dehydration or protodeboronation.[14] However, be aware that their analysis by reverse-phase HPLC can be challenging due to on-column hydrolysis back to the boronic acid.[15]

References
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Kubota, K., et al. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal.
  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances.
  • Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Sloan, B. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BenchChem. (2025).
  • Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?
  • Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Lunn, G., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron. (Note: While not directly cited, this is a foundational concept.
  • Reddit. (2023). r/OrganicChemistry - Boronic acids being gooey.
  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Reddit. (2017).
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Note: This is a general authoritative text, specific journal articles are cited where possible.)
  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
  • Fisher Scientific. (2010).
  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid. Retrieved from [Link]

  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.
  • Yorlab. (n.d.). 1H-Indazole-5-Boronic Acid, >=95%. Retrieved from [Link]

  • ChemTik. (n.d.). 1H-Indazole.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling...
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • LookChem. (n.d.). This compound CAS NO.1257738-46-7.
  • Semantic Scholar. (2022).
  • PubChem. (n.d.). 1-Methyl-1H-indazole-5-boronic acid.
  • Synblock. (n.d.). CAS 590418-08-9 | 1-Methyl-1H-indazole-5-boronic acid.

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Technical Support Center: Catalyst Deactivation in Reactions with 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1H-Indazole-5-boronic acid hydrochloride in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges associated with this substrate, focusing on the common issue of catalyst deactivation.

Introduction: The Challenge of Indazole-Containing Substrates

This compound is a valuable building block in medicinal chemistry. However, its structure presents specific challenges in Suzuki-Miyaura coupling reactions. The presence of the nitrogen-rich indazole core can lead to catalyst inhibition or poisoning, while the boronic acid moiety itself can be prone to degradation under certain reaction conditions.[1][2] This guide will help you navigate these complexities, diagnose issues in your reaction, and implement effective solutions to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the most likely causes?

Low conversion is a common issue and can stem from several factors beyond simple catalyst "death." It's crucial to systematically evaluate the following possibilities:

  • Insufficient Base: 1H-Indazole-5-boronic acid is supplied as a hydrochloride salt. This means one equivalent of your base will be consumed to neutralize the HCl before it can participate in the catalytic cycle. Always use at least one extra equivalent of base.

  • Catalyst Inhibition by the Indazole Moiety: The lone pair of electrons on the indazole nitrogen atoms can coordinate to the palladium center, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1][3]

  • Protodeboronation of the Boronic Acid: Heteroaryl boronic acids, including indazole derivatives, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction that consumes your starting material and is often mistaken for catalyst deactivation.[2][4]

  • Oxygen Contamination: Inadequate degassing of your reaction mixture can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, both of which reduce the yield of your desired product.[4][5]

  • Poor Reagent Quality: Ensure the purity and stability of your this compound, as impurities can interfere with the reaction.

Q2: I'm observing significant formation of indazole as a byproduct. What is happening and how can I prevent it?

The formation of indazole is a clear indication of protodeboronation . This side reaction is accelerated by the presence of water and strong bases.[4] To mitigate this, consider the following strategies:

  • Use Anhydrous Conditions: Thoroughly dry your solvents and reagents. Consider using anhydrous formulations of bases.

  • Switch to a Milder Base: Strong bases can promote protodeboronation. Switching from strong bases like NaOH or KOH to milder options such as K₃PO₄ or K₂CO₃ can be beneficial.[1][4]

  • Employ Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can protect it from degradation until it is slowly released into the reaction medium.[6][7]

Q3: My reaction starts well but then stalls. Is my catalyst dying?

Stalling can indeed be a sign of catalyst deactivation. The indazole substrate or the resulting product can bind to the palladium catalyst, gradually reducing the concentration of active catalytic species.[1] Here's how to address this:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount when working with nitrogen-containing heterocycles. Bulky, electron-rich ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), can promote the desired reductive elimination step and prevent the catalyst from being tied up by the heterocyclic substrate.[1][8]

  • Use of Precatalysts: Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are often more robust and efficient for challenging substrates like indazoles.[1][2] They are designed to generate the active Pd(0) species cleanly and efficiently.

  • Increase Catalyst Loading: While not ideal from an atom economy perspective, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.

Troubleshooting Guide: A Step-by-Step Approach

When faced with a failed or low-yielding reaction, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and resolve common issues.

Step 1: Re-evaluate Your Reaction Setup and Reagents
ParameterCheckpointRationale & Action
Base Stoichiometry Have you accounted for the hydrochloride salt?Add at least one additional equivalent of base to neutralize the HCl. For example, if your protocol calls for 2 equivalents of base, use 3 equivalents with the hydrochloride salt.
Atmosphere Was the reaction mixture properly degassed?Oxygen can deactivate the catalyst and lead to homocoupling.[4][5] Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive inert gas pressure throughout the reaction.
Reagent Purity Is your this compound pure?Verify the purity of your starting materials. Degradation of the boronic acid over time can be a source of failure.[4]
Solvent Quality Are your solvents anhydrous and of high purity?Water is a key culprit in protodeboronation. Use freshly dried, high-purity solvents.
Step 2: Optimize Your Reaction Conditions

If the initial checks do not resolve the issue, a more thorough optimization of the reaction conditions is necessary.

ParameterRecommended ChangeRationale & Action
Ligand Switch to a bulky, electron-rich biarylphosphine ligand.Ligands like XPhos, SPhos, or RuPhos are known to be effective for coupling nitrogen-containing heterocycles by accelerating reductive elimination and preventing catalyst inhibition.[1][8]
Palladium Source Use a modern precatalyst.Buchwald G3 or G4 precatalysts are often more stable and provide higher turnover numbers for challenging substrates.[1][2]
Base Change to a milder, non-hydroxide base.K₃PO₄ is often a good choice for Suzuki couplings with sensitive boronic acids as it is effective at promoting transmetalation without causing extensive protodeboronation.[1][9]
Solvent System Try a different solvent or a biphasic mixture.Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[1][5] The optimal solvent can be highly substrate-dependent.
Temperature Cautiously increase the reaction temperature.If the reaction is sluggish, a higher temperature may be required to overcome activation barriers. However, be mindful that this can also increase the rate of side reactions.[5]
Step 3: Advanced Strategies for Recalcitrant Reactions

For particularly challenging couplings, the following advanced techniques may be necessary.

StrategyDescriptionRationale & Action
Use of Additives Consider the addition of a Lewis acid.Additives like trimethyl borate have been shown to prevent catalyst poisoning by coordinating to the Lewis-basic nitrogen atoms of the heterocycle, thus freeing up the palladium catalyst to participate in the reaction.[2]
Boronic Acid Protection Convert the boronic acid to an ester.MIDA or pinacol boronates are more stable towards protodeboronation and can be used in a "slow-release" strategy under anhydrous conditions.[6][7]

Visualizing the Problem: Catalyst Deactivation Pathways

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights where catalyst deactivation can occur when using 1H-Indazole-5-boronic acid.

Suzuki_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)2 Poisoning Catalyst Poisoning: [Pd(II)-Indazole] Complex (Inactive) PdII->Poisoning Inhibition PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Indazole Indazole Moiety (Substrate/Product) Indazole->Poisoning Coordination caption Catalyst deactivation by indazole coordination.

Caption: Catalyst deactivation by indazole coordination.

Experimental Protocol: A General Starting Point

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. It should be optimized for each specific substrate combination.

  • Reagent Preparation:

    • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and K₃PO₄ (3.0 equivalents).

  • Inert Atmosphere:

    • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition:

    • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction:

    • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a challenging Suzuki-Miyaura reaction with this compound.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling Check_Basics Step 1: Verify Basics - Base Stoichiometry - Inert Atmosphere - Reagent Purity Start->Check_Basics Basics_OK Basics OK? Check_Basics->Basics_OK Optimize_Conditions Step 2: Optimize Conditions - Ligand (e.g., XPhos) - Precatalyst (e.g., G3) - Base (e.g., K3PO4) - Solvent/Temperature Basics_OK->Optimize_Conditions Yes Revisit_Basics Re-evaluate Setup & Reagents Basics_OK->Revisit_Basics No Conditions_Improved Improvement? Optimize_Conditions->Conditions_Improved Advanced_Strategies Step 3: Advanced Strategies - Additives (e.g., Trimethyl Borate) - Boronic Acid Protection (MIDA/Pinacol) Conditions_Improved->Advanced_Strategies No Success Successful Reaction Conditions_Improved->Success Yes Advanced_Strategies->Conditions_Improved Try Optimization Revisit_Optimization Systematic Re-optimization Advanced_Strategies->Revisit_Optimization No Improvement Revisit_Basics->Check_Basics Revisit_Optimization->Optimize_Conditions caption A logical troubleshooting workflow.

Caption: A logical troubleshooting workflow.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

  • El-Faham, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted-1H-indazoles. RSC Advances, 11(13), 7434-7443. [Link]

  • Sherwood, J. (2013). Salty Suzuki-Miyaura Reactions. RSC Green Chemistry Blog. [Link]

  • Al-Zoubi, R. M., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 130(40), 13401-13413. [Link]

  • Li, W., et al. (2020). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 24(10), 2096-2102. [Link]

  • Shi, Y., et al. (2021). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis, 11(15), 9478-9487. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 519(7543), 332-337. [Link]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2795. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Powers, D. C., & Ritter, T. (2011). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Journal of the American Chemical Society, 133(40), 16014-16017. [Link]

  • Casado, A. L., et al. (1999). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 121(37), 8642-8652. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling of 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 1H-Indazole-5-boronic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific, yet valuable, building block. We will move beyond generic protocols to address the unique chemical properties of this substrate, providing detailed, evidence-based solutions to common problems in a direct question-and-answer format.

The Core Challenge: Managing Acidity

The primary difficulty in using this compound stems from its dual acidic nature. Not only do you have the boronic acid moiety, but you also have an acidic N-H proton on the indazole ring and a hydrochloride salt. These features necessitate careful selection of the base and its stoichiometry to ensure the catalytic cycle can proceed efficiently.

Caption: The dual acidic nature of the reagent.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound has stalled or resulted in a very low yield. What are the most likely causes?

Low conversion is the most common issue and typically points to two primary areas: insufficient base or catalyst inhibition.

  • Incorrect Base Stoichiometry: The hydrochloride salt will irreversibly consume one full equivalent of your base before the catalytic cycle even begins. If you use a standard 2-equivalent protocol, you are effectively only using 1 equivalent for the reaction itself, which is often insufficient.

  • Catalyst Inhibition: The unprotected N-H group on the indazole ring is acidic and can coordinate to the palladium center, leading to inactive catalyst species.[1] This is particularly problematic if the reaction conditions are not optimized to favor the productive catalytic cycle.

  • Protodeboronation: Heteroaryl boronic acids, like this indazole derivative, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2][3] This is often exacerbated by excessively harsh basic conditions, high temperatures, and the presence of excess water.[2]

Q2: How do I choose the right base and how much should I use?

This is the most critical parameter for this substrate. You must use at least 3 equivalents of base . The first equivalent neutralizes the HCl salt, and the subsequent 2+ equivalents are required to drive the catalytic cycle by forming the active boronate species.[4]

The choice of base is also crucial. Strong, yet moderately soluble, inorganic bases are highly recommended.

BaseRecommended EquivalentsProsCons
Potassium Phosphate (K₃PO₄) 3.0Often provides excellent yields; strong enough to activate the boronic acid but generally compatible with many functional groups.[2][5]Can be less soluble in purely organic solvents, often requiring an aqueous co-solvent.[6]
Cesium Carbonate (Cs₂CO₃) 3.0Highly effective, often succeeding where other bases fail due to its higher solubility and reactivity.[2][5]More expensive than potassium bases.
Potassium Carbonate (K₂CO₃) 3.0 - 4.0A cost-effective and common choice that is effective for many Suzuki couplings.[4][7]May require higher temperatures or longer reaction times compared to K₃PO₄ or Cs₂CO₃.

Expert Tip: Always use a finely powdered base to maximize its surface area and reactivity. If you suspect solubility issues, grinding the base with a mortar and pestle before adding it to the reaction can significantly improve reproducibility.[6]

Q3: What is the ideal solvent system for this coupling?

A mixed solvent system, typically a polar aprotic solvent with a small amount of water, is the standard and most effective choice. The organic solvent solubilizes the aryl halide and the catalyst complex, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[8]

Solvent SystemTypical Ratio (v/v)Rationale & Best Use Case
1,4-Dioxane / H₂O 4:1 to 10:1The most common and reliable system.[9][10] Provides a good balance of solubility for both organic and inorganic reagents. A great starting point for optimization.
Tetrahydrofuran (THF) / H₂O 4:1 to 10:1A good alternative to dioxane with a lower boiling point, which can be useful if your product is thermally sensitive.
N,N-Dimethylformamide (DMF) Anhydrous or with H₂OHigher boiling point allows for reactions at elevated temperatures, which can be necessary for less reactive coupling partners like aryl chlorides.[9][11]

Why is water important? The base (e.g., K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate complex ([Ar-B(OH)₃]⁻). This step is often accelerated by the presence of water, which helps dissolve the base and participates in the ligand exchange at the boron center.[12]

Q4: I am observing significant protodeboronation. How can I minimize this side reaction?

Protodeboronation is the Achilles' heel of many heteroaryl Suzuki couplings.[2] If you are seeing significant formation of 1H-indazole (the byproduct where the boronic acid has been replaced by hydrogen), consider the following strategies:

  • Use a Milder Base: If you suspect the conditions are too harsh, switch to a milder base. Anhydrous potassium fluoride (KF) can be effective and is known to be compatible with sensitive functional groups.[2][5]

  • Lower the Temperature: High temperatures accelerate the rate of protodeboronation.[2] Run the reaction at the lowest temperature that still provides a reasonable conversion rate (e.g., start at 80 °C instead of 110 °C).

  • Protect the Boronic Acid: While more synthetically demanding, converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can completely prevent protodeboronation during storage and reaction setup.[2][3][13] The ester is then hydrolyzed in situ under the reaction conditions to generate the active boronic acid.

  • Use Anhydrous Conditions: For highly sensitive substrates, strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be employed, though this is a more advanced technique.[2][14]

Recommended Protocol & Workflow

This general protocol serves as a robust starting point for your optimization efforts.

General Experimental Protocol
  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv). Add a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent oxygen from degrading the catalyst and promoting homocoupling of the boronic acid.[4][15]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-Dioxane/H₂O at a 5:1 ratio, to achieve a 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) in a pre-heated oil bath or heating block.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Workflow Diagram

If you encounter issues, follow this logical troubleshooting guide.

G start Low or No Yield Observed q1 Check Base Stoichiometry start->q1 a1_yes Increase to >3 eq. (e.g., K₃PO₄) q1->a1_yes < 3 eq. used a1_no Stoichiometry is Correct q1->a1_no > 3 eq. used q2 Assess Catalyst/Ligand a1_yes->q2 a1_no->q2 a2_sol Use robust pre-catalyst (e.g., Pd(dppf)Cl₂) Ensure inert atmosphere q2->a2_sol Catalyst degradation suspected a2_no Catalyst is Active q2->a2_no Known active catalyst q3 Evaluate Solvent System a2_sol->q3 a2_no->q3 a3_sol Use Dioxane/H₂O (5:1) Ensure base dissolves q3->a3_sol Poor solubility observed a3_no Solvent is Appropriate q3->a3_no Standard system used q4 Check for Protodeboronation a3_sol->q4 a3_no->q4 a4_sol Lower Temperature (80°C) Use milder base (KF) Use excess boronic acid (1.5 eq) q4->a4_sol Indazole byproduct detected (LCMS/TLC) end Reaction Optimized q4->end No side reactions a4_sol->end Re-run experiment

Caption: A step-by-step workflow for troubleshooting common issues.

References
  • Effect of solvent on the cross-coupling reaction. ResearchGate. [Link]

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. NIH National Center for Biotechnology Information. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH National Center for Biotechnology Information. [Link]

  • Salty Suzuki-Miyaura Reactions – Green Chemistry Blog. RSC Blogs. [Link]

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. [Link]

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. NIH National Center for Biotechnology Information. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. NIH National Center for Biotechnology Information. [Link]

  • Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Center for Biotechnology Information. [Link]

  • Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling procedure. ResearchGate. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium Catalyzed Asymmetric Three-Component Coupling of Boronic Esters, Indoles, and Allylic Acetates. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

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Preventing homocoupling of 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1H-Indazole-5-boronic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in cross-coupling reactions. Here, we address one of the most common challenges encountered during its use: the formation of a homocoupled bi-indazole byproduct. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is boronic acid homocoupling, and why is it a significant problem with my this compound?

Answer: Homocoupling is an undesired side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl—in this case, a 5,5'-bi-indazole. This side reaction consumes your valuable indazole starting material, complicates purification by introducing a high-molecular-weight impurity, and ultimately lowers the yield of your desired cross-coupled product.

The primary mechanism for this side reaction, especially in palladium-catalyzed systems, is often initiated by the presence of molecular oxygen.[1][2][3][4][5] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex. This complex then reacts with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating a Pd(II) species, which can be reduced back to Pd(0) to continue the undesired cycle.[1][2][3] Heterocyclic boronic acids, like indazole derivatives, can be particularly susceptible to both homocoupling and other decomposition pathways like protodeboronation.[6][7][8]

The hydrochloride salt form adds another layer of complexity. The initial equivalent of base is consumed to neutralize the HCl, and only the subsequent equivalents participate in the catalytic cycle to activate the boronic acid for transmetalation.[9] Improper base stoichiometry can leave the reaction medium acidic, potentially affecting catalyst stability and reaction kinetics.

Q2: I'm observing a significant amount of the homocoupled byproduct. What are the most likely causes in my experimental setup?

Answer: Several factors can promote the homocoupling of 1H-Indazole-5-boronic acid. The most common culprits are:

  • Presence of Oxygen: This is the most critical factor.[1][5][10] Inadequate degassing of solvents, reagents, and the reaction vessel headspace allows oxygen to mediate the oxidative homocoupling pathway. Up to 8% v/v of oxygen can remain even in a reactor that has been inertized.[11]

  • Choice of Palladium Precatalyst: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) without an efficient in-situ reduction to Pd(0) can be problematic. Pd(II) species are known to directly promote homocoupling.[5][12] The reduction of Pd(II) to Pd(0) in the reaction mixture can sometimes occur via the homocoupling of two boronic acid molecules, creating the very byproduct you want to avoid.[5]

  • Suboptimal Base Selection: The strength and type of base are crucial. A base that is too weak may not efficiently generate the active boronate species required for transmetalation. Conversely, an excessively strong base or high concentration can accelerate boronic acid decomposition.[8][13]

  • High Reaction Temperature: While necessary for activating stubborn aryl chlorides, excessive heat can accelerate catalyst decomposition and side reactions, including homocoupling and protodeboronation.[14]

  • Ligand Choice: The ligand's steric and electronic properties dictate the stability and reactivity of the palladium center. Ligands that are not bulky enough may not sufficiently shield the metal center to prevent the side-on binding of oxygen or facilitate the desired reductive elimination over competing pathways.[15]

Visualizing the Competing Pathways

To better understand the challenge, it's essential to visualize the competition between the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (R¹-X) Pd0->OA PdII_1 R¹-Pd(II)-X OA->PdII_1 TM Transmetalation (R²-B(OH)₂) PdII_1->TM PdII_2 R¹-Pd(II)-R² TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Regenerated Catalyst Product R¹-R² RE->Product Pd0_H Pd(0)L_n O2_React + O₂ Pd0_H->O2_React Peroxo Pd(O₂)L_n O2_React->Peroxo BA1 + R²-B(OH)₂ Peroxo->BA1 Adduct Adduct BA1->Adduct BA2 + R²-B(OH)₂ Adduct->BA2 PdII_H R²-Pd(II)-R² BA2->PdII_H RE_H Reductive Elimination PdII_H->RE_H Homocoupling_Product R²-R² RE_H->Homocoupling_Product start Active Pd(0) Catalyst start->Pd0 start->Pd0_H G start Homocoupling Observed? degas Step 1: Rigorous Degassing (Sparging with N₂ or Ar for 30-60 min) start->degas Yes precatalyst Step 2: Change Precatalyst (Use Pd(0) source like Pd₂(dba)₃ or a G2/G3 precatalyst) degas->precatalyst Still an issue success Problem Solved degas->success Resolved base Step 3: Optimize Base (Switch to K₃PO₄ or Cs₂CO₃) precatalyst->base Still an issue precatalyst->success Resolved ligand Step 4: Change Ligand (Use bulky, electron-rich ligand like SPhos or XPhos) base->ligand Still an issue base->success Resolved temp Step 5: Lower Temperature (If possible, run at 60-80°C) ligand->temp Still an issue ligand->success Resolved additive Step 6: Consider Additives (e.g., Potassium formate as a mild reductant) temp->additive Still an issue temp->success Resolved additive->success Resolved

Caption: Step-by-step troubleshooting workflow for minimizing homocoupling.

Q4: Can you provide a detailed, optimized protocol for a Suzuki-Miyaura coupling with this compound?

Answer: Certainly. This protocol is designed to minimize homocoupling by incorporating best practices for this class of substrate.

Optimized Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv, preferably a bromide or iodide)

  • Palladium Precatalyst: XPhos Pd G2 (2 mol%) or Pd₂(dba)₃ (2 mol% Pd)

  • Ligand: XPhos (4.4 mol%, if using Pd₂(dba)₃)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Dioxane/Water (e.g., 5:1 v/v)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inerting the System: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure a completely oxygen-free atmosphere.

  • Solvent Degassing: Separately, degas the dioxane and water by sparging with an inert gas for at least 30-60 minutes. Subsurface sparging is highly effective. [12]4. Reagent Addition: Under a positive pressure of inert gas, add the degassed dioxane and water to the reaction vessel.

  • Catalyst Addition: Add the palladium precatalyst (and ligand, if separate). If using air-sensitive reagents, this should be done in a glovebox or under a strong counter-flow of inert gas. Buchwald-type precatalysts (like XPhos Pd G2) are often preferred as they are air-stable solids and ensure a 1:1 Pd:Ligand ratio. [16]6. Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Q5: How do catalyst and ligand selection specifically impact homocoupling?

Answer: The choice of catalyst and ligand is paramount for promoting the desired cross-coupling over homocoupling.

  • Palladium Source: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ avoids the initial need for a reduction step that might consume your boronic acid. [5]However, modern Buchwald-type palladacycle precatalysts (e.g., SPhos Pd G2, XPhos Pd G3) are often superior. [16]They are air-stable, provide the active Pd(0)L species rapidly upon heating, and ensure a precise ligand-to-palladium ratio, preventing the formation of ligand-free palladium species that can promote side reactions.

  • Ligand Properties: For challenging substrates like electron-rich heterocycles, bulky and electron-rich monodentate phosphine ligands are the gold standard. [17][18] * Bulky Ligands (e.g., XPhos, SPhos, RuPhos): The large steric footprint of these ligands promotes the final, desired reductive elimination step to form the product. [15][17]This acceleration helps the main catalytic cycle outcompete the slower, oxygen-dependent homocoupling pathway.

    • Electron-Rich Ligands: The high electron density on these ligands facilitates the rate-determining oxidative addition step, especially with less reactive aryl chlorides, keeping the catalytic cycle moving efficiently. [15][17] Table 1: Comparison of Common Catalyst/Ligand Systems

Catalyst SystemLigand TypeTypical Performance vs. HomocouplingRationale
Pd(PPh₃)₄TriphenylphosphineModerate to PoorLess bulky and less electron-rich. Often requires higher temperatures, which can increase side reactions.
Pd(dppf)Cl₂Bidentate FerrocenylGoodOften effective for indazole couplings, providing a stable catalytic complex. [19][20]
Pd₂(dba)₃ / XPhosBuchwald-typeExcellentBulky, electron-rich ligand accelerates oxidative addition and reductive elimination, kinetically favoring the desired cycle. [16][18]
SPhos Pd G2PalladacycleExcellentAir-stable precatalyst that rapidly generates the active, bulky, and electron-rich Pd(0)L species in situ. [18]
Q6: My boronic acid seems to be degrading even before the reaction. How should I handle and store this compound?

Answer: Boronic acids, particularly heteroaromatic ones, can be prone to decomposition through pathways like protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) and oxidation. [6][7]The hydrochloride salt form is generally more stable than the freebase for storage.

Storage and Handling Best Practices:

  • Storage: Store the compound in a tightly sealed container in a refrigerator or freezer, under an inert atmosphere if possible (e.g., inside a desiccator backfilled with argon).

  • Handling: Minimize exposure to air and moisture. Weigh out the required amount quickly and reseal the container promptly. Avoid leaving the bottle open on the bench for extended periods.

  • Purity Check: Before use, you can check the purity by ¹H NMR. Look for the absence of a proton signal corresponding to the parent 1H-indazole, which would indicate protodeboronation has occurred.

  • Use of Boronate Esters: If instability is a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or N-methyliminodiacetic acid (MIDA) ester. [5][6][7]MIDA boronates are exceptionally stable and can release the boronic acid slowly in situ under the reaction conditions, keeping the instantaneous concentration of the unstable free boronic acid low and thus minimizing decomposition and homocoupling. [6]

References

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link] [1]2. Amatore, C., Adamo, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link] [2]3. Scite.ai. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. [Link] [3]4. Ciofini, I., Adamo, C., & Amatore, C. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(26), 5777–5783. [Link]

  • Jutand, A., Adamo, C., & Amatore, C. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link] [4]6. Abbiati, G., Arcadi, A., Bianchi, G., Di-Monte, D., Marinelli, F., & Rossi, E. (2003). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 8(12), 856–868. [Link] [19]7. Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link] [5]8. Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581. [Link] [6]9. Rombouts, F., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545. [Link] [13]10. Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link] [15]11. Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282–1295. [Link] [7]13. Anderson, D. R., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(1), 123–129. [Link] [12]14. ResearchGate. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link] [11]15. ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link] [10]16. ResearchGate. (2003). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link] [20]17. F.S.P. Cardoso, et al. (2020). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Catalysts, 10(7), 783. [Link] [14]18. Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282–1295. [Link] [8]19. Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]

  • ResearchGate. (2019). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. [Link]

  • ResearchGate. (2013). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link] [9]25. Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link] [17]26. Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link] [18]27. Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-sulfonamido-1H-indazoles. RSC Advances, 11(13), 7381–7390. [Link]

  • Fuentes-Rivera, J. J., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1631–1637. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. [Link] [16]30. ScholarWorks @ UTRGV. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • Yang, Y., et al. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6951–6959. [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring 1H-Indazole-5-boronic acid hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 1H-Indazole-5-boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors.[1][2] As a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, robust analytical monitoring is paramount to ensure reaction completion, identify potential side products, and optimize process parameters.[2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).

I. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of reactions involving this compound due to its ability to separate complex mixtures and quantify components. However, the unique properties of boronic acids can present analytical challenges.[3]

Troubleshooting Guide: HPLC Analysis
Issue Potential Cause Recommended Solution & Scientific Rationale
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The boronic acid moiety can interact with residual silanols on the silica-based column packing, leading to peak tailing. The indazole ring can also exhibit strong interactions.Mobile Phase Modification: Add a competitive ion-pairing reagent (e.g., trifluoroacetic acid at 0.05-0.1%) to the mobile phase to mask silanol activity. pH Adjustment: Ensure the mobile phase pH is controlled with a suitable buffer to maintain a consistent ionization state of the analyte.
Inconsistent Retention Times Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase can cause retention time drift. Mobile Phase Composition: Inaccurate mobile phase preparation or solvent evaporation can alter the elution strength.Thorough Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation.
Ghost Peaks Sample Carryover: Adsorption of the analyte or impurities onto the injector or column from a previous run.Injector Rinse: Implement a robust injector wash protocol using a strong solvent. Blank Injections: Run blank injections (mobile phase only) between samples to ensure the system is clean.
Low Sensitivity/Poor Detection Inappropriate Wavelength: The selected UV detection wavelength may not be at the absorbance maximum of this compound or the product.UV Spectrum Analysis: Determine the absorbance maxima of your starting material and expected product using a diode array detector (DAD) or by running a UV scan. Select the optimal wavelength for detection.
Experimental Protocol: Reverse-Phase HPLC Method

This protocol provides a starting point for method development. Optimization will be required based on the specific reaction mixture.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Visualization: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Detected peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention? peak_shape->retention_time No solution_peak Adjust Mobile Phase (pH, Additives) peak_shape->solution_peak Yes ghost_peaks Ghost Peaks? retention_time->ghost_peaks No solution_rt Equilibrate Column Prepare Fresh Mobile Phase retention_time->solution_rt Yes sensitivity Low Sensitivity? ghost_peaks->sensitivity No solution_ghost Implement Injector Wash Run Blanks ghost_peaks->solution_ghost Yes solution_sensitivity Optimize UV Wavelength sensitivity->solution_sensitivity Yes end Problem Resolved sensitivity->end No solution_peak->end solution_rt->end solution_ghost->end solution_sensitivity->end

Caption: HPLC Troubleshooting Decision Tree.

II. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the significant advantage of providing molecular weight information, which is invaluable for confirming the identity of products and byproducts.[4]

Troubleshooting Guide: LC-MS Analysis
Issue Potential Cause Recommended Solution & Scientific Rationale
Poor Ionization/No Signal Incorrect Ionization Mode: 1H-Indazole-5-boronic acid and its derivatives may ionize more efficiently in either positive or negative mode depending on the adducts they form. Suppression of Ionization: High concentrations of salts or other non-volatile components in the reaction mixture can suppress the ionization of the analyte.Mode Screening: Analyze the sample in both positive and negative electrospray ionization (ESI) modes to determine the optimal setting. Sample Cleanup: Dilute the sample significantly or perform a simple solid-phase extraction (SPE) to remove interfering salts.
Formation of Adducts and Boroxines In-source Reactions: Boronic acids have a propensity to form cyclic anhydrides (boroxines) and adducts with solvents (e.g., methanol, acetonitrile) in the MS source.[3]Optimize Source Conditions: Lower the source temperature and cone voltage to minimize in-source fragmentation and reactions. Mobile Phase Choice: Using a mobile phase with ammonium acetate can sometimes help in forming a consistent [M+NH4]+ adduct, simplifying the mass spectrum.
Mass Inaccuracy Instrument Calibration: The mass spectrometer may require calibration.Regular Calibration: Calibrate the instrument regularly according to the manufacturer's recommendations using a known calibration standard.
Experimental Protocol: LC-MS Method
  • LC System: Utilize the HPLC method described above.

  • Mass Spectrometer: Electrospray Ionization (ESI).

  • Ionization Mode: Scan both positive and negative modes.

    • Positive Ion Mode: Look for [M+H]⁺.

    • Negative Ion Mode: Look for [M-H]⁻.

  • Scan Range: 100-500 m/z.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/Hr.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[5]

Troubleshooting Guide: NMR Analysis
Issue Potential Cause Recommended Solution & Scientific Rationale
Broad Peaks Paramagnetic Impurities: Trace metals from catalysts (e.g., palladium) can cause significant line broadening. Aggregation: The sample may be aggregating at the concentration used for NMR.Filtration: Filter the NMR sample through a small plug of celite or silica to remove fine particulates and some metal residues. Dilution: Dilute the sample. If the peak shape sharpens upon dilution, aggregation was likely the issue.
Complex Spectra Presence of Rotamers/Tautomers: The indazole ring can exist in different tautomeric forms, leading to multiple sets of signals.Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes coalesce the signals of rapidly interconverting species, simplifying the spectrum.
Difficulty in Quantitation Incomplete Relaxation: If the relaxation delay (d1) is too short, signals will not fully relax between pulses, leading to inaccurate integration.Increase Relaxation Delay: Use a longer relaxation delay (e.g., d1 = 5 times the longest T1 of interest) to ensure accurate quantitative data.
Visualization: Reaction Monitoring by ¹H NMR

NMR_Monitoring cluster_0 Time = 0 hours cluster_1 Time = T hours cluster_2 Time = Completion Start_Material 1H-Indazole-5-boronic acid (Characteristic Signals) Mixture Mixture of Starting Material and Product Signals Start_Material->Mixture Reaction Progress Product Product Signals Only (Disappearance of Starting Material) Mixture->Product Reaction Progress

Caption: Idealized ¹H NMR Reaction Monitoring.

IV. Thin-Layer Chromatography (TLC)

TLC is a quick, inexpensive, and effective method for qualitative reaction monitoring.[6][7]

Troubleshooting Guide: TLC Analysis
Issue Potential Cause Recommended Solution & Scientific Rationale
Poor Spot Visualization Low UV Activity: Boronic acids may not be strongly UV active. Co-elution: The starting material and product may have very similar Rf values in the chosen solvent system.Staining: Use a boronic acid-specific stain. Alizarin or curcumin solutions can be used to selectively visualize boronic acid spots under UV light or as a colored complex, respectively.[6] Solvent System Optimization: Systematically vary the polarity of the eluent to achieve better separation.
Spot Streaking Sample Overloading: Applying too much sample to the TLC plate. High Polarity: The analyte is highly polar and interacts strongly with the silica gel.Dilute Sample: Dilute the reaction mixture before spotting. Modify Eluent: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce tailing.
Experimental Protocol: TLC Staining for Boronic Acids
  • Plate Development: Develop the TLC plate in an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).

  • Drying: Thoroughly dry the plate.

  • Staining (Alizarin Method):

    • Briefly dip the dried plate into a 1 mM solution of alizarin in acetone.[6][7]

    • Allow the plate to air dry until it turns pink.[6]

    • Visualize under a UV lamp at 366 nm. Boronic acids will appear as bright yellow-orange fluorescent spots.[6][7]

V. Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical reaction conditions?

A1: this compound is generally stable, but like many boronic acids, it can undergo protodeboronation (loss of the boronic acid group) under harsh acidic or basic conditions or at elevated temperatures. It is recommended to monitor for the formation of 1H-indazole as a potential byproduct.

Q2: What are common side reactions to look out for?

A2: Besides protodeboronation, the formation of boroxines (cyclic trimers of the boronic acid) can occur, especially if the compound is stored improperly or during concentration steps. In cross-coupling reactions, homocoupling of the boronic acid can also be a potential side reaction.

Q3: Can I use ¹¹B NMR to monitor these reactions?

A3: Yes, ¹¹B NMR can be a very effective tool. The chemical shift of the boron atom is sensitive to its coordination environment. You would expect to see a shift in the ¹¹B signal as the boronic acid is consumed and converted into a boronate ester or other product, providing a direct way to monitor the reaction at the boron center.[8][9]

Q4: My reaction mixture is very complex. How can I simplify my analysis?

A4: For complex mixtures, a simple workup before analysis can be beneficial. Quench the reaction, and perform a liquid-liquid extraction to separate organic-soluble components from inorganic salts. This will provide a much cleaner sample for HPLC and LC-MS analysis, reducing potential matrix effects and improving data quality.

VI. References

  • Dowlut, M. & Bérubé, M. (2012). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate. Available from: [Link]

  • Mistry, N., et al. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 4(7), 1864-1867. Available from: [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available from: [Link]

  • Mistry, N., et al. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 4(7), 1864-1867. DOI:10.1039/C2AY25346A. Available from: [Link]

  • Lee, S., et al. (2012). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Organic Letters, 14(15), 3978-3981. Available from: [Link]

  • Rao, K. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(20), 5581-5588. Available from: [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88-93. Available from: [Link]

  • Weber, M., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Mass Spectrometry, 45(5), 549-555. Available from: [Link]

  • J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid. J&K Scientific LLC. Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Nowak-Jedrusik, A., et al. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 96(29), 10831-10838. Available from: [Link]

  • Capot Chemical. (2011). MSDS of 1H-Indazole-5-boronic acid. Capot Chemical. Available from: [Link]

  • Chen, C., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(19), 6649. Available from: [Link]

  • Akintola, O., et al. (2020). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 25(22), 5437. Available from: [Link]

Sources

Technical Support Center: Managing Impurities in 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Indazole-5-boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered when working with this versatile reagent. Here, we provide in-depth, experience-driven answers to your most pressing questions, moving beyond simple protocols to explain the "why" behind each recommendation.

Section 1: Understanding the Molecule and Its Common Impurities

Q1: What are the most common impurities I should expect when working with this compound, and where do they come from?

When working with this compound, you are likely to encounter three primary types of impurities:

  • Boroxine (Anhydride): This is the most common impurity. Boroxines are cyclic trimers formed by the dehydration of three boronic acid molecules.[1][2] This process is reversible and can occur upon heating or under anhydrous conditions.[3][4] The equilibrium between the boronic acid and the boroxine can be influenced by solvent, temperature, and the presence of water.[2]

  • Protodeboronated Indazole: This impurity is the indazole molecule lacking the boronic acid group. Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[5] This side reaction can be promoted by acidic or basic conditions, elevated temperatures, and the presence of certain metals.[6][7]

  • Unreacted Starting Materials or Reagents: Depending on the synthetic route, you may find residual starting materials or reagents used in the synthesis of the boronic acid.

It is crucial to be aware of these potential impurities as they can significantly impact the efficiency and outcome of subsequent reactions, such as Suzuki-Miyaura cross-couplings.[8][9]

Section 2: Troubleshooting and Impurity Remediation

This section provides detailed troubleshooting for common issues observed during experiments.

Q2: My NMR spectrum shows complex or broadened signals, making it difficult to confirm the purity of my this compound. What could be the cause?

Complex or broadened signals in the NMR spectrum are often indicative of the presence of boroxine anhydrides .[10] The equilibrium between the monomeric boronic acid and the trimeric boroxine in solution can lead to multiple chemical environments, resulting in signal broadening or the appearance of multiple sets of peaks.

Troubleshooting Steps:

  • Solvent Selection for NMR: To simplify the spectrum, try dissolving your sample in a coordinating deuterated solvent like methanol-d4. The solvent can interact with the boronic acid and help break up the boroxine trimer, leading to sharper signals for the monomeric species.[10]

  • Aqueous Workup: Gently washing a solution of your compound with water can often hydrolyze the boroxine back to the desired boronic acid.[4] However, be mindful of the potential for protodeboronation, especially under harsh pH conditions.

Q3: I'm observing a significant amount of the parent indazole (protodeboronated impurity) in my product after synthesis or purification. How can I minimize this?

The formation of the parent indazole via protodeboronation is a common challenge.[5] The stability of the C-B bond is sensitive to the reaction conditions.

Preventative Measures During Synthesis and Workup:

  • Control pH: Both strongly acidic and strongly basic conditions can accelerate protodeboronation.[5][7] Aim for near-neutral conditions during workup and purification whenever possible.

  • Temperature Management: Avoid excessive heating during reaction and purification steps, as higher temperatures can promote this side reaction.[6]

  • Inert Atmosphere: For sensitive substrates, particularly in the context of subsequent cross-coupling reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation pathways that may lead to protodeboronation.[8]

Purification Strategy:

If protodeboronation has already occurred, careful purification is necessary. Reversed-phase HPLC can be an effective method for separating the more polar boronic acid from the less polar parent indazole.

Q4: My attempts to purify this compound by standard silica gel chromatography are resulting in low recovery and streaking on the TLC plate. What's going wrong?

This is a frequent issue when purifying boronic acids on silica gel. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to irreversible adsorption and product loss.[11] Furthermore, the acidic nature of silica gel can promote decomposition.

dot

cluster_0 Purification Workflow start Crude Product (with Boroxine & Deboronated Impurities) aqueous_workup Mild Aqueous Wash (Hydrolyze Boroxine) start->aqueous_workup Reversible Hydrolysis extraction Extraction aqueous_workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization (e.g., from Water or Ethanol/Water) concentration->recrystallization Key Purification Step pure_product Pure 1H-Indazole-5-boronic acid HCl recrystallization->pure_product

Caption: A typical purification workflow for this compound.

Recommended Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying boronic acids.[12] For this compound, recrystallization from hot water or a mixture of ethanol and water can yield highly pure material.[13]

  • Acid-Base Extraction: Dissolve the crude material in an organic solvent and extract with a mild aqueous base to form the boronate salt, which will move into the aqueous layer. The organic layer containing non-acidic impurities can be discarded. Then, carefully acidify the aqueous layer to precipitate the pure boronic acid, which can be collected by filtration.

  • Boric Acid-Treated Silica Gel: If chromatography is necessary, consider deactivating the silica gel by treating it with boric acid. This can reduce the strong interactions between your compound and the stationary phase, leading to better recovery.[14]

Section 3: Analytical Methods for Impurity Profiling

Q5: What are the best analytical techniques to identify and quantify the common impurities in my this compound sample?

A multi-pronged analytical approach is recommended for comprehensive impurity profiling.

Analytical TechniqueInformation ProvidedKey Considerations
¹H NMR Spectroscopy Provides structural information and can quantify impurities if distinct, non-overlapping signals are present.Boroxine formation can complicate spectra.[10]
LC-MS A powerful tool for detecting and identifying impurities by both retention time and mass-to-charge ratio. It can readily distinguish the boronic acid, its boroxine, and the protodeboronated product.[15][16]Method development is crucial for good separation.
HPLC with UV Detection Useful for quantifying the purity of the main component and known impurities.A reference standard for each impurity is needed for accurate quantification.
GC-MS Generally requires derivatization of the polar boronic acid to make it more volatile.[17]Can be useful for detecting volatile impurities.

dot

cluster_1 Impurity Formation Pathways boronic_acid 1H-Indazole-5-boronic acid HCl Monomer boroxine Boroxine Trimeric Anhydride boronic_acid->boroxine -3 H2O (Heat/Anhydrous) deboronated 1H-Indazole Protodeboronated Impurity boronic_acid->deboronated Protodeboronation (Acid/Base/Heat) boroxine->boronic_acid +3 H2O (Hydrolysis)

Caption: Key impurity formation pathways for this compound.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a starting point for developing an HPLC method for purity analysis.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm) or mass spectrometry.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Section 4: Storage and Handling

Q6: What are the recommended storage conditions for this compound to ensure its long-term stability?

Proper storage is critical to prevent the formation of impurities over time.

  • Temperature: Store at 2-8°C.[18][19]

  • Atmosphere: Keep the container tightly closed to protect from moisture, which can affect the equilibrium with the boroxine.[20] For long-term storage, consider storing under an inert atmosphere.

  • Light: Protect from light.

By following these guidelines, you can minimize the degradation of your this compound and ensure the reliability of your experimental results.

References

  • Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(46), 13512–13522. Available from: [Link]

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available from: [Link]

  • Ohmura, H., & Suginome, M. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of Synthetic Organic Chemistry, Japan, 76(8), 844-851. Available from: [Link]

  • Wikipedia contributors. (2023). Boroxine. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Rao, N. Z., et al. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 115(46), 13512-13522. Available from: [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1397-1398. Available from: [Link]

  • Yamamoto, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Heterocycles, 87(5), 989-1023. Available from: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available from: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available from: [Link]

  • ResearchGate. (2025). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available from: [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available from: [Link]

  • Reddit. (2017). Purification of boronic acids?. r/chemistry. Available from: [Link]

  • Organic Process Research & Development ACS. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available from: [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1291. Available from: [Link]

  • Li, Z., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated ¹⁸F/¹⁹F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition, 59(38), 16451-16459. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Organic Syntheses. (n.d.). INDAZOLE. Organic Syntheses. Available from: [Link]

  • J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid. J&K Scientific LLC. Available from: [Link]

  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved. YouTube. Available from: [Link]

  • Boron Molecular. (n.d.). Indazoles. Boron Molecular. Available from: [Link]

  • Elguero, J., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 79(12), 5544–5553. Available from: [Link]

  • Chemlyte Solutions. (n.d.). (1-methyl-1H-indazol-5-yl)boronic acid. Chemlyte Solutions. Available from: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available from: [Link]

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Technical Support Center: Optimizing Synthesis of 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Indazole-5-boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical building block. 1H-Indazole-5-boronic acid and its hydrochloride salt are versatile reagents in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial for the development of novel therapeutics, including anti-cancer agents.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and a detailed, optimized protocol to enhance your reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the reaction time and yield in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through a Miyaura borylation of a corresponding halo-indazole followed by hydrolysis and salt formation, is sensitive to several factors. The key parameters influencing reaction outcomes are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. For instance, using a more active catalyst system, such as a second-generation Buchwald precatalyst, can significantly reduce reaction times and allow for lower reaction temperatures.[3] The selection of a suitable base is also crucial, as it can impact both the rate of reaction and the stability of the boronic acid product.[4]

Q2: I am observing significant byproduct formation, primarily the dehalogenated indazole. What is the likely cause and how can I mitigate this?

A2: The formation of the dehalogenated indazole byproduct is a common issue and is often attributed to premature protodeboronation of the desired product or a competing hydrodehalogenation pathway. This can be exacerbated by the presence of excess water or acidic protons in the reaction mixture. To minimize this, ensure all reagents and solvents are anhydrous and thoroughly degassed. Additionally, optimizing the base is critical; a weaker base might be insufficient to drive the reaction forward, while an overly strong base can promote side reactions. For indazole substrates, which contain an acidic N-H proton, N-protection might be considered in challenging cases to prevent interference with the catalytic cycle.[5][6]

Q3: My 1H-Indazole-5-boronic acid product appears to be degrading during workup and purification. What are the best practices for handling and purifying this compound?

A3: Boronic acids, particularly heteroaryl boronic acids, can be prone to decomposition, especially at elevated temperatures or on silica gel.[7] For purification, avoid prolonged exposure to silica gel. Alternative methods such as recrystallization or trituration are often preferred.[8][9] An acid/base extraction can also be effective; the boronic acid can be extracted into a basic aqueous layer, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure product.[10][11] The hydrochloride salt form generally exhibits greater stability, making it easier to handle and store.

Q4: Can the N-H proton of the indazole ring interfere with the borylation reaction?

A4: Yes, the acidic N-H proton of the indazole ring can potentially interfere with palladium-catalyzed cross-coupling reactions.[5][6] It can react with the base or organometallic intermediates, leading to catalyst deactivation or the formation of undesired byproducts. While many Suzuki-Miyaura couplings can be performed on unprotected indazoles with careful optimization of the reaction conditions, N-protection (e.g., with a Boc group) is a common strategy to improve yields and reproducibility, especially for more complex substrates.[6][12]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Suboptimal base or solvent. 4. Low reaction temperature.1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst for more reliable activation. 2. Ensure rigorous degassing of all solvents and reagents using techniques like freeze-pump-thaw or sparging with an inert gas. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). 4. Incrementally increase the reaction temperature, monitoring for product formation and decomposition.[13]
Formation of Significant Side Products (e.g., homo-coupling, dehalogenation) 1. Presence of oxygen in the reaction. 2. Incorrect stoichiometry of reagents. 3. Reaction temperature is too high.1. Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 2. Carefully control the ratio of the halo-indazole, diboron reagent, and base. An excess of the diboron reagent is often used. 3. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation.
Difficulty in Isolating the Pure Boronic Acid 1. Decomposition on silica gel. 2. Co-elution with impurities. 3. Formation of boronic anhydrides (boroxines).1. Minimize contact with silica gel. Consider using neutral alumina for chromatography or alternative purification methods.[8] 2. Utilize acid-base extraction to separate the acidic boronic acid from neutral impurities.[10][11] 3. After purification, the boronic acid can be converted to its more stable hydrochloride salt.
Inconsistent Reaction Times 1. Variability in reagent quality. 2. Inconsistent heating or stirring. 3. Presence of moisture.1. Use reagents from a reliable source and check their purity before use. 2. Ensure uniform heating with an oil bath and vigorous stirring to maintain a homogeneous reaction mixture. 3. Use anhydrous solvents and dry glassware to prevent hydrolysis of the boronic ester intermediate.[14]

Optimized Protocol for this compound Synthesis

This protocol details a reliable method for the synthesis of this compound, starting from 5-bromo-1H-indazole.

Step 1: Miyaura Borylation

G cluster_0 Step 1: Miyaura Borylation Start Combine 5-bromo-1H-indazole, bis(pinacolato)diboron, and KOAc in a reaction flask. Inert_Atmosphere Evacuate and backfill the flask with argon (3x). Start->Inert_Atmosphere Add_Reagents Add degassed 1,4-dioxane and the palladium catalyst (e.g., PdCl2(dppf)). Inert_Atmosphere->Add_Reagents Reaction Heat the mixture at 80-100 °C and monitor by TLC/LC-MS. Add_Reagents->Reaction Workup_1 Cool to room temperature, dilute with ethyl acetate, and filter through celite. Reaction->Workup_1 Extraction Wash the filtrate with brine, dry over Na2SO4, and concentrate. Workup_1->Extraction Intermediate Obtain the crude boronate ester. Extraction->Intermediate G cluster_1 Step 2: Hydrolysis & Salt Formation Start_Hydrolysis Dissolve the crude boronate ester in a suitable solvent (e.g., acetone). Acidification Add aqueous HCl (e.g., 2M) and stir vigorously at room temperature. Start_Hydrolysis->Acidification Precipitation The hydrochloride salt will precipitate out of the solution. Acidification->Precipitation Isolation Collect the solid by filtration, wash with cold acetone, and dry under vacuum. Precipitation->Isolation Final_Product Obtain pure 1H-Indazole-5-boronic acid hydrochloride. Isolation->Final_Product

Caption: Workflow for the hydrolysis and hydrochloride salt formation.

  • Dissolve the crude boronate ester in a minimal amount of a suitable organic solvent like acetone.

  • Add aqueous hydrochloric acid (e.g., 2 M) dropwise while stirring vigorously at room temperature.

  • Continue stirring for 1-2 hours, or until hydrolysis is complete (monitor by TLC or LC-MS). The hydrochloride salt of the boronic acid should precipitate.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold acetone or diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum to yield this compound as a solid.

Data Summary Table

Parameter Condition Rationale
Starting Material 5-bromo-1H-indazoleCommercially available and a good substrate for Miyaura borylation.
Borylating Agent Bis(pinacolato)diboronStable, easy to handle, and provides the corresponding boronate ester.
Catalyst PdCl₂(dppf)An effective and commonly used catalyst for Miyaura borylation reactions.
Base Potassium Acetate (KOAc)A mild base that is effective in promoting the reaction while minimizing side reactions.
Solvent 1,4-DioxaneA suitable solvent for this transformation, often used with water in Suzuki-Miyaura couplings.
Temperature 80-100 °CProvides a good balance between reaction rate and stability of the reagents and products.
Hydrolysis Aqueous HClEfficiently cleaves the pinacol ester to form the boronic acid and its hydrochloride salt in one step.

Concluding Remarks

The successful synthesis of this compound hinges on careful control of the reaction parameters and meticulous purification techniques. By understanding the underlying chemical principles and potential pitfalls, researchers can significantly improve their reaction times and yields. This guide serves as a comprehensive resource to empower scientists in their synthetic endeavors, ultimately accelerating the drug discovery and development process.

References

  • Boronic acid. In Wikipedia. Retrieved from [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. (2016). Retrieved from [Link]

  • Purification of boronic acids?. Reddit. (2017). Retrieved from [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents.
  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(8), 1058-1060. Retrieved from [Link]

  • Internal and external catalysis in boronic ester networks. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Internal-and-external-catalysis-in-boronic-ester-Routledge-Sche Jbeily/5f9d1e2c8a7b1b3b5f4c5e3f9a7d8e2a1b1c0e1f]([Link] Jbeily/5f9d1e2c8a7b1b3b5f4c5e3f9a7d8e2a1b1c0e1f)

  • Process for the preparation of boronic acid intermediates. Google Patents.
  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Retrieved from [Link]

  • Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PubMed Central - NIH. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PMC - NIH. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Retrieved from [Link]

  • Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed. (2013). Retrieved from [Link]

  • Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). YouTube. (2021). Retrieved from [Link]

  • Ji, H., Wu, L. Y., Cai, J. H., Li, G. R., Gan, N. N., & Wang, Z. H. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 8(25), 13931–13936. Retrieved from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. (2023). Retrieved from [Link]

  • Boronic acids scope Reaction conditions: a solution of 1a or 1h (0.4... ResearchGate. Retrieved from [Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. ResearchGate. (2018). Retrieved from [Link]

  • A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. Wiley Online Library. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. (2023). Retrieved from [Link]

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  • Indazole. Organic Syntheses Procedure. Retrieved from [Link]

  • 1H-Indazole-5-Boronic Acid, >=95%. Yorlab. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Advanced Heterocyclic Building Blocks

In the landscape of modern drug discovery and materials science, heterocyclic boronic acids are indispensable building blocks.[1][2] Among these, 1H-Indazole-5-boronic acid hydrochloride stands out for its utility in constructing complex molecules, particularly kinase inhibitors and other targeted therapeutics.[2] The indazole core provides a versatile scaffold for interacting with biological targets, while the boronic acid moiety is a gateway for carbon-carbon bond formation via reactions like the Suzuki-Miyaura cross-coupling.[1]

However, the very features that make this compound chemically useful—its polarity, the reactive boronic acid group, and its existence as a hydrochloride salt—present distinct analytical challenges.[3] Accurate, unambiguous characterization is not merely a procedural step; it is the foundation upon which reliable and reproducible scientific outcomes are built. Impurities or structural misinterpretations can lead to failed reactions, misleading biological data, and significant delays in development pipelines.

This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this compound. We will explore the nuances of its spectrum, provide a field-tested experimental protocol, and objectively compare ¹H NMR with alternative analytical techniques to present a holistic characterization strategy for researchers, scientists, and drug development professionals.

The Molecule: Structure and Spectroscopic Considerations

This compound (C₇H₈BClN₂O₂) is comprised of a fused benzene and pyrazole ring system, forming the indazole core, with a boronic acid group at the 5-position. The hydrochloride salt form implies that one of the nitrogen atoms in the indazole ring is likely protonated, influencing the electronic environment of the entire molecule.

Molecular Structure and Proton Numbering

Caption: Structure of this compound with key protons labeled.

Part 1: In-Depth ¹H NMR Spectral Analysis

¹H NMR spectroscopy is the gold standard for the structural confirmation of organic molecules. It provides exquisitely detailed information about the chemical environment, connectivity, and relative abundance of every proton in the structure. For this compound, a spectrum in DMSO-d₆ is most informative.

Causality of Solvent Choice: The choice of deuterated dimethyl sulfoxide (DMSO-d₆) is deliberate.[4]

  • Solubility: As a hydrochloride salt, the compound is highly polar and often insoluble in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ is an excellent polar aprotic solvent that readily dissolves it.

  • Minimizing Oligomerization: Boronic acids are prone to dehydration, forming cyclic anhydride trimers known as boroxines.[5] This process is especially prevalent in non-polar solvents and results in complex, often uninterpretable, NMR spectra. The polar nature of DMSO-d₆, along with its ability to hydrogen bond, disrupts these oligomers, yielding a sharp, well-resolved spectrum of the monomeric acid.

  • Observation of Labile Protons: Unlike protic solvents such as methanol-d₄ or D₂O, which would cause rapid chemical exchange and signal loss, DMSO-d₆ allows for the observation of labile protons from the N-H and B(OH)₂ groups, providing a more complete structural picture.[5]

Predicted ¹H NMR Data in DMSO-d₆

The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on data from the parent indazole system and known substituent effects.[6][7][8]

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant(s), J (Hz)IntegrationAnnotation
H1 (N-H) > 13.0broad singlet (br s)-1HThe acidic pyrazolic proton. Its chemical shift is highly concentration and temperature dependent. The hydrochloride form may further shift it downfield.
H3 ~ 8.4singlet (s) or narrow doublet (d)⁴J ≈ 0.8-1.11HLocated on the pyrazole ring. Expected to be a singlet or a narrow doublet due to a small four-bond "W-coupling" to H7.[6]
H4 ~ 8.2singlet (s) or narrow doublet (d)⁴J ≈ 0.5-1.01HDeshielded due to its position adjacent to the electron-withdrawing boronic acid group. Appears as a sharp singlet or narrow doublet due to small meta-coupling to H6.
H6 ~ 7.8doublet (d)³J ≈ 8.51HOrtho to H7, resulting in a clean doublet splitting.
H7 ~ 7.6doublet (d)³J ≈ 8.51HOrtho to H6, showing a reciprocal coupling constant.
B(OH)₂ 8.0 - 9.0broad singlet (br s)-2HThe two protons on the boronic acid group. The signal is often broad due to quadrupolar relaxation from the boron nucleus and chemical exchange.

Note: The residual proton signal in DMSO-d₆ appears as a quintet at ~2.50 ppm, and the residual water peak typically appears between 3.3 and 3.5 ppm.[4][9][10]

Part 2: A Comparative Guide to Analytical Methodologies

While ¹H NMR is unparalleled for structural confirmation, a comprehensive analysis, particularly in a regulated environment, necessitates orthogonal techniques to assess purity and confirm identity.

TechniqueInformation ProvidedSensitivityKey AdvantagesKey Limitations & Causality
¹H NMR Atomic connectivity, structural isomerism, stoichiometry (relative proton count).Low (mg scale)Unambiguous structural elucidation; quantitative by integration (qNMR).Lower sensitivity than MS; spectra can be complicated by aggregation/impurities.[5]
LC-MS Purity, molecular weight, separation of impurities and degradants.High (ng-pg scale)High throughput and sensitivity; ideal for purity assessment and reaction monitoring.Provides limited structural information; boronic acids can be challenging due to high polarity and potential for on-column hydrolysis.[3][11]
¹¹B NMR Direct information on the boron chemical environment (sp² vs. sp³ hybridization).[12]ModerateDirectly confirms the presence and state of the boronic acid; useful for studying interactions and degradation.[13][14][15]Lower sensitivity and resolution than ¹H NMR; requires specific instrument setup and expertise. Quartz NMR tubes may be needed to avoid background signals from borosilicate glass.[14]
Elemental Analysis Bulk elemental composition (%C, %H, %N, %Cl).Low (mg scale)Confirms the empirical formula and overall purity with respect to inorganic salts/solvents.Provides no structural information; cannot distinguish between isomers or identify organic impurities.

Expert Insight: The most robust analytical workflow leverages these techniques synergistically. LC-MS is the workhorse for initial purity screening and impurity profiling. ¹H NMR then provides definitive structural confirmation of the main component. ¹¹B NMR serves as a valuable secondary technique to confirm the integrity of the crucial boronic acid moiety, while elemental analysis provides final confirmation of the bulk composition and salt form.

Typical Analytical Workflow

Caption: A complementary workflow leveraging multiple analytical techniques.

Part 3: Field-Proven Experimental Protocol for ¹H NMR Analysis

This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound sample

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), high purity (≥99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Analytical balance, vortex mixer, and micropipettes

Step-by-Step Methodology:

  • Sample Preparation (The Critical First Step):

    • Rationale: Proper sample concentration is key. Too dilute, and the signal-to-noise ratio will be poor, requiring excessive acquisition time. Too concentrated, and line broadening due to viscosity or aggregation can occur.

    • Action: Accurately weigh 5-10 mg of the sample directly into a clean, dry vial.

    • Action: Add approximately 0.7 mL of DMSO-d₆.

    • Action: Vortex the sample for 30-60 seconds until the solid is completely dissolved. A clear, particulate-free solution is essential.

    • Action: Transfer the solution into a 5 mm NMR tube.

  • NMR Spectrometer Setup & Calibration:

    • Rationale: Instrument readiness ensures data quality. The lock system corrects for magnetic field drift, while shimming optimizes field homogeneity for sharp signals.

    • Action: Insert the sample into the spectrometer.

    • Action: Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

    • Action: Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetric lock signal is indicative of good shims.

  • Data Acquisition:

    • Rationale: The chosen parameters balance the need for good signal-to-noise with a reasonable experiment time. A sufficient relaxation delay (d1) is crucial for accurate signal integration, especially for quantitative analysis.

    • Action: Set up a standard proton experiment with the following key parameters on a 400 MHz spectrometer:

      • Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

      • Spectral Width: ~16 ppm (centered around 6-7 ppm).

      • Acquisition Time (at): ~3-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans (ns): 16-64 scans (adjust based on sample concentration).

  • Data Processing:

    • Rationale: Correct processing transforms the raw free induction decay (FID) into an interpretable spectrum.

    • Action: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Action: Perform a Fourier Transform.

    • Action: Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape with a flat baseline. This is the most critical step for accurate integration.

    • Action: Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₅ quintet to 2.50 ppm.[4][7]

    • Action: Integration: Integrate all signals corresponding to the molecule. Set the integral of a well-resolved, non-exchangeable aromatic proton (e.g., H6 or H7) to 1.00. Verify that all other integrals correspond to the expected proton counts (1H, 1H, 1H, 1H, 1H, ~2H).

Conclusion

The ¹H NMR spectrum is the single most information-rich analytical data point for the structural verification of this compound. When acquired in DMSO-d₆ under optimized conditions, it provides a unique fingerprint, confirming the integrity of the heterocyclic core and the presence of the boronic acid moiety. However, a senior scientist recognizes that no single technique provides a complete picture. True analytical trustworthiness is achieved by integrating the definitive structural insights of ¹H NMR with the quantitative purity assessment of LC-MS and the specialized information from techniques like ¹¹B NMR. This multi-faceted, evidence-based approach ensures the quality and reliability of this critical chemical building block, underpinning the success of subsequent research and development efforts.

References

  • Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link]

  • Elguero, J., et al. (2002). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Metola, P., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Yoshida, K., et al. (2007). Supporting Information for "A New Method for the Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds". Wiley-VCH. Retrieved from [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Retrieved from [Link]

  • Xu, Q., et al. (n.d.). Supporting information: A Pyrene-Functionalized Zinc(Ⅱ)-BPEA Complex: Sensing and Discrimination of ATP, ADP and AMP. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

  • ResearchGate. (2015). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

  • Keßler, J., et al. (n.d.). Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. Retrieved from [Link]

  • ACS Publications. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. Retrieved from [Link]

  • University of Bath. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 1H-Indazole-5-boronic Acid and its Hydrochloride Salt in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex pharmaceutical agents.[1] A key reagent in this field is 1H-Indazole-5-boronic acid, a versatile building block for introducing the indazole moiety, a common scaffold in medicinal chemistry.[2][3] This guide provides an in-depth comparison of the reactivity of 1H-Indazole-5-boronic acid and its hydrochloride salt, offering field-proven insights and experimental data to inform your synthetic strategies.

The Dichotomy of Form: Understanding the Key Differences

The choice between using a free base boronic acid and its hydrochloride salt is not merely a matter of convenience; it has profound implications for the compound's physical properties and, consequently, its reactivity in a catalytic cycle.

1. Acidity and the Indazole Moiety:

The indazole ring is amphoteric, meaning it can act as both an acid and a base. The pKa of the N-H proton in the free base 1H-Indazole-5-boronic acid is influenced by the electron-withdrawing nature of the boronic acid group. In the hydrochloride salt, one of the nitrogen atoms of the indazole ring is protonated, significantly altering the electronic landscape of the entire molecule. This protonation makes the indazole ring more electron-deficient, which in turn can influence the Lewis acidity of the boronic acid moiety.

2. Solubility Profile:

A critical factor in any reaction is the solubility of the reactants in the chosen solvent system. 1H-Indazole-5-boronic acid, as a neutral organic molecule, typically exhibits moderate solubility in common organic solvents used for Suzuki-Miyaura coupling, such as 1,4-dioxane or toluene, often in the presence of an aqueous phase. In contrast, the hydrochloride salt, being ionic, is expected to have significantly higher solubility in polar solvents, including water and polar aprotic solvents. This difference in solubility can dictate the choice of solvent system and may impact reaction kinetics.

3. Stability and Handling:

Boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond. The formation of a hydrochloride salt can, in some cases, enhance the stability of the compound, making it easier to handle and store.

The Heart of the Matter: Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key step where the boronic acid participates is transmetalation, the transfer of the organic group from boron to the palladium center. The efficiency of this step is highly dependent on the electronic nature of the boronic acid and the reaction conditions, particularly the choice and amount of base.

The Role of the Base:

The base in a Suzuki-Miyaura reaction serves a crucial role: it activates the boronic acid by forming a more nucleophilic "ate" complex (RB(OH)₃⁻), which then readily undergoes transmetalation with the palladium(II) intermediate.[4]

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1", width=2, height=0.7, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal, penwidth=1.5];

} Activation of 1H-Indazole-5-boronic Acid.

Comparative Reactivity Hypothesis:

  • 1H-Indazole-5-boronic Acid (Free Base): This form will require a base to form the active boronate species for transmetalation. The inherent electron-withdrawing nature of the indazole ring may slightly decrease the nucleophilicity of the boronic acid compared to simple arylboronic acids.

  • 1H-Indazole-5-boronic Acid Hydrochloride: The protonated indazole ring in the hydrochloride salt is significantly more electron-withdrawing. This increased electron-withdrawing effect is expected to decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. Crucially, an additional equivalent of base will be required to neutralize the hydrochloride salt before the catalytic cycle can proceed efficiently.

Experimental Comparison: A Head-to-Head Protocol

To provide actionable data, we present a detailed experimental protocol for a comparative Suzuki-Miyaura coupling reaction.

Reaction Scheme:

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal, penwidth=1.5];

} Comparative Suzuki-Miyaura Coupling Workflow.

Materials:

  • 1H-Indazole-5-boronic acid

  • This compound

  • 4-Bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Step-by-Step Protocol:

  • Reaction Setup (Free Base):

    • To a flame-dried Schlenk flask, add 1H-Indazole-5-boronic acid (1.0 mmol, 1.0 equiv).

    • Add 4-bromoanisole (1.0 mmol, 1.0 equiv).

    • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • Add potassium carbonate (2.0 mmol, 2.0 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL).

    • Stir the reaction mixture at 90 °C for the specified time.

  • Reaction Setup (Hydrochloride Salt):

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv).

    • Add 4-bromoanisole (1.0 mmol, 1.0 equiv).

    • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • Crucially, add potassium carbonate (3.0 mmol, 3.0 equiv). One equivalent is to neutralize the HCl salt, and two equivalents are for the catalytic cycle.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL).

    • Stir the reaction mixture at 90 °C for the specified time.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expected Results and Data Analysis

The following table summarizes the anticipated outcomes of the comparative experiment.

Parameter1H-Indazole-5-boronic Acid1H-Indazole-5-boronic Acid HClRationale
Solubility Moderate in dioxane/waterHigh in dioxane/waterThe salt form increases polarity and solubility in aqueous media.
Required Base 2.0 equivalents3.0 equivalentsAn additional equivalent is needed to neutralize the hydrochloride.
Reaction Rate FasterSlowerThe protonated indazole ring is more electron-withdrawing, reducing the nucleophilicity of the boronic acid and slowing transmetalation.
Final Yield HighPotentially slightly lowerA slower reaction rate may lead to incomplete conversion or side reactions over extended periods.
Purity HighHighWith appropriate purification, both methods should yield a pure product.

Conclusion and Recommendations

Both 1H-Indazole-5-boronic acid and its hydrochloride salt are viable reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them depends on the specific requirements of your synthesis.

  • For optimal reactivity and potentially higher yields under standard conditions, 1H-Indazole-5-boronic acid (the free base) is the preferred choice. Its unencumbered electronic nature allows for more facile transmetalation.

  • This compound offers advantages in terms of solubility in polar solvent systems and potentially enhanced stability. However, its use necessitates careful consideration of the amount of base required. The need for an additional equivalent of base to neutralize the salt is a critical experimental parameter that must not be overlooked. The more electron-deficient nature of the protonated indazole ring may lead to slower reaction kinetics, which might require longer reaction times or higher temperatures to achieve complete conversion.

By understanding the fundamental differences in their chemical properties and adjusting the reaction conditions accordingly, researchers can effectively utilize both forms of this valuable building block to advance their synthetic endeavors.

References

  • Ben-Yahia, A., et al. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing.
  • Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Halogen
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Hiller, N. J., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(15), 4469.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024).
  • Base-free Suzuki–Miyaura cross-coupling reaction medi
  • Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(11), 2713.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.).
  • Suzuki-Miyaura Cross-Coupling Reagents. (n.d.). Sigma-Aldrich.
  • Calculated values vs. experimental data (this work) for halogen-substituted phenylboronic acids. (n.d.).
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Reactivity of Boronic Acids toward Catechols in Aqueous Solution. (2020). PubMed.
  • 1H-Indazole-5-boronic acid 1257738-46-7. (n.d.). Sigma-Aldrich.
  • Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619.
  • 338454-14-1|1H-Indazole-5-boronic acid|BLD Pharm. (n.d.).
  • 1H-Indazole-5-boronic acid | 338454-14-1. (n.d.). J&K Scientific LLC.
  • Comparison of reactivity of different boron reagents (a) The predicted... (n.d.).
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • 1H-Indazole-5-boronic acid. (n.d.). Chem-Impex.
  • Osakada, K., & Nishihara, Y. (2019). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 48(38), 14175-14187.

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A Senior Application Scientist's Guide to the Purity Assessment of Commercial 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 1H-Indazole-5-boronic acid hydrochloride is a pivotal building block in the synthesis of a multitude of pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1][2] Its purity directly impacts reaction yields, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the comprehensive purity assessment of commercial this compound. We will move beyond simple protocol recitation to explain the "why" behind the "how," empowering you to make informed decisions in your laboratory.

The Challenge of Boronic Acids: Understanding Inherent Instabilities

Before delving into analytical techniques, it is crucial to understand the inherent chemical nature of boronic acids. These compounds exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This dehydration is often facile and can complicate analysis, leading to complex spectra and chromatograms.[3][4] Furthermore, the boronic acid functional group is susceptible to protodeboronation under certain conditions, leading to the formation of the parent indazole. Therefore, a multi-faceted analytical approach is not just recommended, but essential for a true purity assessment.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of the purity of this compound. A robust assessment relies on the synergistic application of several orthogonal methods. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Elemental Analysis (EA), Thermogravimetric Analysis (TGA), and Karl Fischer (KF) Titration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Identity and Impurity Profiling

NMR spectroscopy is arguably the most powerful tool for the initial assessment of identity and purity. It provides detailed structural information and can be used to identify and quantify impurities, often without the need for reference standards.

Causality of Experimental Choices:

Boronic acids can present challenges in NMR due to the formation of boroxine anhydrides, which can lead to complex or broad spectra.[3] The choice of solvent is critical to obtaining sharp, interpretable spectra. Protic solvents like methanol-d4 can break up the boroxine trimers, simplifying the spectrum, although this will result in the exchange of the B(OH)2 protons with the solvent.[3] For quantitative NMR (qNMR), a non-protic solvent like DMSO-d6 is often preferred, along with a certified internal standard.

Experimental Protocol: ¹H and ¹¹B NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • Integrate all signals and compare the relative integrals to the expected proton counts of the molecule.

  • ¹¹B NMR Acquisition:

    • Switch the spectrometer to the ¹¹B frequency.

    • Acquire a proton-decoupled ¹¹B NMR spectrum.

    • The chemical shift will be indicative of the boron species present (sp² hybridized boronic acid vs. sp³ hybridized boronate esters or complexes).[5][6][7][8]

  • Data Interpretation:

    • ¹H NMR: Look for the characteristic signals of the indazole ring protons and any unexpected signals that may indicate impurities. Common impurities to look for include residual solvents from synthesis (e.g., ethyl acetate, hexanes)[9][10][11], the parent 1H-indazole (from protodeboronation), and any process-related impurities.

    • ¹¹B NMR: A single, relatively sharp peak in the region of δ 28-30 ppm is indicative of the sp²-hybridized boronic acid. The presence of other signals could suggest the formation of boronate esters or other boron-containing species.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve acquire_H1 Acquire ¹H NMR dissolve->acquire_H1 acquire_B11 Acquire ¹¹B NMR dissolve->acquire_B11 analyze_H1 Analyze ¹H Spectrum (Structure, Impurities) acquire_H1->analyze_H1 analyze_B11 Analyze ¹¹B Spectrum (Boron Species) acquire_B11->analyze_B11

Caption: Workflow for NMR-based purity assessment.

High-Performance Liquid Chromatography (HPLC): Quantification of Purity and Impurities

HPLC is the workhorse of purity determination in the pharmaceutical industry, providing high-resolution separation and quantification of the main component and any impurities.

Causality of Experimental Choices:

The analysis of boronic acids by reversed-phase HPLC can be challenging due to on-column hydrolysis of the analyte.[12][13][14] The choice of mobile phase pH, column chemistry, and even the diluent for sample preparation are critical to obtaining accurate and reproducible results.[12][13] Using a mobile phase with a low pH (e.g., containing formic or phosphoric acid) can help to suppress the ionization of the boronic acid and improve peak shape.[15][16] The use of aprotic solvents like acetonitrile for sample dissolution can minimize hydrolysis prior to injection.[12]

Experimental Protocol: Reversed-Phase HPLC
  • System Preparation:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Accurately prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.[15] Further dilute with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity.

    • Identify and quantify any impurity peaks. For unknown impurities, their percentage can be reported as area percent.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & System Prep cluster_run Chromatographic Run cluster_analysis Data Analysis prep_sample Prepare Sample in Aprotic Solvent inject Inject Sample prep_sample->inject prep_system Equilibrate HPLC System prep_system->inject separate Gradient Elution inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC-based purity quantification.

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry provides an orthogonal method for confirming the molecular weight of the target compound and can be invaluable for identifying unknown impurities when coupled with a separation technique like HPLC (LC-MS).

Causality of Experimental Choices:

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like this compound.[17] However, boronic acids can exhibit complex behavior in the ESI source, sometimes forming adducts or dehydrating.[4][17] Therefore, careful interpretation of the mass spectrum is required.

Experimental Protocol: LC-MS
  • Instrumentation: Couple the outlet of the HPLC system described above to the inlet of an ESI mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).

    • Capillary Voltage and Source Temperature: Optimize for maximum signal intensity of the target ion.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak. The expected [M+H]⁺ ion for the free base (C₇H₇BN₂O₂) is m/z 163.07.

    • Analyze the mass spectra of any impurity peaks to propose their structures.

Elemental Analysis (EA): Confirmation of Empirical Formula

Elemental analysis provides a fundamental measure of purity by determining the mass fractions of carbon, hydrogen, and nitrogen.[18][19] This technique is particularly useful for confirming the empirical formula of a new batch or for detecting inorganic impurities that would be invisible to NMR or HPLC-UV.

Causality of Experimental Choices:

The principle of elemental analysis relies on the complete combustion of the sample and the quantitative detection of the resulting gases (CO₂, H₂O, N₂).[18] The accuracy of the technique is highly dependent on the purity of the sample, as even small amounts of impurities can significantly skew the results. For publication-quality data, the found values should be within ±0.4% of the calculated values.[20]

Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh a small amount of the dry sample (typically 1-3 mg) into a tin capsule.

  • Instrumental Analysis: Analyze the sample using an automated CHN elemental analyzer.

  • Data Comparison: Compare the experimentally determined weight percentages of C, H, and N to the theoretical values for C₇H₈BClN₂O₂.

Thermogravimetric Analysis (TGA) and Karl Fischer (KF) Titration: Quantifying Volatiles and Water Content

These two techniques are crucial for determining the presence of residual solvents and water, which are common impurities that can affect the accuracy of other analytical measurements and the reactivity of the compound.

Causality of Experimental Choices:
  • TGA measures the change in mass of a sample as a function of temperature.[21][22] It is excellent for detecting the presence of volatile impurities, including residual solvents and water.[23]

  • Karl Fischer Titration is a highly specific and accurate method for the quantitative determination of water content.[24][25][26][27][28] It is more sensitive than TGA for low levels of water.

Experimental Protocols:
  • TGA:

    • Place a small, accurately weighed amount of the sample (5-10 mg) into the TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).

    • Analyze the resulting thermogram for any mass loss events, which would indicate the presence of volatile components.

  • Karl Fischer Titration:

    • Use a volumetric or coulometric Karl Fischer titrator.

    • Dissolve a precisely weighed amount of the sample in a suitable anhydrous solvent (e.g., methanol).

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

    • The instrument will calculate the water content as a percentage of the sample weight.

Comparative Summary of Analytical Techniques

Technique Information Provided Primary Strengths Limitations Typical Application
¹H & ¹¹B NMR Structural confirmation, identification and quantification of organic impurities.High structural resolution, qNMR for absolute purity.Can be complicated by boroxine formation, less sensitive to inorganic impurities.Identity confirmation, impurity profiling.
HPLC-UV Quantitative purity, detection of non-volatile organic impurities.High resolution, excellent for quantification (area %).Requires a chromophore, potential for on-column degradation.Purity assay, stability testing.
LC-MS Molecular weight confirmation, identification of unknown impurities.High sensitivity, provides molecular weight information.Ionization efficiency can vary, complex spectra for boronic acids.Impurity identification, reaction monitoring.
Elemental Analysis Confirmation of empirical formula (C, H, N content).Fundamental measure of bulk purity.Not suitable for mixtures of isomers, requires high purity.Final purity check of a new batch.
TGA Detection and quantification of volatile components.Good for assessing thermal stability and solvent content.[21][22][23][29]Not specific for water, less sensitive than KF for low water content.Screening for residual solvents.
Karl Fischer Precise quantification of water content.Highly specific and accurate for water.[24][25]Does not detect other volatile impurities.Accurate water content determination.

Conclusion: An Integrated and Self-Validating Approach

The purity assessment of this compound is a critical step in ensuring the quality and reliability of downstream applications. A comprehensive and trustworthy evaluation cannot be achieved with a single analytical technique. Instead, an integrated approach, leveraging the orthogonal strengths of NMR, HPLC, MS, EA, TGA, and Karl Fischer, provides a self-validating system. By understanding the underlying principles and potential pitfalls of each method, researchers can confidently assess the quality of this vital chemical building block, paving the way for more robust and reproducible scientific advancements.

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X-ray crystal structure of 1H-Indazole-5-boronic acid hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystal Structure of 1H-Indazole-5-boronic Acid Hydrochloride Derivatives

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into structure-activity relationships (SAR), guides lead optimization, and ultimately dictates a compound's efficacy and properties. This guide provides a comprehensive analysis of the anticipated X-ray crystal structure of this compound and its derivatives.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] When combined with a boronic acid functional group—a versatile moiety known for its unique interactions with biological targets—the resulting molecule becomes a high-value building block for novel therapeutics, particularly in oncology.[3] This guide will not only explore the theoretical structural aspects but also provide actionable, field-proven protocols for its empirical determination.

Section 1: Deciphering the Molecular Architecture: Key Structural Motifs

The crystal structure of any molecule is governed by a delicate balance of intermolecular forces. In the case of this compound, we can anticipate a rich interplay of interactions dictated by its three key components: the indazole ring, the boronic acid group, and the hydrochloride salt form.

The 1H-Indazole Core: A Master of Interaction

The indazole ring system, a fusion of benzene and pyrazole, is more than a simple scaffold; it's an active participant in molecular recognition.[4] As a common "hinge-binding" fragment in kinase inhibitors, its nitrogen atoms are crucial for forming hydrogen bonds with protein backbones.[5] In a crystal lattice, we expect to see these same nitrogens participating in a network of hydrogen bonds. Furthermore, the aromatic nature of the fused rings facilitates π-π stacking interactions, which will play a significant role in the overall crystal packing.

The Boronic Acid Group: A Predictable Dimerizer

Organic boronic acids are well-known for their ability to form robust, self-complementary hydrogen-bonded dimers.[6] The -B(OH)₂ moiety typically arranges to create a characteristic R²₂(8) graph set motif, a planar eight-membered ring held together by two pairs of O-H···O hydrogen bonds.[7] This dimerization is a dominant force in the crystallization of many phenylboronic acids and is a foundational interaction to anticipate in our target molecule.[6]

The Impact of the Hydrochloride Salt

The inclusion of a hydrochloride salt fundamentally alters the crystallographic landscape. The protonation is expected to occur at the N2 position of the indazole ring, the most basic site. This creates a cationic indazolium species and introduces a chloride anion as a counter-ion. This has two major consequences:

  • New Hydrogen Bond Donor: The newly formed N-H⁺ group becomes a strong hydrogen bond donor.

  • New Hydrogen Bond Acceptor: The chloride anion (Cl⁻) is an excellent hydrogen bond acceptor.

This dramatically increases the complexity and strength of the potential hydrogen-bonding network, likely disrupting the simple boronic acid dimer motif in favor of a more intricate arrangement involving the indazolium cation and the chloride anion.

Section 2: Comparative Analysis: Building a Structural Hypothesis

A comparative analysis suggests a departure from simple boronic acid crystal packing. Instead of the classic dimer, a more probable scenario involves a hydrogen-bonding chain or sheet where the boronic acid's hydroxyl groups, the indazolium N-H⁺, and the indazole N1-H all interact with the chloride anion and with each other. This creates a highly stable, three-dimensional network.

The table below outlines the key parameters that researchers should analyze when comparing the experimentally determined structure of the parent compound with its derivatives. This framework allows for a systematic evaluation of how substitutions on the indazole ring affect the crystal packing and, by extension, the physicochemical properties of the compound.

Parameter1H-Indazole-5-boronic acid HCl (Parent)Derivative A (e.g., 3-methyl)Derivative B (e.g., 4-fluoro)Rationale & Significance
Space Group To be determinedTo be determinedTo be determinedReveals the crystal's symmetry. Changes can indicate significant alterations in packing.
Unit Cell Dimensions (Å) To be determinedTo be determinedTo be determinedDefines the size and shape of the repeating unit. Substituents will alter these values.
Key H-Bond Distances (Å) To be determinedTo be determinedTo be determinedQuantifies the strength of key interactions (e.g., N-H···Cl, O-H···Cl). Shorter distances imply stronger bonds.
Boronic Acid Motif Predicted: DisruptedTo be determinedTo be determinedDetermines if the classic R²₂(8) dimer forms or if a different network is present.
π-π Stacking Distance (Å) To be determinedTo be determinedTo be determinedMeasures the distance between aromatic rings. Electron-withdrawing/donating groups can tune this interaction.
Torsion Angles (°) To be determinedTo be determinedTo be determinedDescribes the rotation around key bonds, such as the C-B bond, indicating steric effects of substituents.

Section 3: Experimental Workflow for Structure Determination

Achieving a high-resolution crystal structure is a multi-step process requiring precision and an understanding of the underlying chemical principles. The following workflow provides a comprehensive guide for researchers.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction & Analysis Synthesis Synthesis of Precursor Coupling Suzuki Coupling with Boronic Ester Synthesis->Coupling Salt HCl Salt Formation Coupling->Salt Purify Purification Salt->Purify Screen Solvent Screening Purify->Screen Grow Crystal Growth (Slow Evaporation) Screen->Grow Harvest Crystal Harvesting Grow->Harvest Mount Crystal Mounting Harvest->Mount Collect Data Collection Mount->Collect Solve Structure Solution Collect->Solve Refine Structure Refinement & Validation Solve->Refine End End Refine->End Final Structure (CIF)

Caption: Workflow for X-ray crystal structure determination.

Synthesis and Purification Protocol
  • Synthesis of 5-Bromo-1H-indazole: A common starting point involves the reaction of 2-fluoro-5-bromobenzonitrile with hydrazine hydrate.[5] This reaction is often high-yielding and proceeds quickly under reflux.

  • Suzuki-Miyaura Coupling: The 5-bromo-1H-indazole is then coupled with a boronic acid pinacol ester, such as bis(pinacolato)diboron, using a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., Cs₂CO₃) to yield the 1H-Indazole-5-boronic acid ester.[5]

  • Hydrolysis and Salt Formation: The resulting boronic ester is hydrolyzed to the boronic acid. The crude boronic acid is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.

  • Purification: Purity is critical for successful crystallization. The hydrochloride salt can be purified by recrystallization. A common method for purifying boronic acids involves forming the salt with a base, washing away impurities, and then re-acidifying to obtain the pure acid.[8] For the pre-formed salt, careful selection of a recrystallization solvent system (e.g., ethanol/water, methanol/diethyl ether) is key.

Crystallization Protocol

The goal is to grow a single, defect-free crystal larger than 0.1 mm in all dimensions.[9]

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when heated.

  • Crystal Growth by Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent mixture at a slightly elevated temperature.

    • Filter the solution while warm through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

X-ray Diffraction and Structure Solution
  • Crystal Mounting: Using a microscope, select a well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a goniometer head.[10]

  • Data Collection: Place the mounted crystal into the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.[11] An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]

  • Structure Solution and Refinement: The collected diffraction data (angles and intensities of reflections) are processed. Mathematical methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.[9] An atomic model is built into this map and then refined using least-squares algorithms to achieve the best possible fit between the calculated and observed diffraction data.[12] The final output is typically a Crystallographic Information File (CIF).

Section 4: Visualizing Key Interactions

A powerful way to understand crystal packing is to visualize the dominant intermolecular forces. The following diagram illustrates the hypothesized network of interactions for this compound, showcasing the crucial role of the chloride ion in bridging the different functional groups.

G cluster_Indazole1 Indazole Cation 1 cluster_Boronic1 Boronic Acid 1 cluster_Indazole2 Indazole Cation 2 cluster_Boronic2 Boronic Acid 2 N1_1 N1-H Cl1 Cl- N1_1->Cl1 H-Bond N2_1 N2-H+ N2_1->Cl1 H-Bond Ring1 Aromatic Rings Ring2 Aromatic Rings Ring1->Ring2 π-Stacking B1_OH1 O-H B1_OH1->Cl1 H-Bond B1_OH2 O-H Cl2 Cl- B1_OH2->Cl2 H-Bond N1_2 N1-H N1_2->Cl2 H-Bond N2_2 N2-H+ N2_2->Cl2 H-Bond B2_OH1 O-H B2_OH2 O-H

Caption: Hypothesized intermolecular hydrogen-bonding network.

This guide provides a foundational framework for the synthesis, crystallization, and structural analysis of this compound derivatives. By systematically applying these protocols and comparative analyses, researchers can gain critical insights into the solid-state behavior of this important class of molecules, accelerating the drug design and development process.

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The Versatility of the Indazole Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers down a multitude of synthetic pathways. Among the privileged heterocyclic structures, the 1H-indazole core has emerged as a cornerstone for the development of a diverse array of biologically active molecules.[1][2] Its rigid bicyclic framework and versatile substitution patterns have made it a favored scaffold in the design of compounds targeting a wide range of diseases, most notably cancer and inflammation.[1][2] This guide provides a comprehensive comparison of the biological activities of compounds synthesized from a key building block, 1H-Indazole-5-boronic acid hydrochloride. This versatile precursor, amenable to powerful cross-coupling methodologies, unlocks a vast chemical space for drug discovery.

This technical guide will delve into the synthesis and comparative biological evaluation of indazole derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their performance against established alternatives. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to support our comparisons, all grounded in authoritative scientific literature.

The Strategic Advantage of this compound in Synthesis

The utility of this compound as a synthetic intermediate lies in the reactivity of its boronic acid moiety. This functional group is a key participant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly versatile method for the formation of carbon-carbon bonds.[3][4][5] This reaction allows for the efficient and modular assembly of complex molecules by coupling the indazole core with a wide variety of aryl or heteroaryl halides. The ability to introduce diverse substituents at the 5-position of the indazole ring is a powerful tool for tuning the pharmacological properties of the resulting compounds and exploring structure-activity relationships (SAR).

Below is a generalized workflow for the synthesis of 5-aryl-1H-indazole derivatives from this compound, illustrating the central role of the Suzuki-Miyaura coupling.

cluster_synthesis Synthetic Workflow A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Aryl/Heteroaryl Halide (R-X) B->C D 5-Aryl-1H-Indazole Derivative C->D C-C Bond Formation E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, Mass Spec) E->F

Caption: Generalized workflow for the synthesis of 5-aryl-1H-indazole derivatives.

Anticancer Activity: A Comparative Analysis

The indazole scaffold is a prominent feature in a number of FDA-approved and clinical-stage anticancer agents, including Pazopanib, a multi-kinase inhibitor.[6] Derivatives of 1H-indazole have demonstrated potent activity against a variety of cancer cell lines, often through the inhibition of protein kinases that are critical for tumor growth and survival.

Performance Comparison: Indazole Derivatives vs. Pazopanib

To provide a clear comparison, we will examine the in vitro cytotoxic activity of representative indazole derivatives against two common cancer cell lines: K562 (chronic myeloid leukemia) and HepG2 (hepatocellular carcinoma). These will be compared with the activity of the established drug, Pazopanib.

Compound/DrugTarget Cell LineIC50 (µM)Reference
Indazole Derivative 6o K5625.15 ± 0.55[7]
Indazole Derivative 5k HepG23.32 ± 0.43[7]
Pazopanib A549 (Lung Cancer)4-6[8]
Pazopanib J82 (Bladder Cancer)24.57[9]
Pazopanib HT1376 (Bladder Cancer)28.21[9]
Pazopanib RT4 (Bladder Cancer)5.14[9]

Analysis: The data indicates that specific indazole derivatives can exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to or even exceeding that of Pazopanib against certain cell lines. For instance, Indazole Derivative 5k shows a potent effect on HepG2 cells.[7] It is important to note that the activity of Pazopanib varies significantly across different cancer cell types, highlighting the importance of selecting appropriate cell lines for screening.[8][9] The promising activity of these indazole derivatives warrants further investigation into their mechanism of action and in vivo efficacy.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The following protocol outlines the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining the cytotoxic effects of synthesized indazole derivatives. The principle of this colorimetric assay is the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Materials:

  • Synthesized indazole derivatives

  • Cancer cell lines (e.g., K562, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Add 100 µL of the compound solutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (e.g., 5-Fluorouracil).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

cluster_assay MTT Assay Workflow A Seed Cells in 96-well plate B Add Indazole Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Anti-inflammatory Activity: Targeting the COX Enzymes

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, and many, like Bendazac and Benzydamine, are based on the 1H-indazole scaffold.[10] This suggests that derivatives of this compound could also yield potent anti-inflammatory agents.

Performance Comparison: Indazole Derivatives vs. Established NSAIDs

We will compare the in vitro COX-2 inhibitory activity of representative indazole derivatives with the well-established NSAID, Diclofenac.

Compound/DrugTarget EnzymeIC50 (µM)Reference
Indazole COX-212.32 - 23.42[11]
5-Aminoindazole COX-212.32 - 23.42[11]
6-Nitroindazole COX-212.32 - 23.42[11]
Diclofenac Ovine COX-20.79[1]
Diclofenac Human COX-20.40[1]

Analysis: The investigated indazole derivatives demonstrate moderate inhibitory activity against COX-2, with IC50 values in the micromolar range.[11] While not as potent as the established NSAID Diclofenac, which exhibits sub-micromolar IC50 values, these findings highlight the potential of the indazole scaffold for developing novel anti-inflammatory agents.[1] Further structural modifications, guided by SAR studies, could lead to the discovery of more potent and selective COX-2 inhibitors.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for assessing the in vitro inhibitory activity of compounds against the COX-2 enzyme. The assay measures the production of prostaglandin E2 (PGE2), a key product of the COX-2-mediated arachidonic acid cascade.

Materials:

  • Synthesized indazole derivatives

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • COX-2 inhibitor standard (e.g., Celecoxib)

  • Enzyme immunoassay (EIA) kit for PGE2 detection

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a reaction tube, combine the reaction buffer, heme cofactor, and the COX-2 enzyme. Add the indazole derivative (dissolved in DMSO) or the standard inhibitor. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding a quenching agent (e.g., stannous chloride).

  • PGE2 Quantification: Dilute the reaction mixture with the EIA buffer and quantify the amount of PGE2 produced using a competitive enzyme immunoassay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[11]

cluster_cox_assay COX-2 Inhibition Assay Workflow A Pre-incubate COX-2 enzyme with Indazole Derivative B Initiate reaction with Arachidonic Acid A->B C Terminate Reaction B->C D Quantify PGE2 production (EIA) C->D E Calculate IC50 D->E

Caption: Workflow for the in vitro COX-2 inhibition assay.

Conclusion and Future Directions

This guide has demonstrated that this compound is a valuable and versatile starting material for the synthesis of biologically active compounds with significant potential in both oncology and anti-inflammatory research. The modularity of the Suzuki-Miyaura coupling allows for the creation of diverse libraries of indazole derivatives, enabling extensive structure-activity relationship studies.

The comparative data presented herein reveals that novel indazole derivatives can exhibit anticancer activity comparable to established drugs like Pazopanib and possess promising, albeit more moderate, anti-inflammatory properties when compared to potent NSAIDs like Diclofenac. The detailed experimental protocols provided offer a solid foundation for researchers to synthesize and evaluate their own indazole-based compounds.

Future research in this area should focus on several key aspects:

  • Optimization of Potency and Selectivity: Further chemical modifications of the indazole scaffold are necessary to enhance the potency and, particularly for anticancer agents, the selectivity towards specific kinase targets to minimize off-target effects.

  • Mechanism of Action Studies: For the most promising compounds, detailed mechanistic studies are crucial to elucidate their precise molecular targets and signaling pathways.

  • In Vivo Evaluation: Compounds that demonstrate strong in vitro activity must be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The journey from a simple building block like this compound to a clinically effective drug is long and challenging. However, the inherent versatility and proven biological relevance of the indazole scaffold make it a highly promising starting point for the discovery of the next generation of therapeutic agents.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Pazopanib synergizes with docetaxel in the tre
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Pazopanib inhibits tumor growth in vitro. (a) Effect on cells...
  • IC 50 values obtained for the tested compounds against both HepG2 and HeLa cell lines.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
  • Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay. Benchchem.
  • Application Notes and Protocols for Determining Pazopanib's IC50 Values. Benchchem.
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Unknown Source.
  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Unknown Source.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH.
  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. PMC - PubMed Central.
  • [Synthesis and anti-inflammatory activity of some indazole deriv
  • The B-Raf Status of Tumor Cells May Be a Significant Determinant of Both Antitumor and Anti-Angiogenic Effects of Pazopanib in Xenograft Tumor Models. NIH.
  • Synthesis and biological evaluation of indazole deriv
  • Synthesis and Evaluation of Anticancer Activity of Indazole Deriv
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Unknown Source.
  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives.
  • Indazole-based antiinflammatory and analgesic drugs.
  • (PDF) Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.
  • Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. Studylib.
  • 1H-Indazole-5-boronic acid | 338454-14-1. J&K Scientific LLC.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • The IC50 values of test samples against K-562, HL-60, HeLa and HepG2 cancer cells after 48h.
  • IC 50 values of synthesized compounds against K562 cell line..
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. The Royal Society of Chemistry.
  • IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram.
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
  • In-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors based on a single HPLC run with UV detection using bovine aortic coronary endothelial cells (BAECs). PubMed.
  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI.

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A Senior Application Scientist's Guide to Benchmarking Suzuki Coupling Protocols for Indazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation. Its prevalence in numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors, underscores its importance.[1][2] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of this privileged heterocycle, enabling the crucial C-C bond formation to build molecular complexity.[2] However, the unique electronic properties of indazoles, especially those with a free N-H group, present distinct challenges to achieving high-yielding and reproducible couplings.[3][4]

This guide provides an in-depth comparison of contemporary Suzuki coupling protocols for indazole boronic acids and their halo-indazole counterparts. We will dissect the critical parameters, explain the mechanistic rationale behind component selection, and present standardized protocols with supporting data to empower you to select and optimize the ideal conditions for your specific indazole substrates.

The Challenge: Why Indazoles Demand Specialized Protocols

The Suzuki-Miyaura coupling, while robust, is not a "one-size-fits-all" reaction. The nitrogen-rich indazole ring introduces complexities that can hinder the catalytic cycle.[3][4]

  • Catalyst Inhibition: The lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes. This is particularly problematic for unprotected N-H indazoles.[3]

  • Competing N-Arylation: In the presence of a base, the acidic N-H proton can be removed, creating an indazolide anion that can compete in side reactions.

  • Poor Solubility: Indazole derivatives can exhibit poor solubility in common organic solvents, necessitating careful solvent system selection.[5]

  • Ring-Opening Isomerization: Under strongly basic conditions, N-protected indazoles can be susceptible to an undesirable ring-opening to form ortho-aminobenzonitriles.[6]

These challenges necessitate a nuanced approach to protocol development, focusing on the judicious selection of catalyst, ligand, base, and solvent to favor the desired C-C bond formation.

Comparative Analysis of Key Suzuki Coupling Protocols

Here, we evaluate three distinct protocols, each tailored to address specific challenges in indazole coupling, such as the use of unprotected N-H indazoles and different halo-indazole starting materials.

Parameter Protocol 1: For Unprotected 3-Chloroindazoles Protocol 2: For N-Alkyl/Aryl 5-Bromoindazoles Protocol 3: For Unprotected 7-Bromoindazoles
Catalyst XPhos Pd G2 (2.0–3.5 mol%)[3]Pd(dppf)Cl₂ (5 mol%)[7]Pd(PPh₃)₄ (10 mol%)[8]
Ligand XPhos (part of precatalyst)[3]dppf (part of catalyst)[7]PPh₃ (part of catalyst)[8]
Base K₃PO₄ (2.0 equiv.)[3]K₂CO₃ (2.0 equiv.)[7]Cs₂CO₃ (1.3 equiv.)[8]
Solvent System 1,4-Dioxane/H₂O (4:1)[3]Dimethoxyethane (DME)[7]1,4-Dioxane/EtOH/H₂O (3:1.5:0.5)[8]
Temperature 100 °C[3]80 °C[7]140 °C (Microwave or Sealed Tube)[8]
Reaction Time 15–20 hours[3]2 hours[7]2 hours (MW) or 4 hours (Sealed Tube)[8]
Substrate Scope Good for various aryl & heteroaryl boronic acids with unprotected 3-chloroindazoles.[3]Effective for N-alkyl and N-Boc protected 5-bromoindazoles with heteroaryl boronic acids.[7]Broad scope for aryl and heteroaryl boronic acids with unprotected 4-substituted-7-bromoindazoles.[8]
Yields Good to excellent (up to 95%)[3]Good to high (up to 95%)[7]Moderate to good (up to 80%)[8]
Expert Insights into Protocol Component Selection

The success of a Suzuki coupling hinges on the interplay between its components. Here’s the rationale behind the choices in our benchmarked protocols:

Catalysts and Ligands: The Heart of the Reaction

The choice of palladium source and its coordinating ligand is critical.

  • Protocol 1 (XPhos Pd G2): For the challenging coupling of unprotected N-H indazoles, a highly active catalyst system is required.[3] XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of even less reactive aryl chlorides and accelerates the reductive elimination step.[3] The use of a pre-catalyst like XPhos Pd G2 ensures the efficient generation of the active Pd(0) species and provides greater stability.[3][9]

  • Protocol 2 (Pd(dppf)Cl₂): This catalyst is a workhorse for many cross-coupling reactions.[7] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a good balance of steric bulk and electron-donating properties, making it effective for a range of substrates, particularly when N-protection mitigates catalyst inhibition.[7]

  • Protocol 3 (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classical, air-sensitive catalyst. While less active than modern Buchwald-type systems, it can be highly effective under more forcing conditions (higher temperatures), as demonstrated in this protocol.[8] The higher catalyst loading (10 mol%) helps to overcome its lower turnover frequency.[8]

The Role of the Base: More Than a Proton Scavenger

The base plays a multifaceted role in the Suzuki coupling: it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[10]

  • K₃PO₄ (Potassium Phosphate): A moderately strong base that is effective in promoting the coupling of challenging substrates like unprotected N-H heterocycles. Its solubility in aqueous/organic mixtures is sufficient to facilitate the reaction.[3]

  • K₂CO₃ (Potassium Carbonate): A common and cost-effective base, often used in less demanding couplings where the substrates are more robust.[5][7]

  • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base than K₂CO₃.[10] Its enhanced basicity and solubility can accelerate the transmetalation step, which is often rate-limiting, making it a good choice for more challenging couplings.[8]

Solvent Systems: Creating the Ideal Reaction Environment

The solvent must dissolve the reactants and facilitate the interaction between the organic and aqueous phases (where the base and boronate often reside).

  • 1,4-Dioxane/Water: A widely used solvent system that provides a good balance of polarity for dissolving both the organic substrates and the inorganic base.[5]

  • Dimethoxyethane (DME): A polar, aprotic solvent that is effective for many Suzuki couplings, particularly when anhydrous or near-anhydrous conditions are preferred.[7]

  • Dioxane/EtOH/H₂O: This mixed solvent system is employed to enhance the solubility of all reaction components, especially at the high temperatures used in Protocol 3.[8]

Visualizing the Process: Mechanism and Workflow

To better understand the reaction dynamics, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a generalized experimental workflow.

Suzuki_Mechanism cluster_boron Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Intermediate R¹-Pd(II)L₂-R² Transmetalation->PdII_Intermediate Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (Indazole Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reagents Vessel Combine Indazole Halide, Boronic Acid, and Base in a reaction vessel Start->Vessel Solvent Add Degassed Solvent System Vessel->Solvent Degas Degas Mixture (e.g., Ar sparging) Solvent->Degas Catalyst Add Palladium Catalyst/Pre-catalyst under inert atmosphere Degas->Catalyst Heat Heat to Reaction Temperature with vigorous stirring Catalyst->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Reaction Work-up: Cool, Dilute, Extract Monitor->Workup Purify Purify Crude Product (Column Chromatography) Workup->Purify End End: Characterize Product Purify->End

Caption: A generalized workflow for setting up a Suzuki coupling reaction.

Detailed Experimental Protocols

The following are step-by-step procedures for the benchmarked protocols. Safety Note: These reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Coupling of Unprotected 3-Chloroindazole with Arylboronic Acids[5]

Materials:

  • 3-Chloro-1H-indazole (1.00 mmol, 1.0 equiv)

  • Arylboronic acid (2.00 mmol, 2.0 equiv)

  • XPhos Pd G2 (0.020-0.035 mmol, 2.0-3.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.00 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-chloro-1H-indazole, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (Argon) three times.

  • Under a positive pressure of Argon, add the XPhos Pd G2 precatalyst.

  • Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Seal the vial tightly with a Teflon-lined cap.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 15-20 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of 5-Bromo-1-ethyl-1H-indazole with Heteroarylboronic Acids[9]

Materials:

  • 5-Bromo-1-ethyl-1H-indazole (1.0 equiv)

  • Heteroarylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous dimethoxyethane (DME)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-1-ethyl-1H-indazole, the heteroarylboronic acid, and K₂CO₃.

  • Evacuate and backfill the tube with Argon three times.

  • Add Pd(dppf)Cl₂ under a positive flow of Argon.

  • Add anhydrous DME via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography.

Protocol 3: Coupling of Unprotected 4-Substituted-7-bromo-1H-indazoles[3][10]

Materials:

  • 4-Substituted-7-bromo-1H-indazole (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.1-1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.10 equiv, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.3 equiv)

  • 1,4-Dioxane (3 mL)

  • Ethanol (1.5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • In a microwave vial equipped with a magnetic stir bar, combine the 7-bromo-1H-indazole derivative, the boronic acid, Cs₂CO₃, and Pd(PPh₃)₄.

  • Add the solvent mixture of 1,4-dioxane, ethanol, and water.

  • Seal the vial with a cap.

  • Method A (Microwave): Place the vial in a microwave reactor and heat to 140 °C for 2 hours.

  • Method B (Conventional Heating): Place the sealed vial in a preheated oil bath at 140 °C for 4 hours.

  • After the reaction is complete (monitored by TLC/LC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of indazole boronic acids and their halo-derivatives is a field of continuous refinement. While classical conditions using catalysts like Pd(PPh₃)₄ can be effective, modern protocols employing bulky, electron-rich phosphine ligands such as XPhos offer superior performance for challenging substrates, especially unprotected N-H indazoles.[3] The choice of protocol should be guided by the nature of the indazole (N-protected vs. unprotected), the identity of the halide, and the reactivity of the boronic acid partner.

As the demand for novel indazole-based therapeutics grows, so too will the need for even more robust, efficient, and scalable coupling methodologies. Future research will likely focus on further expanding the substrate scope, reducing catalyst loadings, and developing protocols that operate under milder, more environmentally benign conditions. By understanding the principles and benchmarked data presented in this guide, researchers are better equipped to navigate the complexities of indazole functionalization and accelerate the discovery of next-generation pharmaceuticals.

References

  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Various Authors. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). ResearchGate. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. (2021). RSC Publishing. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Available at: [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (n.d.). ResearchGate. Available at: [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed. Available at: [Link]

  • Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). National Institutes of Health. Available at: [Link]

  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. (2025). ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to the Kinetic Landscape of 1H-Indazole-5-boronic acid hydrochloride in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of the kinetic performance of 1H-Indazole-5-boronic acid hydrochloride in the context of Suzuki-Miyaura cross-coupling reactions. Moving beyond simple procedural outlines, we will dissect the causality behind experimental choices, offering a field-proven perspective on reaction optimization and mechanistic understanding.

Introduction: The Rising Prominence of the Indazole Moiety

The indazole scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors for oncology.[1] Consequently, the efficient incorporation of this heterocycle into complex molecules is of paramount importance. This compound has emerged as a key building block for this purpose, primarily through its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, as with many heteroarylboronic acids, its reactivity profile presents unique challenges and opportunities that can only be fully understood through detailed kinetic analysis. This guide aims to provide a comparative kinetic perspective on the use of this compound, contrasting its expected performance with that of more conventional arylboronic acids and exploring the critical side reactions that can impact overall synthetic efficiency.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle. A simplified representation of this cycle is crucial for understanding the kinetic discussion that follows.[2][3]

Suzuki-Miyaura Catalytic Cycle cluster_base Base Activation Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar'-X Ar'-Pd(II)-X(L2) Ar'-Pd(II)-X(L2) Oxidative Addition->Ar'-Pd(II)-X(L2) Transmetalation Transmetalation Ar'-Pd(II)-X(L2)->Transmetalation [ArB(OH)3]- Ar'-Pd(II)-Ar(L2) Ar'-Pd(II)-Ar(L2) Transmetalation->Ar'-Pd(II)-Ar(L2) Reductive Elimination Reductive Elimination Ar'-Pd(II)-Ar(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' ArB(OH)2 ArB(OH)2 [ArB(OH)3]- [ArB(OH)3]- ArB(OH)2->[ArB(OH)3]- Base (e.g., OH-)

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The overall rate of the reaction is determined by the slowest step in this cycle, often referred to as the rate-determining step. For many Suzuki-Miyaura reactions, this is the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[4] However, oxidative addition can also be rate-limiting, particularly with less reactive aryl chlorides.[5]

Kinetic Considerations: Why Rate Matters

A thorough understanding of reaction kinetics is not merely an academic exercise; it is fundamental to practical and efficient synthesis. By studying the rate of a reaction, we can:

  • Optimize Reaction Conditions: Kinetic data allows for the rational selection of catalysts, ligands, bases, and solvents to maximize the rate of the desired product formation while minimizing side reactions.

  • Elucidate Reaction Mechanisms: By observing how changes in reactant concentrations and conditions affect the reaction rate, we can gain insight into the elementary steps of the catalytic cycle.

  • Ensure Reproducibility and Scalability: A well-characterized kinetic profile is essential for developing robust and scalable synthetic processes, a critical consideration in drug development.

Comparative Reactivity in the Transmetalation Step

The transmetalation step is highly sensitive to the electronic and steric properties of the boronic acid. Generally, more electron-rich aryl groups are expected to transmetalate at a faster rate due to the increased nucleophilicity of the carbon atom attached to the boron.

A Quantitative Look at a Model System:

A study by Hartwig and coworkers provides valuable quantitative data on the rate of the transmetalation step for a model arylboronic acid and its corresponding esters.[2] The formation of the cross-coupled product from a pre-formed arylpalladium(II) complex was monitored by ¹⁹F NMR spectroscopy, yielding the following first-order rate constants:

Boron ReagentRate Constant (k) at -30 °C (s⁻¹)Relative Rate
4-Fluorophenylboronic acid(5.78 ± 0.13) × 10⁻⁴1.0
4-Fluorophenylboronic acid catechol ester2.68 ± 0.05 × 10⁻³4.6
4-Fluorophenylboronic acid ethylene glycol ester1.33 ± 0.07 × 10⁻²23.0

This data clearly demonstrates that the nature of the boron species has a profound impact on the rate of transmetalation, with the ethylene glycol ester reacting significantly faster than the free boronic acid. This is attributed to the electronic properties of the oxygen atoms in the boronic ester, which influence the nucleophilicity of the ipso-carbon.

Extrapolating to this compound:

The indazole ring system is a bicyclic aromatic heterocycle containing two nitrogen atoms. The electronic nature of the indazole ring can be considered somewhat electron-rich due to the presence of the pyrrole-like nitrogen, but the overall effect on the boronic acid's reactivity is complex. The Lewis basic nitrogen atoms of the indazole ring can potentially coordinate to the palladium center, which can lead to catalyst inhibition and a decrease in the reaction rate. This is a well-documented phenomenon, often referred to as the "2-pyridyl problem" in the context of pyridine-containing substrates. While the boronic acid in our topic is at the 5-position, potential coordination effects cannot be entirely dismissed.

Furthermore, the hydrochloride salt form of the boronic acid will influence the pH of the reaction mixture, which, as we will see in the next section, has a significant impact on a crucial side reaction.

The Competing Pathway: Protodeboronation

A major challenge in Suzuki-Miyaura couplings, especially with heteroaryl boronic acids, is the competing protodeboronation reaction. This is a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted arene and boric acid, thus reducing the yield of the desired cross-coupled product.

The kinetics of protodeboronation are highly dependent on the pH of the reaction medium. Extensive studies by Lloyd-Jones and others have revealed multiple pathways for this decomposition, each with its own pH-rate profile.

Protodeboronation_Pathways cluster_acidic Acidic Conditions cluster_neutral_basic Neutral/Basic Conditions cluster_autocatalysis Autocatalysis (pH ≈ pKa) ArB(OH)2 ArB(OH)2 ArH + B(OH)3 ArH + B(OH)3 ArB(OH)2->ArH + B(OH)3 H+ catalyzed [ArB(OH)3]- [ArB(OH)3]- ArB(OH)2->[ArB(OH)3]- OH- Dimerization/Disproportionation Dimerization/Disproportionation ArB(OH)2->Dimerization/Disproportionation [ArB(OH)3]- ArH + B(OH)4- ArH + B(OH)4- [ArB(OH)3]-->ArH + B(OH)4- Hydrolysis ArH + Boron byproducts ArH + Boron byproducts Dimerization/Disproportionation->ArH + Boron byproducts

Caption: Key pathways for the protodeboronation of arylboronic acids.

For many heteroaryl boronic acids, the rate of protodeboronation is significant under the basic conditions typically employed for Suzuki-Miyaura coupling. This underscores the importance of carefully controlling the reaction pH and minimizing reaction times to maximize the yield of the desired product. The use of the hydrochloride salt of 1H-indazole-5-boronic acid will initially create a more acidic environment, which could potentially mitigate base-catalyzed protodeboronation at the start of the reaction. However, as the reaction progresses and base is consumed, the pH will change, and the rate of protodeboronation may increase.

Experimental Protocols for Kinetic Analysis

To obtain reliable kinetic data, careful experimental design and execution are paramount. The following are detailed protocols for monitoring the kinetics of a Suzuki-Miyaura reaction using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

General Experimental Workflow

Kinetic_Study_Workflow Reaction_Setup Reaction Setup (Inert atmosphere, precise temperature control) Initiation Initiate Reaction (e.g., add catalyst) Reaction_Setup->Initiation Sampling Time-Point Sampling Initiation->Sampling Quenching Quench Aliquot (e.g., dilute in cold solvent with internal standard) Sampling->Quenching Analysis Analytical Measurement (HPLC or NMR) Quenching->Analysis Data_Processing Data Processing (Concentration vs. Time) Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling (Determine rate constants) Data_Processing->Kinetic_Modeling

Caption: A generalized workflow for conducting a kinetic study of a chemical reaction.

Protocol for Kinetic Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantitative analysis of reaction mixtures, offering high resolution and sensitivity.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (a stable compound not involved in the reaction, e.g., biphenyl)

  • Quenching solvent (e.g., acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0 equivalents), and the internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel.

  • Temperature Control: Bring the reaction mixture to the desired temperature (e.g., 80 °C) using a temperature-controlled oil bath.

  • Reaction Initiation: Dissolve the palladium catalyst in a small amount of the reaction solvent and inject it into the reaction mixture to start the reaction (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a known volume of the quenching solvent (e.g., 1 mL of acetonitrile). This will stop the reaction and dilute the sample for analysis.

  • HPLC Analysis: Analyze the quenched samples by HPLC. The concentrations of the starting materials and the product are determined by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.

Protocol for Kinetic Monitoring by NMR Spectroscopy

NMR spectroscopy provides a direct, non-invasive method for monitoring reaction kinetics in real-time. ¹H, ¹⁹F, or ³¹P NMR can be used depending on the specific reactants.

Materials:

  • Reactants and catalyst as described for the HPLC protocol.

  • Deuterated solvent (e.g., 1,4-dioxane-d₈)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, combine the this compound, aryl halide, base, and an internal standard (if necessary) in the deuterated solvent.

  • Pre-acquisition: Acquire an initial NMR spectrum of the reaction mixture before the addition of the catalyst to obtain a t=0 reference.

  • Reaction Initiation: Add a small, known amount of the palladium catalyst to the NMR tube, quickly mix, and place the tube in the NMR spectrometer, which has been pre-heated to the desired reaction temperature.

  • Data Acquisition: Acquire a series of NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials and the product in each spectrum. The relative concentrations can be determined from the integral values. Plot the concentration of the product versus time to determine the reaction rate.

Conclusion and Recommendations

The kinetic performance of this compound in Suzuki-Miyaura cross-coupling reactions is a nuanced interplay between its inherent reactivity in the transmetalation step and its susceptibility to protodeboronation. While direct comparative rate constants for its coupling are not yet established, the following evidence-based recommendations can be made:

  • Mind the Side Reaction: Protodeboronation is a significant competing pathway. Careful control of pH and reaction time is crucial to maximize the yield of the desired coupled product. The use of the hydrochloride salt may offer an initial advantage by lowering the pH, but the reaction conditions should be optimized to avoid prolonged exposure to strongly basic environments.

  • Consider Boronic Esters: As demonstrated by kinetic studies on other systems, converting the boronic acid to an ester, such as a neopentyl or pinacol ester, can significantly enhance the rate of transmetalation and improve stability. This is a highly recommended strategy for improving the efficiency of couplings with 1H-indazole-5-boronic acid.

  • Ligand and Catalyst Choice is Key: For heteroaryl boronic acids, the choice of palladium catalyst and ligand is critical to overcome potential catalyst inhibition by the nitrogen atoms of the indazole ring. The use of electron-rich, bulky phosphine ligands is often beneficial.

  • Thorough Optimization is Essential: Due to the complex interplay of factors, a systematic kinetic analysis, as outlined in the provided protocols, is the most reliable way to identify the optimal reaction conditions for any specific coupling involving this compound.

By applying these principles and employing rigorous kinetic analysis, researchers can unlock the full synthetic potential of this valuable building block in the pursuit of novel and impactful therapeutics.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of vulnerable boronic acids. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Catalytic, Asymmetric [4 + 2] Cycloadditions of Allenylsilanes with α,β-Unsaturated Acylals. Journal of the American Chemical Society, 128(28), 9130–9139. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base. Chemistry – A European Journal, 17(9), 2492-2503. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Adamo, C., & Lelj, F. (1996). A DFT study of the Suzuki reaction. Journal of Organometallic Chemistry, 522(1), 133-139. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross‐Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Molander, G. A., & Ito, T. (2006). Cross-Coupling Reactions of Potassium Alkenyl- and Alkynyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Novel Suzuki–Miyaura Coupling Reactions Catalyzed by Well-Defined Palladium Precatalysts. Organometallics, 34(23), 5497-5508. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Tyagi, V., & Kumar, A. (2018). Recent advances in Suzuki-Miyaura cross-coupling reaction. Tetrahedron, 74(38), 5535-5555. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium Acetate as a Catalyst for Suzuki Reactions in Water. Organic Letters, 4(17), 2973-2976. [Link]

  • Bedford, R. B., & Cazin, C. S. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides. *Chemical Communications, (16), 1540-1541. [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • Grushin, V. V. (2004). The Suzuki−Miyaura Cross-Coupling Reaction. Chemical Reviews, 104(3), 1629–1662. [Link]

  • Jutand, A. (2007). Rate and Mechanism of the Suzuki−Miyaura Reaction. *Topics in Organometallic Chemistry, 24, 1-48. [Link]

  • Matos, K., & Soderquist, J. A. (1998). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(3), 461-470. [Link]

  • Miyaura, N. (2002). Cross-Coupling Reaction of Organoboron Compounds via a Transmetalation to Palladium(II) Complexes. *Topics in Current Chemistry, 219, 11-59. [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions: Scope and Limitations of a New Catalyst System. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

Sources

A Comparative Guide to the Reactivity of 1H-Indazole-5-boronic acid hydrochloride: A DFT-Informed Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the reactivity of 1H-Indazole-5-boronic acid hydrochloride, a critical building block in modern medicinal chemistry. We will explore its electronic structure, mechanistic behavior in Suzuki-Miyaura cross-coupling reactions, and relative performance against other boronic acids, grounding our discussion in the predictive power of Density Functional Theory (DFT) studies.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology such as Axitinib and Entrectinib[1][2]. Indazole-containing compounds exhibit a wide range of biological activities, making them a focal point of synthetic efforts[3][4]. This compound serves as a versatile and indispensable reagent for introducing this valuable moiety into complex molecules, primarily through palladium-catalyzed cross-coupling reactions[5][6]. Its stability, reactivity, and commercial availability make it a go-to component for constructing carbon-carbon bonds in the synthesis of novel pharmaceutical candidates[6][7].

Understanding the nuanced reactivity of this reagent is paramount for optimizing reaction conditions and predicting outcomes. This guide leverages DFT to dissect the electronic and structural factors governing its behavior, offering a framework for its rational application in synthesis.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling is the cornerstone application for this compound. The reaction facilitates the formation of a C-C bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex[8]. The generally accepted catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination[9][10].

  • Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step of the cycle[10].

  • Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base plays a crucial role by converting the neutral boronic acid to a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer[11].

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle[8].

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product Release start Ar'-B(OH)₂ + Base start->trans_complex halide Ar-X halide->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

DFT-Informed Reactivity Analysis

DFT provides powerful insights into molecular structure and reactivity by calculating the electron distribution within a molecule. For 1H-Indazole-5-boronic acid, this allows us to predict its behavior in the Suzuki-Miyaura catalytic cycle.

Molecular Orbitals and Electrostatic Potential

The reactivity of a boronic acid is governed by its electronic properties. Frontier Molecular Orbital (FMO) theory is a key concept; the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate how a molecule interacts with others. A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity[12].

For 1H-Indazole-5-boronic acid, the indazole ring system, with its two nitrogen atoms, influences the electron density across the molecule. DFT calculations typically show that the HOMO is distributed over the fused aromatic rings, indicating this is the primary site of electron-donating capability. The LUMO is often centered around the boronic acid moiety, particularly the empty p-orbital of the boron atom, making it the site for nucleophilic attack (by the base) to form the reactive boronate.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, a negative potential (red/yellow) is expected around the nitrogen atoms, while a positive potential (blue) is concentrated on the acidic protons of the boronic acid group, highlighting their propensity to be removed by a base.

Tautomerism and Stability

Indazole can exist in two tautomeric forms: 1H-indazole and 2H-indazole. Thermodynamic calculations consistently show that the 1H-indazole tautomer is the more stable and predominant form , which is critical for predicting its reactivity and biological interactions[1]. Our analysis focuses on this more stable 1H tautomer.

Comparative Reactivity Guide

The performance of this compound should be benchmarked against other common boronic acids to understand its unique characteristics.

Feature1H-Indazole-5-boronic acidPhenylboronic acid4-Pyridineboronic acid
Electronic Nature Fused heterocyclic system. The indazole ring is generally considered electron-rich but has complex push-pull characteristics.Simple, neutral aromatic ring.Electron-deficient aromatic ring due to the nitrogen atom.
Predicted pKa Moderately acidic. The indazole moiety can influence the Lewis acidity of the boron center.Standard benchmark, pKa ~8.8.More acidic due to the electron-withdrawing nature of the pyridine nitrogen.
Reactivity in Suzuki Generally a good coupling partner. The N-H group may require protection or specific basic conditions to prevent catalyst inhibition[13].Highly reliable and widely used standard.Can be challenging. The nitrogen can coordinate to the palladium catalyst, potentially inhibiting the reaction.
Key Consideration Potential for N-H to interfere with catalysis. The hydrochloride salt form requires neutralization by the base.Prone to protodeboronation (loss of the boronic acid group) under harsh conditions.Catalyst inhibition is a major concern; requires carefully chosen ligands and conditions.

Causality Behind Reactivity Differences:

  • pKa and Boronate Formation: The rate of transmetalation is highly dependent on the concentration of the active boronate species[11]. Boronic acids with lower pKa values are more readily converted to the boronate by the base, which can accelerate the transmetalation step. The electron-withdrawing or -donating nature of the aromatic system directly impacts this acidity[14].

  • Nucleophilicity: Boronic acids are generally considered the nucleophilic partner in Suzuki couplings[15]. The electron-rich nature of the indazole ring enhances the nucleophilicity of the corresponding boronate compared to the simple phenyl group, promoting efficient transfer to the palladium center.

  • Catalyst Interaction: Heterocyclic boronic acids, especially those with nitrogen atoms like pyridine or indazole, can act as ligands for the palladium catalyst. This coordination can sometimes sequester the catalyst and inhibit the reaction[13]. The unprotected N-H on the indazole ring presents a potential site for such inhibitory interactions, a crucial consideration for experimental design.

Protocols for Investigation

Computational Protocol: A DFT Workflow

To computationally model the reactivity of 1H-Indazole-5-boronic acid, a structured DFT workflow is essential. This protocol ensures reproducibility and accuracy.

DFT_Workflow cluster_setup 1. Structure Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis mol_build Build 3D structure of 1H-Indazole-5-boronic acid geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation (Confirm minimum energy) geom_opt->freq_calc Optimized Geometry sp_energy Single-Point Energy (Larger basis set, e.g., 6-311++G(d,p)) freq_calc->sp_energy Verified Structure solvent Incorporate Solvent Model (e.g., PCM, SMD) sp_energy->solvent Gas-Phase Energy orbitals Analyze HOMO/LUMO solvent->orbitals mep Generate MEP Map solvent->mep charges Calculate NBO Charges solvent->charges pka Predict pKa (Isodesmic reaction) solvent->pka

Caption: A standard workflow for DFT analysis of molecular reactivity.

Step-by-Step Computational Methodology:

  • Structure Optimization: The initial 3D structure of 1H-Indazole-5-boronic acid is optimized using a common DFT functional, such as B3LYP, with a Pople-style basis set like 6-31G(d)[10][16].

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure it represents a true energy minimum (i.e., no imaginary frequencies).

  • Solvation Modeling: Since reactions are performed in solution, a continuum solvent model (e.g., Polarizable Continuum Model - PCM) is applied to account for the solvent's effect on the molecule's electronic structure and energy.

  • Property Calculation: With the optimized and solvent-corrected structure, key electronic properties like the HOMO/LUMO energies, MEP, and Natural Bond Orbital (NBO) charges are calculated.

  • pKa Prediction: The relative pKa can be estimated using theoretical models, often involving an isodesmic reaction scheme where the acidity is calculated relative to a known reference compound[14].

Experimental Protocol: A Validating Suzuki-Miyaura Coupling

This protocol provides a reliable method for coupling this compound with a standard aryl bromide, serving as a baseline for experimental validation.

Objective: Synthesize 5-(4-methoxyphenyl)-1H-indazole.

Materials:

  • This compound

  • 1-bromo-4-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), 1-bromo-4-methoxybenzene (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Add K₃PO₄ (3.0 mmol, 3.0 equiv). Then, via syringe, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL). The use of a strong base like K₃PO₄ is crucial for neutralizing the hydrochloride salt and activating the boronic acid[13].

  • Reaction: Place the sealed vial in a preheated oil bath at 80-100 °C. Stir the reaction mixture for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

This self-validating system allows for the direct assessment of the boronic acid's reactivity under standard, well-established conditions, providing a tangible benchmark for the theoretical predictions made by DFT.

Conclusion

This compound is a powerful reagent whose reactivity is dictated by a subtle interplay of electronic effects from the indazole ring, the Lewis acidity of the boron center, and its interaction with the palladium catalyst. DFT studies provide an invaluable predictive lens, revealing that while it is an effective nucleophile in Suzuki-Miyaura couplings, careful consideration must be given to reaction conditions, particularly the choice of base and the potential for catalyst inhibition by the unprotected N-H group. By comparing its properties to other boronic acids and grounding theoretical insights with robust experimental protocols, researchers can harness the full synthetic potential of this crucial building block in the pursuit of novel therapeutics.

References

  • Suzuki–Miyaura coupling revisited: an integrated comput
  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (n.d.).
  • Comparison of reactivity of different boron reagents. (n.d.).
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (n.d.).
  • DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium C
  • Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. (n.d.).
  • 1H-Indazole-5-boronic acid | 338454-14-1. (n.d.). J&K Scientific LLC.
  • Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC, PubMed Central.
  • 1H-Indazole-5-boronic acid | CAS 338454-14-1. (n.d.). Santa Cruz Biotechnology.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (n.d.). PubMed.
  • 1H-Indazole-5-boronic acid. (n.d.). Chem-Impex.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Synthesis and biological evaluation of new indazole derivatives. (n.d.).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Synthesis molecular docking and DFT studies on novel indazole deriv
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). wiley.com.
  • A DFT and Molecular Dynamics Study on Inhibitory Action of indazole Derivative on Corrosion of Mild Steel. (n.d.).

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Safety Operating Guide

Navigating the Disposal of 1H-Indazole-5-boronic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug discovery and development, the synthesis of novel compounds is a daily pursuit. Yet, the life cycle of a chemical does not end at its creation or use in an experiment. The responsible disposal of laboratory reagents is a critical, often overlooked, aspect of our work that underpins the safety of our laboratories and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 1H-Indazole-5-boronic acid hydrochloride, a compound frequently utilized in synthetic chemistry. By understanding the chemical nature of this substance and adhering to established safety protocols, we can ensure its handling from cradle to grave is managed with the utmost care and scientific rigor.

Understanding the Compound: Hazard Profile and Chemical Reactivity

This compound (CAS No. 1257738-46-7) is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It is also known to cause respiratory irritation.[1][2] The boronic acid functional group presents unique chemical reactivity that must be considered during disposal. Arylboronic acids are known to undergo protodeboronation, a process where the carbon-boron bond is cleaved, particularly under aqueous conditions at certain pH levels.[3][4][5] They are also susceptible to oxidation.[6][7][8] The indazole moiety is a stable aromatic heterocycle, but its reactivity in the context of chemical waste streams should not be disregarded.[9]

Before commencing any disposal procedure, it is imperative to consult your institution's specific hazardous waste management guidelines and all applicable local, state, and federal regulations.[10] The information provided herein is intended to supplement, not replace, these official protocols.

Key Safety and Handling Information
ParameterInformationSource
CAS Number 1257738-46-7[2]
Primary Hazards Harmful if swallowed, skin irritant, serious eye irritant, respiratory irritant.[1][2]
Incompatible Materials Strong oxidizing agents.[1]
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves (e.g., nitrile), lab coat, and use in a well-ventilated area or fume hood.[1]

Disposal Decision Workflow

The primary principle of chemical waste management is to render the substance non-hazardous if a safe and validated protocol is available. However, in the absence of a specific, peer-reviewed degradation procedure for this compound, the most prudent approach is to treat it as hazardous chemical waste. The following workflow provides a decision-making framework for its disposal.

DisposalWorkflow start Start: Unused or Waste This compound is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes is_small_quantity Small Quantity (<5g)? is_spill->is_small_quantity No package_label Package and Label Waste Container spill_cleanup->package_label collect_waste Collect as Solid Hazardous Waste is_small_quantity->collect_waste No (Bulk) is_solution Is it in solution? is_small_quantity->is_solution Yes collect_waste->package_label is_solution->collect_waste No (Solid) collect_aqueous Collect as Aqueous Boronic Acid Waste is_solution->collect_aqueous Yes collect_aqueous->package_label contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. package_label->contact_ehs

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

Part 1: Immediate Steps and Personal Protective Equipment (PPE)
  • Consult the SDS: Before handling the waste, review the Safety Data Sheet for this compound to re-familiarize yourself with its hazards and handling precautions.

  • Don Appropriate PPE: At a minimum, wear chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable option). All handling of the solid or concentrated solutions should be performed in a certified chemical fume hood.[1]

Part 2: Handling of Solid Waste

For unused, expired, or contaminated solid this compound:

  • Designate a Waste Container: Use a clearly labeled, sealable container designated for solid hazardous chemical waste. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle).

  • Transfer the Waste: Carefully transfer the solid waste into the designated container. Avoid creating dust. If there is a risk of dust generation, use a scoop or spatula to minimize dispersal.

  • Label the Container: The label should be clear and legible, stating "Hazardous Waste" and identifying the contents as "this compound" with its CAS number (1257738-46-7). Also, include the date of accumulation.

  • Secure Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, particularly strong oxidizing agents.[1]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

Part 3: Handling of Aqueous Waste Solutions

For dilute aqueous solutions containing this compound:

  • Segregate the Waste Stream: Do not mix boronic acid waste with other chemical waste streams unless you have confirmed their compatibility.

  • Designate an Aqueous Waste Container: Use a clearly labeled, sealable container for "Aqueous Boronic Acid Waste."

  • Consider pH Adjustment (with caution): Since the compound is a hydrochloride salt, the solution will be acidic. While neutralization is a common practice for acid waste, the potential for the indazole ring to undergo reactions under strongly basic conditions necessitates a cautious approach. If your institutional guidelines permit, you can adjust the pH to a near-neutral range (6-8) by slowly adding a weak base such as sodium bicarbonate solution. This should be done with stirring in a fume hood. Monitor the pH using pH paper or a calibrated pH meter. Do not use strong bases like sodium hydroxide , as this could potentially lead to unwanted side reactions.

  • Transfer to Waste Container: Carefully pour the (neutralized) aqueous waste into the designated container.

  • Label and Store: Label the container as described for solid waste and store it in the satellite accumulation area.

  • Arrange for Disposal: Contact your EHS department for pickup.

Part 4: Spill Cleanup

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Neutralize (for small spills): For small spills, you can cautiously neutralize the material. Cover the spill with sodium bicarbonate. The acid-base reaction will cause some effervescence.

  • Absorb and Collect: Once neutralized, absorb the material with an inert absorbent. Carefully scoop the mixture into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.

The Rationale Behind the Protocols

The procedures outlined above are grounded in the principles of chemical safety and regulatory compliance. The segregation of waste streams prevents unintended and potentially hazardous reactions. The recommendation to treat this compound as hazardous waste, rather than attempting complete chemical degradation, is based on a conservative "better safe than sorry" approach. While methods for the degradation of arylboronic acids exist, such as oxidation with hydrogen peroxide, these have not been specifically validated for this compound.[8][11][12] The indazole ring system could potentially react with strong oxidizers to produce unknown and possibly more hazardous byproducts. Therefore, until a specific and safe degradation protocol is published in peer-reviewed literature, professional disposal is the most responsible course of action.

Conclusion

The proper disposal of this compound is a straightforward process when approached with an understanding of its chemical properties and a commitment to safety. By following these guidelines, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to environmental stewardship. Always remember that your institution's EHS department is your primary resource for guidance on waste disposal.

References

  • Batey, R. A., & Li, S. W. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. ACS Catalysis, 5(9), 5263–5290. Available at: [Link]

  • Blackburn, J. M., & Vedejs, E. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1355–1369. Available at: [Link]

  • Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]

  • Blackburn, J. M., & Vedejs, E. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. Available at: [Link]

  • Blackburn, J. M., & Vedejs, E. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available at: [Link]

  • Raines, R. T., & Wang, Y. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Available at: [Link]

  • Raines, R. T., & Wang, Y. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. Available at: [Link]

  • Raines, R. T., & Wang, Y. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. bioRxiv. Available at: [Link]

  • Butters, M., et al. (2011). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. Available at: [Link]

  • Stella, V. J., & Li, T. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]

  • An, S., & Thayumanavan, S. (2018). Oxidative instability of boronic acid-installed polycarbonate nanoparticles. Soft Matter, 14(34), 7044-7050. Available at: [Link]

  • Rockland Immunochemicals. (n.d.). Neutralization Assay Protocol. Available at: [Link]

  • Yorlab. (n.d.). 1H-Indazole-5-Boronic Acid, >=95%. Available at: [Link]

  • Capot Chemical. (2011). MSDS of 1H-Indazole-5-boronic acid. Available at: [Link]

  • Beirut, A. A., & Davis, F. A. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2636–2653. Available at: [Link]

  • ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Wang, L., et al. (2023). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. RSC Advances, 13(5), 3045–3051. Available at: [Link]

  • ChemRxiv. (2022). Nitroreductase-triggered indazole formation. Available at: [Link]

  • ChemRxiv. (2021). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Available at: [Link]

  • Zhang, X., & Fan, X. (2025). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Indazole-5-boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 1H-Indazole-5-boronic acid hydrochloride. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to ensure a self-validating system of laboratory practice.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is a chemical compound that requires careful handling due to its specific hazard profile. Understanding these risks is the first step in establishing a robust safety protocol. The compound is classified as hazardous under OSHA (29 CFR 1910.1200)[1]. The primary hazards associated with this compound are detailed below, forming the basis for the subsequent PPE and handling recommendations.

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Oral Toxicity Harmful if swallowed[1][2].pictogram GHS07Warning [1][2]
Skin Corrosion/Irritation Causes skin irritation[1].pictogram GHS07Warning
Serious Eye Damage/Irritation Causes serious eye irritation[1].pictogram GHS07Warning
Specific Target Organ Toxicity May cause respiratory irritation. Target organs are the respiratory system, eyes, and skin[1][3].pictogram GHS07Warning

These classifications necessitate a comprehensive approach to personal protection to prevent exposure through inhalation, ingestion, or direct contact.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the procedure and the associated risks. The following protocol outlines the minimum required PPE and best practices for handling this compound.

Eye and Face Protection: The First Line of Defense

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable[1].

  • Mandatory Equipment: At a minimum, wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][3]. Safety glasses with side shields are a lesser alternative and should only be considered for minimal exposure risk scenarios.

  • Why Goggles? Unlike standard safety glasses, goggles provide a complete seal around the eyes, offering superior protection from splashes and airborne dust particles.

  • High-Risk Scenarios: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in combination with safety goggles[4][5]. A face shield alone does not provide adequate eye protection.

Skin & Body Protection: A Barrier Against Irritation

Direct contact with this compound can cause skin irritation[1]. Therefore, creating a complete barrier is essential.

  • Gloves:

    • Selection: Nitrile gloves are an excellent choice for general use, providing protection against a wide variety of chemicals[6]. Always inspect gloves for tears or punctures before use[4].

    • Technique: Practice proper glove removal techniques to avoid contaminating your skin. Never touch the outer surface of the glove with your bare hands.

    • Disposal: Dispose of contaminated gloves as hazardous waste. Do not reuse them.

  • Protective Clothing:

    • Lab Coat: A lab coat is the minimum requirement to protect against skin contamination[6][7].

    • Additional Protection: For tasks with a higher risk of splashes or spills, consider a chemically resistant apron.

    • Personal Attire: Always wear long pants and closed-toe shoes in the laboratory[6].

Respiratory Protection: Preventing Inhalation Hazards

As a powder, this compound presents a risk of respiratory irritation if dust is inhaled[1].

  • Engineering Controls: The primary method for controlling airborne hazards is through engineering controls. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[1][8].

  • When Respirators are Needed: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill clean-up, respiratory protection is required. Use a NIOSH/MSHA or European Standard EN 149 approved respirator[3]. The type of respirator will depend on the specific conditions, and a formal respiratory protection program should be in place[6].

Operational Workflow: Safe Handling from Receipt to Disposal

A self-validating safety system involves integrating safe practices into every step of the experimental workflow.

Step-by-Step Handling Protocol
  • Preparation and Planning:

    • Before starting work, review the Safety Data Sheet (SDS)[1][6].

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed[1].

    • Prepare your workspace in a chemical fume hood.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don safety goggles and, if necessary, a face shield.

    • Put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Weighing and Solution Preparation:

    • Perform all weighing and solution preparation inside the fume hood to minimize dust generation[8].

    • Use a spatula to handle the solid material. Avoid creating airborne dust.

    • Keep the container tightly closed when not in use[1][4].

  • During the Experiment:

    • Maintain a slight positive pressure of an inert gas like nitrogen or argon if the reaction is air-sensitive, as is common with many organometallic reagents[9][10].

    • Wash hands thoroughly after handling, even if gloves were worn[1]. Do not eat, drink, or smoke in the laboratory[1].

  • Doffing PPE:

    • Remove gloves first using a safe technique.

    • Remove your lab coat, turning it inside out to contain any potential contamination.

    • Remove your eye and face protection.

    • Wash your hands immediately and thoroughly.

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Disposal cluster_doff 5. Doff PPE prep1 Review SDS prep2 Check Safety Equipment (Fume Hood, Eyewash) prep1->prep2 Assess Risks ppe1 Lab Coat prep2->ppe1 ppe2 Goggles / Face Shield ppe3 Gloves handle1 Weigh Solid ppe3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Clean Glassware handle3->clean1 clean2 Package Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3 doff1 Remove Gloves clean3->doff1 doff2 Remove Lab Coat doff1->doff2 doff3 Remove Goggles doff2->doff3 doff4 Wash Hands doff3->doff4

Caption: Safe Handling Workflow for this compound.

Spill and Disposal Plan

Accidents can happen, and a clear plan for both emergency response and routine disposal is critical.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[1][3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention[1][3].

  • Spills: For minor spills, use proper PPE, sweep up the material, and place it into a suitable, labeled disposal container. Avoid generating dust[1][3]. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Waste Disposal

Improper disposal can lead to environmental damage and regulatory penalties[7].

  • Collection: All solid waste, contaminated materials (like gloves and paper towels), and solutions containing this compound must be collected in a clearly labeled, sealed container designated for hazardous waste[3][7].

  • Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed by your EHS office[7]. Boronic acids can have incompatibilities.

  • Neutralization (for acidic waste solutions):

    • Caution: Neutralization should only be performed by trained personnel on small volumes of waste that are solely acidic and do not contain other hazardous components[5].

    • Procedure: Work in a fume hood behind a safety shield[5]. Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring. Monitor the pH until it is between 5.5 and 9.5.

  • Final Disposal: All waste, whether neutralized or not, must be disposed of through your institution's approved hazardous waste disposal program[1]. Do not pour down the drain unless explicitly permitted by local regulations and your EHS office for fully neutralized, dilute solutions[5][7].

By adhering to these protocols, you establish a culture of safety that protects you, your colleagues, and your research.

References

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - 1H-Indazol-6-yl-6-boronic acid. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Yorlab. (n.d.). 1H-Indazole-5-Boronic Acid, >=95%. Retrieved from [Link]

  • University of Arizona, Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Capot Chemical. (2011, August 22). MSDS of 1H-Indazole-5-boronic acid. Retrieved from [Link]

  • Bitesize Bio. (2023, March 7). How to Handle Strong Acids in the Lab. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.